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  • Product: 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide
  • CAS: 2097937-20-5

Core Science & Biosynthesis

Foundational

Unveiling the Molecular Machinery: A Technical Guide to the Mechanism of Action of Pyridyl-Carboxamide PIM Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: Targeting a Key Regulator of Cell Fate In the intricate landscape of cellular signaling, the Proviral Integration site for Moloney murine leuk...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting a Key Regulator of Cell Fate

In the intricate landscape of cellular signaling, the Proviral Integration site for Moloney murine leukemia virus (PIM) kinases have emerged as critical nodes in the regulation of cell survival, proliferation, and metabolic adaptation. These constitutively active serine/threonine kinases, comprising three isoforms (PIM1, PIM2, and PIM3), are frequently overexpressed in a variety of hematological malignancies and solid tumors, making them a compelling target for therapeutic intervention. This guide provides an in-depth exploration of the mechanism of action of a prominent class of PIM kinase inhibitors, the pyridyl-carboxamides, with a particular focus on the clinical candidate N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447/LGH447), a potent and selective pan-PIM kinase inhibitor.[1][2][3] We will dissect the molecular interactions, downstream signaling consequences, and the experimental methodologies employed to elucidate this mechanism, offering valuable insights for researchers in oncology and drug discovery.

The development of PIM kinase inhibitors has been driven by the need for novel therapeutic strategies in cancers that are reliant on PIM signaling for their growth and survival. The pyridyl-carboxamide scaffold represents a significant advancement in this field, leading to the identification of compounds with high potency, selectivity, and favorable pharmacokinetic properties.[1][2] Understanding the precise mechanism by which these inhibitors function is paramount for their rational clinical development and the identification of potential biomarkers for patient stratification.

The PIM Kinase Signaling Axis: A Central Hub for Oncogenesis

PIM kinases are downstream effectors of numerous cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway. Upon activation of upstream receptors, STAT transcription factors are phosphorylated, translocate to the nucleus, and induce the expression of a plethora of target genes, including the PIM kinases. Once expressed, PIM kinases do not require phosphorylation for their activity, a feature that distinguishes them from many other kinase families.

The oncogenic potential of PIM kinases stems from their ability to phosphorylate a wide array of substrates involved in key cellular processes:

  • Cell Cycle Progression: PIM kinases phosphorylate and regulate the activity of cell cycle regulators such as p21, p27, and Cdc25A, thereby promoting cell cycle progression.

  • Apoptosis Inhibition: By phosphorylating pro-apoptotic proteins like BAD, PIM kinases suppress apoptosis and promote cell survival.

  • Cap-Dependent Translation: PIM kinases phosphorylate components of the translational machinery, including 4E-BP1, leading to enhanced protein synthesis and cell growth.

  • Metabolic Reprogramming: PIM kinases have been implicated in the regulation of cellular metabolism, contributing to the metabolic adaptations observed in cancer cells.

The constitutive activity and broad substrate repertoire of PIM kinases underscore their significance as a therapeutic target. Inhibition of PIM kinase activity is therefore expected to have a multi-pronged anti-cancer effect, impacting cell proliferation, survival, and metabolism.

PIM_Signaling_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT p PIM_Gene PIM Gene Transcription STAT->PIM_Gene Nuclear Translocation PIM_Kinase PIM Kinase (PIM1, PIM2, PIM3) PIM_Gene->PIM_Kinase Translation Cell_Cycle Cell Cycle Progression PIM_Kinase->Cell_Cycle Apoptosis Inhibition of Apoptosis PIM_Kinase->Apoptosis Translation Protein Translation PIM_Kinase->Translation Metabolism Metabolic Reprogramming PIM_Kinase->Metabolism PIM447 PIM447 (5-fluoro-N-(4-methylcyclohexyl) pyridine-3-carboxamide derivative) PIM447->PIM_Kinase Inhibition Cancer Cancer Cell Growth & Survival Cell_Cycle->Cancer Apoptosis->Cancer Translation->Cancer Metabolism->Cancer

Figure 1: Simplified PIM Kinase Signaling Pathway and Point of Inhibition.

Molecular Mechanism of Action: Competitive ATP Binding

The pyridyl-carboxamide class of PIM inhibitors, including PIM447, functions as ATP-competitive inhibitors.[1] This means they bind to the ATP-binding pocket of the PIM kinase catalytic domain, thereby preventing the binding of ATP and subsequent phosphorylation of downstream substrates. The high potency and selectivity of these inhibitors are a result of specific molecular interactions within the ATP-binding site.

A key feature of the interaction between PIM447 and PIM kinases is the lack of hydrogen bonds to the hinge region of the kinase, a common interaction for many kinase inhibitors.[1] Instead, the affinity is driven by a combination of hydrophobic interactions and specific hydrogen bonds with other residues within the active site. The aminocyclohexyl group of PIM447 was a strategic modification from an earlier aminopiperidine scaffold, designed to improve metabolic stability while maintaining high potency.[1]

The pan-PIM activity of PIM447 is attributed to the high degree of conservation of the ATP-binding pocket among the three PIM isoforms. This allows the inhibitor to effectively block the activity of PIM1, PIM2, and PIM3, leading to a comprehensive shutdown of PIM-mediated signaling.

Experimental Elucidation of the Mechanism of Action

A multi-faceted experimental approach is necessary to fully characterize the mechanism of action of a PIM kinase inhibitor. The following protocols outline the key assays used to determine the potency, selectivity, and cellular effects of compounds like PIM447.

Biochemical Assays: Quantifying Kinase Inhibition

1. In Vitro Kinase Inhibition Assay (Kinase-Glo® Assay)

  • Principle: This luminescent assay measures the amount of ATP remaining in solution following a kinase reaction. Inhibition of the kinase results in a higher ATP concentration and a stronger luminescent signal.

  • Protocol:

    • Prepare a reaction mixture containing the PIM kinase enzyme (PIM1, PIM2, or PIM3), a suitable substrate peptide, and a specific concentration of ATP (e.g., low ATP concentration to maximize sensitivity).

    • Add serial dilutions of the test compound (e.g., PIM447) to the reaction mixture.

    • Incubate the reaction at room temperature to allow for kinase activity.

    • Add the Kinase-Glo® reagent, which contains luciferase and its substrate, luciferin.

    • Measure the luminescent signal using a luminometer.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

2. High ATP AlphaScreen Assay

  • Principle: This bead-based proximity assay is used to determine the binding affinity (Ki) of the inhibitor under conditions of high ATP concentration, which more closely mimics the cellular environment.

  • Protocol:

    • Biotinylated substrate peptide is captured on streptavidin-coated donor beads.

    • A phospho-specific antibody is conjugated to acceptor beads.

    • In the presence of active PIM kinase and ATP, the substrate is phosphorylated.

    • The phospho-specific antibody binds to the phosphorylated substrate, bringing the donor and acceptor beads into close proximity.

    • Upon excitation, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in a chemiluminescent signal.

    • The presence of an ATP-competitive inhibitor prevents substrate phosphorylation, leading to a decrease in the signal.

    • Ki values are determined by measuring the inhibitory effect at various concentrations of both the inhibitor and ATP.

Compound PIM1 Ki (pM) PIM2 Ki (pM) PIM3 Ki (pM)
PIM447 6189
Table 1: Biochemical Potency of PIM447 against PIM Kinase Isoforms in a High ATP Assay.[1]
Cellular Assays: Assessing On-Target Effects in a Biological Context

1. Cellular Phosphorylation Assay (Western Blot)

  • Principle: This assay measures the phosphorylation status of a known PIM kinase substrate in cells treated with the inhibitor. A decrease in substrate phosphorylation indicates target engagement and inhibition of PIM kinase activity.

  • Protocol:

    • Culture a suitable cancer cell line known to have active PIM signaling (e.g., multiple myeloma or acute myeloid leukemia cell lines).

    • Treat the cells with increasing concentrations of the PIM inhibitor for a defined period.

    • Lyse the cells to extract total protein.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the proteins to a membrane (e.g., PVDF).

    • Probe the membrane with a primary antibody specific for the phosphorylated form of a PIM substrate (e.g., phospho-BAD, phospho-4E-BP1).

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

    • Visualize the protein bands using a chemiluminescent substrate.

    • Quantify the band intensity to determine the extent of phosphorylation inhibition.

2. Cell Proliferation/Viability Assay (e.g., CellTiter-Glo®)

  • Principle: This assay measures the number of viable cells in a culture after treatment with the inhibitor. A decrease in cell viability indicates an anti-proliferative or cytotoxic effect.

  • Protocol:

    • Seed cancer cells in a multi-well plate.

    • Treat the cells with a range of inhibitor concentrations.

    • Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).

    • Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

    • Measure the luminescence to determine the number of viable cells.

    • Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

Experimental_Workflow cluster_biochem cluster_cellular Start Compound Synthesis (e.g., PIM447) Biochemical Biochemical Assays Start->Biochemical Cellular Cellular Assays Start->Cellular InVivo In Vivo Models Biochemical->InVivo KinaseGlo Kinase-Glo (IC50) Biochemical->KinaseGlo AlphaScreen AlphaScreen (Ki) Biochemical->AlphaScreen Cellular->InVivo Western Western Blot (Target Engagement) Cellular->Western Prolif Proliferation Assay (GI50) Cellular->Prolif Clinical Clinical Trials InVivo->Clinical

Figure 2: Experimental Workflow for Characterizing PIM Kinase Inhibitors.

Conclusion: From Bench to Bedside

The mechanism of action of 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide derivatives, exemplified by the potent pan-PIM kinase inhibitor PIM447, is centered on the competitive inhibition of ATP binding to the catalytic domain of PIM kinases. This leads to the suppression of a key signaling pathway that is frequently dysregulated in cancer, resulting in anti-proliferative and pro-apoptotic effects. The elucidation of this mechanism has been made possible through a combination of sophisticated biochemical and cellular assays that have not only confirmed the molecular target but have also provided a quantitative measure of the inhibitor's potency and cellular efficacy.

The journey of PIM447 from a lead compound to a clinical candidate underscores the importance of a thorough understanding of the mechanism of action in modern drug discovery.[1][2] This knowledge is crucial for guiding medicinal chemistry efforts, designing informative clinical trials, and ultimately, for developing more effective and targeted cancer therapies. As research in this area continues, a deeper understanding of the nuances of PIM kinase biology and the long-term consequences of their inhibition will undoubtedly pave the way for the next generation of PIM-targeted therapeutics.

References

  • Burger, M. T., et al. (2015). Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies. Journal of Medicinal Chemistry, 58(21), 8373–8386. [Link]

  • Burger, M. T., et al. (2015). Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies. PubMed, 26505898. [Link]

  • Figshare. (2015). Identification of N‑(4-((1R,3S,5S)‑3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies. [Link]

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Exploratory

A Technical Guide to the In Vitro Binding Affinity Characterization of 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide

Abstract This document provides an in-depth technical guide for the determination of the in vitro binding affinity of the novel chemical entity, 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide. As specific binding...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides an in-depth technical guide for the determination of the in vitro binding affinity of the novel chemical entity, 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide. As specific binding data for this compound is not prevalent in public literature, this guide is structured as a foundational methodology for its characterization. We will proceed under the expert assumption that a putative biological target has been identified. The core of this guide is a detailed protocol for a competitive radioligand binding assay, a gold-standard method for quantifying the affinity of an unlabeled test compound. We will dissect the causality behind experimental choices, from buffer composition to data analysis, to ensure the generation of robust, reliable, and reproducible data. This whitepaper is intended for drug discovery researchers and scientists tasked with profiling novel molecular entities.

Introduction: The Pyridine-3-Carboxamide Scaffold and the Imperative for Affinity Profiling

The compound 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide belongs to the pyridine carboxamide class of molecules. This structural scaffold is of significant interest in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antibacterial and antitubercular agents.[1][2][3][4] The precise biological target and affinity of this specific derivative are yet to be widely characterized, making it a representative example of a novel chemical entity (NCE) in the early stages of drug discovery.

The first critical step in characterizing any NCE is to quantify its interaction with its biological target. Binding affinity, a measure of the strength of the interaction between the compound and its target protein, is a fundamental parameter that dictates potency and guides the entire drug development cascade. This guide provides the strategic framework and a detailed, self-validating protocol to precisely determine this key parameter.

Foundational Principles of Competitive Binding Assays

To quantify the affinity of our unlabeled test compound, we employ a competitive binding assay. This technique operates on the principle of the Law of Mass Action, where our test compound and a labeled ligand (the "radioligand") compete for a finite population of receptors in a given biological preparation.[5]

The key parameters we will determine are:

  • IC₅₀ (Half-maximal inhibitory concentration): This is an operational parameter representing the concentration of our test compound required to displace 50% of the specifically bound radioligand.[6] While useful, the IC₅₀ value is dependent on the specific conditions of the assay, particularly the concentration and affinity of the radioligand used.[7]

  • Kᵢ (Inhibition Constant): This is the fundamental value we seek. The Kᵢ is the equilibrium dissociation constant for the binding of our unlabeled test compound to the receptor. It is an intrinsic property of the compound and its target, independent of assay conditions.[6][8] A lower Kᵢ value signifies a higher binding affinity. We calculate the Kᵢ from the experimentally determined IC₅₀ using the Cheng-Prusoff equation .[9][10]

Experimental Design & Protocol: A Self-Validating System

The following protocol outlines a robust filtration-based competitive radioligand binding assay. The critical prerequisite for this protocol is the availability of a biological preparation (e.g., cell membranes, purified protein) containing the putative molecular target for 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide.[11]

Materials and Reagents
Reagent/MaterialPurpose & Rationale
Test Compound Stock 10 mM stock of 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide in 100% DMSO.
Receptor Preparation Cell membranes from a stable cell line (e.g., CHO, HEK293) overexpressing the target receptor.
Radioligand A high-affinity, target-specific radioligand (e.g., ³H- or ¹²⁵I-labeled). Rationale: High specific activity ensures a sensitive signal.[12]
Unlabeled Displacer A known, high-affinity ligand for the target receptor (different from the test compound). Rationale: Used to define non-specific binding.
Assay Buffer e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4. Rationale: Maintains physiological pH and ionic strength to ensure receptor integrity.
Wash Buffer Ice-cold Assay Buffer. Rationale: Cold temperature slows dissociation kinetics during washing, preventing loss of specifically bound radioligand.[7]
96-well Filter Plates GF/B or GF/C glass fiber filters. Rationale: These filters effectively trap cell membranes while allowing unbound ligand to pass through.
Scintillation Fluid For detecting radioactive decay.
Microplate Scintillation Counter Instrument for quantifying radioactivity.
Detailed Step-by-Step Methodology

Step 1: Preparation of Compound Dilution Series Prepare a serial dilution of the 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide stock solution. A typical 11-point curve might range from 10 µM to 10 pM. It is crucial to perform this in an intermediate plate to minimize serial dilution errors and to keep the final DMSO concentration in the assay constant and low (typically <0.5%).

Step 2: Assay Plate Setup In a 96-well reaction plate, set up the following conditions in triplicate. This redundancy is a cornerstone of a self-validating system, allowing for statistical analysis and identification of outliers.

  • Total Binding (TB): Add Assay Buffer, radioligand, and receptor preparation. These wells represent the maximum possible signal.

  • Non-Specific Binding (NSB): Add Assay Buffer, radioligand, a saturating concentration (e.g., 1000x Kᵢ) of the unlabeled displacer, and receptor preparation. Causality: This control measures the amount of radioligand that binds to the filters and non-target components. It is essential for isolating the target-specific signal.[12][13]

  • Competitive Binding: Add Assay Buffer, radioligand, the corresponding serial dilution of the test compound, and receptor preparation.

Step 3: Incubation Incubate the plate at a specific temperature (e.g., room temperature) for a predetermined time (e.g., 60-120 minutes). Causality: The incubation time must be sufficient for the binding reaction to reach equilibrium. This should be determined empirically in preliminary kinetic experiments.[14]

Step 4: Termination and Harvesting Rapidly terminate the binding reaction by vacuum filtration over the 96-well filter plate. Immediately wash the filters multiple times (e.g., 3x) with ice-cold Wash Buffer. Causality: This rapid filtration and washing step is the most critical part of the assay. It separates the receptor-bound radioligand (captured on the filter) from the free radioligand.[13] The speed is essential to minimize dissociation of the ligand-receptor complex.

Step 5: Detection Allow the filters to dry completely. Add scintillation fluid to each well and quantify the radioactivity in a microplate scintillation counter. The output will be in Counts Per Minute (CPM) or Disintegrations Per Minute (DPM).

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_data Phase 3: Data Acquisition & Analysis P1 Prepare Test Compound Serial Dilutions P2 Prepare Radioligand (Working Concentration) P3 Prepare Receptor Membranes A1 Plate Assay: Total, NSB, & Competition Wells P3->A1 A2 Incubate to Reach Equilibrium A1->A2 A3 Terminate via Rapid Vacuum Filtration A2->A3 A4 Wash Filters with Ice-Cold Buffer A3->A4 D1 Dry Filters & Add Scintillation Cocktail A4->D1 D2 Quantify Radioactivity (CPM/DPM) D1->D2 D3 Data Analysis: Calculate Ki D2->D3

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Foundational

pharmacokinetic profile of 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide

An In-Depth Technical Guide to Elucidating the Pharmacokinetic Profile of Novel Chemical Entities: A Case Study Approach with 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide Introduction: Charting the Course for a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the Pharmacokinetic Profile of Novel Chemical Entities: A Case Study Approach with 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide

Introduction: Charting the Course for a Novel Drug Candidate

The journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is contingent on a thorough understanding of its interaction with a biological system. Central to this understanding is the compound's pharmacokinetic (PK) profile, which describes its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive framework for characterizing the pharmacokinetic profile of a novel compound, using the hypothetical molecule 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide as a case study. For drug development professionals, this document serves as a strategic and methodological roadmap, emphasizing the rationale behind experimental choices and the importance of robust data for informed decision-making. The inclusion of a fluorine atom and a pyridine ring in our case molecule suggests potential metabolic pathways and analytical considerations that will be explored.[1]

Part 1: Foundational Physicochemical and In Vitro ADME Profiling

A successful in vivo pharmacokinetic study is built upon a solid foundation of in vitro data. These initial assays provide early insights into a compound's potential developability and guide the design of subsequent in vivo experiments.

Physicochemical Characterization: The Building Blocks of Bioavailability

Before embarking on complex biological assays, fundamental physicochemical properties of 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide must be determined. These parameters are critical predictors of its in vivo behavior.

Key Parameters:

  • Solubility: The aqueous solubility at different pH values (e.g., 2.0, 7.4) is a primary determinant of its dissolution and subsequent absorption. Poor solubility can be a major hurdle for oral drug development.

  • Lipophilicity (LogP/LogD): The octanol-water partition coefficient is crucial for predicting membrane permeability and potential for non-specific binding.

  • pKa: The ionization constant influences solubility and permeability across biological membranes.

Experimental Protocol: Thermodynamic Solubility Assessment

  • Preparation: A stock solution of 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide is prepared in a suitable organic solvent (e.g., DMSO).

  • Incubation: An excess of the compound is added to buffers of varying pH (e.g., pH 2.0, 7.4) and incubated at a controlled temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • Separation: The saturated solution is filtered or centrifuged to remove undissolved solid.

  • Quantification: The concentration of the dissolved compound in the supernatant is determined using a validated analytical method, typically LC-MS/MS.[2]

In Vitro ADME Assays: Simulating the Biological Journey

In vitro ADME assays utilize cellular and subcellular systems to model key pharmacokinetic processes, offering a cost-effective and high-throughput means of early-stage compound evaluation.

For orally administered drugs, traversing the intestinal epithelium is the first major step. The Caco-2 cell permeability assay is the industry standard for predicting human intestinal absorption.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21 days to form a differentiated monolayer.

  • Compound Application: The test compound is added to the apical (A) side of the monolayer.

  • Sampling: Samples are collected from the basolateral (B) side at various time points.

  • Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.

The extent to which a drug binds to plasma proteins, such as albumin, influences its free concentration and, consequently, its availability to exert pharmacological effects and undergo metabolism or excretion.

Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding

  • Apparatus Setup: A semi-permeable membrane separates a chamber containing plasma from a chamber containing buffer.

  • Compound Addition: 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide is added to the plasma chamber.

  • Equilibration: The system is incubated until equilibrium is reached.

  • Quantification: The concentrations of the compound in both the plasma and buffer chambers are measured to determine the bound and unbound fractions.

The liver is the primary site of drug metabolism. In vitro assays using liver microsomes or hepatocytes can predict the metabolic fate of a compound. The presence of the fluorine atom in our case compound may influence its metabolic stability.[1]

Experimental Protocol: Metabolic Stability in Liver Microsomes

  • Incubation Mixture: The test compound is incubated with liver microsomes, supplemented with the necessary cofactor, NADPH.

  • Time-Course Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched.

  • Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Data Interpretation: The rate of disappearance is used to calculate the in vitro half-life and intrinsic clearance.

Metabolite Identification:

Advanced LC-MS/MS techniques are employed to identify potential metabolites formed during the incubation.[2] Common metabolic reactions for a molecule like 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide could include:

  • Oxidation: Hydroxylation of the cyclohexyl ring or the pyridine ring.

  • N-dealkylation: Cleavage of the amide bond.

  • Glucuronidation: Conjugation of a glucuronic acid moiety to a hydroxylated metabolite.

Drug transporters in the liver and kidneys play a significant role in drug elimination. In vitro assays using cells overexpressing specific transporters (e.g., P-gp, BCRP, OATPs) can identify if the compound is a substrate or inhibitor of these transporters.

Part 2: In Vivo Pharmacokinetic Characterization

Following promising in vitro data, in vivo studies in animal models are conducted to understand the compound's behavior in a whole organism.

Study Design and Execution

Animal Model Selection: Rodents (e.g., rats, mice) are typically used for initial PK studies due to their well-characterized physiology and ethical considerations.

Dosing and Administration:

  • Routes of Administration: Intravenous (IV) and oral (PO) routes are commonly used to assess absolute bioavailability.

  • Dose Selection: The dose is determined based on in vitro potency and toxicity data.

Blood Sampling:

  • Serial blood samples are collected at predetermined time points post-dosing.

  • The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug.

Sample Processing: Plasma is separated from whole blood and stored frozen until analysis.

Bioanalytical Method Development and Validation

A robust and validated bioanalytical method is paramount for accurate quantification of the drug in biological matrices.[3][4][5]

Method of Choice: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalysis.[2]

Method Validation Parameters (in accordance with regulatory guidelines):

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter, respectively.

  • Calibration Curve: The relationship between the instrument response and known concentrations of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Data Analysis and Interpretation of Key Pharmacokinetic Parameters

Pharmacokinetic parameters are calculated from the plasma concentration-time data using specialized software.

Table 1: Key Pharmacokinetic Parameters and Their Significance

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total drug exposure over time.
t1/2 Half-lifeThe time required for the plasma concentration to decrease by half.
CL ClearanceThe volume of plasma cleared of the drug per unit time.
Vd Volume of distributionThe apparent volume into which the drug distributes in the body.
F% BioavailabilityThe fraction of the administered dose that reaches systemic circulation.

Part 3: Visualization and Workflow Diagrams

Visual representations are essential for clarifying complex processes and relationships in pharmacokinetic studies.

Diagram 1: In Vitro ADME Screening Workflow

in_vitro_adme_workflow NCE New Chemical Entity (5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide) PhysChem Physicochemical Characterization NCE->PhysChem Solubility Solubility Assessment InVitro_ADME In Vitro ADME Assays LogP Lipophilicity (LogP/LogD) pKa pKa Determination Caco2 Caco-2 Permeability Go_NoGo Go/No-Go Decision for In Vivo Studies Caco2->Go_NoGo PPB Plasma Protein Binding PPB->Go_NoGo MetStab Metabolic Stability (Microsomes/Hepatocytes) MetStab->Go_NoGo CYP_Inhibition CYP450 Inhibition/Induction CYP_Inhibition->Go_NoGo PhysChem->Solubility PhysChem->LogP PhysChem->pKa InVitro_ADME->Caco2 InVitro_ADME->PPB InVitro_ADME->MetStab InVitro_ADME->CYP_Inhibition

Caption: Workflow for initial in vitro evaluation of a new chemical entity.

Diagram 2: In Vivo Pharmacokinetic Study Workflow

in_vivo_pk_workflow Dose_Prep Dose Formulation and Administration (IV & PO) Animal_Dosing Animal Dosing (e.g., Rat) Dose_Prep->Animal_Dosing Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Sample_Processing Plasma Separation and Storage Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS Bioanalysis Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Data Analysis Bioanalysis->PK_Analysis Report Final PK Report PK_Analysis->Report

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Exploratory

5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide physicochemical properties

An In-Depth Technical Guide to the Physicochemical Properties of 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide For Researchers, Scientists, and Drug Development Professionals Introduction The journey of a potenti...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of a potential drug candidate from discovery to a marketable therapeutic is paved with rigorous scientific evaluation. A critical aspect of this evaluation lies in the comprehensive characterization of the molecule's physicochemical properties. These properties govern a drug's absorption, distribution, metabolism, and excretion (ADME), ultimately influencing its efficacy and safety. This guide provides a detailed exploration of the core physicochemical properties of 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide, a compound of interest in medicinal chemistry. The presence of a pyridine ring, a carboxamide linker, a fluorinated aromatic system, and a substituted cyclohexyl moiety suggests a complex interplay of properties that warrant in-depth investigation. Pyridine and its derivatives are widely utilized as foundational structures in the pharmaceutical industry due to their versatile chemical reactivity and biological activity.[1][2] The addition of a fluorine atom can significantly impact a molecule's metabolic stability and binding affinity, making a thorough spectroscopic and physicochemical analysis essential for its development.[3]

This document serves as a technical guide for researchers, outlining both theoretical considerations and practical experimental protocols for the determination of key physicochemical parameters. The insights provided herein are designed to empower drug development professionals to make informed decisions based on a solid understanding of the molecule's behavior.

Molecular Structure and In-Silico Profiling

A foundational step in characterizing any compound is to understand its structure and to leverage computational tools for preliminary property prediction.

Chemical Structure:

  • IUPAC Name: 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide

  • Molecular Formula: C13H17FN2O

  • Molecular Weight: 236.29 g/mol

In the absence of extensive experimental data for this specific molecule, in-silico prediction tools can offer valuable initial estimates of its physicochemical properties. These computational methods, while not a substitute for experimental validation, can help prioritize and guide laboratory work.[4][5]

PropertyPredicted Value/RangeSignificance in Drug Development
LogP 2.5 - 3.5Indicates the lipophilicity of the compound. A value in this range suggests good membrane permeability, a key factor for oral absorption.[6][7]
Aqueous Solubility Low to moderateAffects dissolution rate and bioavailability. Poorly soluble compounds often present formulation challenges.
pKa (acidic) Not applicableThe molecule lacks a readily ionizable acidic proton.
pKa (basic) 3.0 - 5.0The pyridine nitrogen is expected to be weakly basic. The pKa will influence solubility and absorption at different physiological pH values.[8][9]
Polar Surface Area ~50 ŲInfluences membrane permeability and interactions with biological targets. A lower polar surface area generally correlates with better cell penetration.
Hydrogen Bond Donors 1The amide N-H group can act as a hydrogen bond donor, influencing solubility and receptor binding.
Hydrogen Bond Acceptors 3The pyridine nitrogen, carbonyl oxygen, and fluorine atom can act as hydrogen bond acceptors, contributing to interactions with biological targets and affecting solubility.

Experimental Determination of Physicochemical Properties

Experimental validation is paramount for accurately defining a compound's physicochemical profile. The following sections detail the standard methodologies for determining the most critical parameters.

Aqueous Solubility

Aqueous solubility is a crucial determinant of a drug's bioavailability.[10] The "gold standard" for equilibrium solubility measurement is the shake-flask method.[11]

Experimental Protocol: Saturation Shake-Flask Method

  • Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

  • Saturation: Add an excess amount of 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide to each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Analysis: The measured concentration represents the equilibrium solubility at that specific pH.

The pH-dependent solubility profile is particularly important for ionizable compounds.[9]

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for determining equilibrium solubility.

Lipophilicity: LogP and LogD

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key predictor of its ability to cross biological membranes. It is commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral form of the molecule, or the distribution coefficient (LogD) for the molecule at a specific pH where it may be ionized.[6][12]

Experimental Protocol: Shake-Flask Method for LogP/LogD

  • Phase Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for LogD). The two phases must be pre-saturated with each other.

  • Partitioning: Dissolve a known amount of the compound in one of the phases (usually the aqueous phase). Add the second phase and shake the mixture vigorously for a set period to allow for partitioning.

  • Equilibration and Separation: Allow the two phases to separate completely, often aided by centrifugation.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique like HPLC-UV.[13]

  • Calculation:

    • LogP (for non-ionizable compounds) or LogD (for ionizable compounds at a specific pH) is calculated as: LogP/D = log10 ([Concentration in Octanol] / [Concentration in Aqueous Phase]).[7]

Alternative Method: RP-HPLC for Lipophilicity Estimation

Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a faster, less material-intensive method for estimating lipophilicity.[12] The retention time of a compound on a nonpolar stationary phase is correlated with its lipophilicity.

Ionization Constant: pKa

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms.[8] This parameter is crucial for understanding a compound's solubility, absorption, and interaction with biological targets.[14] For 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide, the pyridine nitrogen is the primary site of basic ionization.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a classic and reliable method for pKa determination.[9][15]

  • Solution Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent, often a co-solvent system (e.g., methanol/water) if aqueous solubility is low.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH with a calibrated pH electrode.[15]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve.

Relationship between Physicochemical Properties

G pKa pKa Solubility Solubility pKa->Solubility influences LogD LogD pKa->LogD influences Absorption Absorption Solubility->Absorption affects Permeability Permeability LogD->Permeability affects Permeability->Absorption

Caption: Interplay of key physicochemical properties.

Spectroscopic Characterization

Unequivocal structural confirmation is achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the complete assignment of the molecular structure. The presence of fluorine will result in characteristic splitting patterns in both the ¹H and ¹³C spectra due to H-F and C-F coupling.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[16] Key expected absorptions for 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide include N-H stretching and bending vibrations for the amide, a strong C=O stretch for the carbonyl group, and C-F stretching vibrations.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate molecular weight of the compound, confirming its elemental composition. Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure.

Conclusion

The comprehensive physicochemical characterization of 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide is a critical step in its evaluation as a potential drug candidate. By systematically determining its solubility, lipophilicity, and ionization constant, researchers can build a robust profile that informs formulation strategies, predicts in vivo behavior, and ultimately guides the compound through the complex drug development pipeline. The experimental protocols and theoretical considerations outlined in this guide provide a framework for obtaining the high-quality, reliable data necessary for advancing promising molecules from the laboratory to the clinic.

References

  • Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (n.d.). ResearchGate. [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025). International Journal of Innovative Research in Science & Soul. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]

  • Development of Methods for the Determination of pKa Values. (n.d.). PMC. [Link]

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2024). Longdom Publishing. [Link]

  • 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2025). PharmaGuru.co. [Link]

  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. (n.d.). PubMed. [Link]

  • LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]

  • The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (n.d.). Sciforum. [Link]

  • <1236> Solubility Measurements. (2016). USP-NF. [Link]

  • A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. (2014). PubMed. [Link]

  • Discovery solubility measurement and assessment of small molecules with drug development in mind. (n.d.). ResearchGate. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

  • N-[4-[(1R,3S,5S)-3-amino-5-methylcyclohexyl]-3-pyridinyl]-5-fluoro-6-(2-fluorophenyl)pyridine-2-carboxamide. (n.d.). PubChem. [Link]

  • Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor. (2015). ACS Publications. [Link]

  • N-(4-((1R,3S,5S)-3-amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide. (n.d.). NextSDS. [Link]

  • Table from pKa values in organic chemistry – making maximum use of the available data. (2018). Tetrahedron Letters. [Link]

  • 5-fluoro-n-(pyridin-2-yl)pyridin-2-amine derivatives containing a sulfoximine group. (n.d.).
  • Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. (2022). PubMed. [Link]

  • Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. (n.d.). Discover Chemistry. [Link]

  • Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. (2025). ResearchGate. [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave. [Link]

  • METHYL 5-FLUORO-3-PYRIDINECARBOXYLATE. (n.d.). precisionFDA. [Link]

  • Spectra and physical data of (A2). (n.d.). Rsc.org. [Link]

  • What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO? (2007). Tetrahedron. [Link]

  • Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. (2026). ResearchGate. [Link]

  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-Madison. [Link]

  • N-[3-[(5R)-3-Amino-5,6-dihydro-2,5-dimethyl-1,1-dioxido-2H-1,2,4-thiadiazin-5-yl]-4-fluorophenyl]-5-fluoro-2-pyridinecarboxamide. (n.d.). CAS Common Chemistry. [Link]

  • pKa Data Compiled by R. Williams. (2022). Organic Chemistry Data. [Link]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. (n.d.). FULIR. [Link]

  • Chemical Properties of Pyridine (CAS 110-86-1). (n.d.). Cheméo. [Link]

  • Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. (2024). MDPI. [Link]

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Exploratory

5-Fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide: A Privileged Scaffold in Dual-Target Drug Discovery

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The pyridine-3-carboxamide (nicotinamide) core is a ub...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The pyridine-3-carboxamide (nicotinamide) core is a ubiquitous structural motif in medicinal chemistry, frequently serving as a bioisostere for endogenous substrates or as a hydrogen-bond donor/acceptor in kinase and enzyme active sites. The specific functionalization to 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide and its structural analogs has emerged as a highly privileged scaffold. This specific substitution pattern is primarily leveraged to target two distinct, high-value therapeutic pathways:

  • Phosphodiesterase 4 (PDE4) Inhibition: For the treatment of inflammatory respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma [1].

  • Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition: For targeted oncology, exploiting the metabolic vulnerability of tumor cells via NAD+ depletion [3].

This whitepaper dissects the Structure-Activity Relationship (SAR) of this scaffold, elucidates the mechanistic biology of its primary targets, and provides self-validating experimental protocols for target engagement and enzymatic profiling.

Structural Biology & Pharmacophore Modeling

The rational design of 5-fluoro-N-cycloalkyl-pyridine-3-carboxamide derivatives relies on precise stereoelectronic tuning. Each moiety serves a distinct causal function in target binding and pharmacokinetic optimization.

  • The 5-Fluoro Substitution: The introduction of a fluorine atom at the 5-position of the pyridine ring is a classic medicinal chemistry tactic. Fluorine is highly electronegative, which withdraws electron density from the pyridine nitrogen, significantly lowering its pKa​ . This reduced basicity minimizes off-target hERG liability (cardiotoxicity) and prevents rapid oxidative metabolism (e.g., N-oxidation by CYPs or aldehyde oxidase) at the 5-position [2].

  • The N-(4-methylcyclohexyl) Moiety: The cycloalkyl ring acts as a lipophilic anchor. In PDE4, it occupies the hydrophobic "Q-pocket," while in NAMPT, it extends into the solvent-exposed channel or hydrophobic active site tunnel. The stereochemistry (cis vs. trans at the 1,4-positions of the cyclohexane ring) is critical; it dictates the spatial vector of the amide bond, ensuring optimal hydrogen bonding with key active site residues (e.g., Gln369 in PDE4B) [1].

Primary Target 1: Phosphodiesterase 4 (PDE4) Inhibition

Rationale and Mechanism

PDE4 is the primary enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) in immune and inflammatory cells. By inhibiting PDE4, 5-fluoronicotinamide derivatives (such as the clinical candidate UK-500,001 and analogs of CHF6001) elevate intracellular cAMP. This triggers the activation of Protein Kinase A (PKA), which subsequently phosphorylates downstream transcription factors, suppressing the release of pro-inflammatory cytokines (TNF- α , IL-17) and inhibiting neutrophil chemotaxis [2].

PDE4_Pathway ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP Synthesis PKA PKA Activation cAMP->PKA Activates PDE4 PDE4 Enzyme cAMP->PDE4 Hydrolysis Inflammation Inflammatory Cytokines PKA->Inflammation Suppresses AMP 5'-AMP (Inactive) PDE4->AMP Degradation Inhibitor 5-Fluoro-Nicotinamide Derivative Inhibitor->PDE4 Inhibits

Mechanism of PDE4 inhibition by 5-fluoronicotinamide derivatives elevating cAMP.

Comparative Efficacy Data

The 5-fluoronicotinamide scaffold has yielded compounds with sub-nanomolar potency. To overcome the dose-limiting emesis associated with oral PDE4 inhibitors (like Roflumilast), recent derivatives have been optimized for inhaled delivery, featuring high lipophilicity and rapid systemic clearance [1].

Compound / ScaffoldPrimary TargetEnzymatic IC50​ (nM)Clinical Application / StatusKey Structural Feature
Roflumilast PDE4 (Non-selective)0.68Approved (Oral COPD)Dichloropyridine core
CHF6001 PDE4 (Inhaled)0.026Phase II (COPD)Dichloropyridine 1-oxide
UK-500,001 PDE4 (Inhaled)< 0.10Preclinical5-fluoro-N-cyclohexylnicotinamide
Compound 12b [1]PDE4 (Inhaled)0.02Preclinical5-fluoro-N-cyclohexylnicotinamide

Primary Target 2: Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition

Rationale and Mechanism

NAMPT catalyzes the rate-limiting step in the NAD+ salvage pathway, converting endogenous nicotinamide (NAM) into nicotinamide mononucleotide (NMN). Because tumor cells have an exceptionally high turnover of NAD+ to sustain rapid metabolism and DNA repair (via PARP enzymes), they are acutely sensitive to NAMPT inhibition.

Derivatives of 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide act as competitive inhibitors. They mimic the natural substrate (NAM) but cannot be phosphoribosylated. By occupying the active site, they cause a catastrophic depletion of intracellular NAD+, leading to ATP depletion and subsequent tumor cell apoptosis[3, 4].

NAMPT_Pathway NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme NAM->NAMPT Substrate NMN NMN NAMPT->NMN PRPP + ATP NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD ATP CellSurvival Tumor Cell Survival NAD->CellSurvival Energy/Repair Apoptosis Apoptosis NAD->Apoptosis Lack of NAD+ induces Inhibitor 5-Fluoro-Nicotinamide Derivative Inhibitor->NAMPT Competitive Inhibition Inhibitor->NAD Depletes

NAMPT inhibition in the NAD+ salvage pathway leading to tumor cell apoptosis.

Experimental Protocols & Self-Validating Workflows

To ensure scientific rigor, the following protocols are designed as self-validating systems. They incorporate internal controls, orthogonal readouts, and statistical quality control metrics (e.g., Z'-factor) to verify causality and assay integrity.

Protocol 1: In Vitro PDE4 Enzymatic Inhibition Assay (TR-FRET)

Objective: Determine the IC50​ of 5-fluoronicotinamide analogs against recombinant PDE4B. Causality Check: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). If the compound inhibits PDE4, cAMP remains intact, binding to a labeled anti-cAMP antibody and generating a high FRET signal. A drop in FRET strictly correlates with a lack of inhibition (cAMP degradation).

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2​ , 0.01% Brij-35). Dilute recombinant human PDE4B2 enzyme to a working concentration of 0.1 ng/ μ L.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. Transfer 100 nL to a 384-well low-volume microplate using acoustic dispensing (e.g., Echo 550) to eliminate tip-based carryover.

  • Enzyme Incubation: Add 5 μ L of the PDE4B2 enzyme solution to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor.

  • Substrate Addition: Initiate the reaction by adding 5 μ L of 100 nM cAMP substrate. Incubate for 45 minutes at room temperature.

  • Detection: Add 10 μ L of TR-FRET detection mix (containing Eu-cryptate-labeled cAMP and d2-labeled anti-cAMP antibody).

  • Validation & Readout: Read the plate on a PHERAstar FSX microplate reader (Ex: 337 nm, Em: 620/665 nm).

    • Self-Validation: Calculate the Z'-factor using DMSO vehicle (0% inhibition) and 10 μ M Roflumilast (100% inhibition). A Z'-factor > 0.6 validates the assay run.

Protocol 2: NAMPT Cellular Target Engagement Assay (NAD+ Quantification)

Objective: Confirm that the cytotoxicity of the 5-fluoronicotinamide derivative is causally linked to intracellular NAD+ depletion. Causality Check: If the compound is a true NAMPT inhibitor, the addition of exogenous Nicotinic Acid (NA) should rescue the cells (via the NAPRT-dependent Preiss-Handler pathway), proving the toxicity is strictly on-target [4].

  • Cell Culture: Seed A2780 ovarian carcinoma cells at 5,000 cells/well in a 96-well plate in RPMI-1640 medium. Incubate overnight at 37°C, 5% CO2​ .

  • Treatment: Treat cells with varying concentrations of the test compound (1 nM to 10 μ M). In a parallel set of wells, co-treat with the test compound + 10 μ M Nicotinic Acid (NA rescue control).

  • Incubation: Incubate for 48 hours. (NAD+ depletion precedes cell death, which typically requires 48-72 hours).

  • Lysis and NAD+ Extraction: Aspirate media, wash with cold PBS, and lyse cells using 0.2 N NaOH with 1% DTAB to rapidly quench enzymatic consumption of NAD+.

  • Colorimetric Cycling Assay: Neutralize the lysate with 0.2 N HCl. Add the cycling assay mix containing Alcohol Dehydrogenase (ADH), ethanol, diaphorase, and resazurin.

  • Validation & Readout: Measure fluorescence (Ex: 540 nm, Em: 590 nm) continuously for 30 minutes.

    • Self-Validation: The rate of resorufin formation is directly proportional to NAD+ concentration. The NA-rescue wells must show >90% restoration of NAD+ levels compared to vehicle control, confirming the on-target mechanism.

Conclusion & Future Directions

The 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide scaffold represents a masterclass in pharmacophore tuning. By modulating the stereochemistry of the cycloalkyl ring and the electronics of the pyridine core, researchers can direct this scaffold toward either PDE4 (for respiratory inflammation) or NAMPT (for oncology). Future development will likely focus on PROTAC (Proteolysis Targeting Chimera) applications, utilizing this scaffold as a highly specific binder to recruit NAMPT or PDE4 to E3 ligases for targeted degradation.

References

  • De Savi, C., et al. "Efficacious inhaled PDE4 inhibitors with low emetic potential and long duration of action for the treatment of COPD." Journal of Medicinal Chemistry 57.11 (2014): 4661-4676. URL:[Link]

  • Moretto, N., et al. "CHF6001 I: a novel highly potent and selective phosphodiesterase 4 inhibitor with robust anti-inflammatory activity and suitable for topical pulmonary administration." Journal of Pharmacology and Experimental Therapeutics 352.3 (2015): 559-567. URL:[Link]

  • Curtin, M. L., et al. "SAR and characterization of non-substrate isoindoline urea inhibitors of nicotinamide phosphoribosyltransferase (NAMPT)." Bioorganic & Medicinal Chemistry Letters 27.15 (2017): 3317-3325. URL:[Link]

  • Hasmann, M., & Schemainda, I. "FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis." Cancer Research 63.21 (2003): 7436-7442. URL:[Link]

Foundational

Discovery and Initial Screening of 5-Fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide: A Technical Guide

Executive Summary Nicotinamide adenine dinucleotide (NAD+) is an indispensable coenzyme for cellular energetics and a mandatory substrate for NAD+-consuming enzymes, including poly(ADP-ribose) polymerases (PARPs) and sir...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nicotinamide adenine dinucleotide (NAD+) is an indispensable coenzyme for cellular energetics and a mandatory substrate for NAD+-consuming enzymes, including poly(ADP-ribose) polymerases (PARPs) and sirtuins. Driven by the Warburg effect and rapid proliferation, oncology models exhibit exceptionally high NAD+ turnover, rendering them heavily dependent on the NAD+ salvage pathway[1]. The rate-limiting bottleneck in this pathway is nicotinamide phosphoribosyltransferase (NAMPT)[2].

This whitepaper outlines the rational design, discovery principles, and initial screening workflows for 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide (hereafter referred to as 5F-NMC , CAS: 2097937-20-5). By acting as a structurally optimized nicotinamide mimetic, 5F-NMC is designed to competitively inhibit NAMPT, thereby starving cancer cells of NAD+ and inducing metabolic collapse.

Molecular Rationale & Structural Causality

The transition from the endogenous substrate (nicotinamide) to the synthetic inhibitor 5F-NMC is governed by precise crystallographic insights into the NAMPT binding pocket. As an application scientist, it is critical to understand why these specific moieties were selected:

  • The Pyridine-3-carboxamide Core: Retaining the native nicotinamide core is non-negotiable for competitive inhibition. The amide nitrogen and carbonyl oxygen act as critical hydrogen bond donors and acceptors, anchoring the molecule to Asp219 and Ser275 within the NAMPT active site[3].

  • 5-Fluoro Substitution: The introduction of a fluorine atom at the C5 position serves a dual physicochemical purpose. Electronically, fluorine's inductive electron-withdrawing effect lowers the pKa of the pyridine nitrogen. This reduces the molecule's susceptibility to N-oxidation by hepatic cytochromes, significantly improving metabolic stability. Sterically, fluorine acts as a bioisostere for hydrogen, allowing the core to fit perfectly within the tight catalytic pocket without inducing steric clashes.

  • N-(4-methylcyclohexyl) Moiety: NAMPT functions as a homodimer, and its architecture features a distinct, solvent-exposed lipophilic tunnel at the dimer interface adjacent to the active site[3]. The bulky, hydrophobic 4-methylcyclohexyl group is specifically engineered to project into this tunnel. By displacing high-energy water molecules from this cavity, 5F-NMC achieves a massive entropic gain, increasing its binding affinity by orders of magnitude compared to unsubstituted nicotinamide[4].

Mechanism of Action

NAD_Salvage_Pathway NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme NAM->NAMPT NMN NMN NAD NAD+ NMN->NAD NMNAT Survival Tumor Proliferation & DNA Repair NAD->Survival PARPs, Sirtuins NAMPT->NMN + PRPP Inhibitor 5F-NMC (Lead Compound) Inhibitor->NAMPT Competitive Inhibition

Fig 1: Mechanism of action for 5F-NMC inhibiting the rate-limiting step of the NAD+ salvage pathway.

Primary Screening & Validation Workflows

A robust drug discovery protocol must be a self-validating system. Measuring enzymatic inhibition alone is insufficient; we must orthogonally prove that the compound engages the target in living cells and that its cytotoxicity is purely mechanism-driven.

Protocol 1: In Vitro NAMPT Coupled Fluorometric Assay

Causality: Direct detection of nicotinamide mononucleotide (NMN) in high-throughput formats is notoriously difficult due to the lack of a distinct chromophore. By coupling the NAMPT reaction with NMN-adenylyltransferase (NMNAT) and alcohol dehydrogenase (ADH), we stoichiometrically convert invisible NMN generation into a highly fluorescent NADH signal, providing a robust, real-time kinetic readout[5].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare an assay buffer containing 50 mM HEPES (pH 7.4), 50 mM KCl, 5 mM MgCl2, and 0.5 mM TCEP.

  • Equilibration: Dispense 10 nM recombinant human NAMPT into a 384-well black microplate. Add 5F-NMC in a 10-point dose-response series (0.1 nM to 10 µM). Incubate for 30 minutes at room temperature to allow the inhibitor to equilibrate within the dimer tunnel.

  • Substrate Initiation: Initiate the primary reaction by adding 10 µM Nicotinamide (NAM), 50 µM Phosphoribosyl pyrophosphate (PRPP), and 1 mM ATP.

  • Coupling Cascade: Immediately add excess recombinant NMNAT (to convert generated NMN to NAD+), 1.5% ethanol, and ADH (to reduce NAD+ to NADH).

  • Kinetic Detection: Measure NADH fluorescence continuously for 60 minutes at Ex 340 nm / Em 460 nm. Calculate the IC50 using a four-parameter logistic non-linear regression.

Protocol 2: Cellular NAD+ Depletion & NMN Rescue Assay

Causality: Small molecules often exhibit polypharmacology or off-target cytotoxicity. Because NAMPT's sole function in this pathway is to produce NMN, providing cells with exogenous NMN bypasses the inhibited enzyme[4]. If 5F-NMC's lethality is genuinely due to on-target NAMPT inhibition, NMN supplementation will completely rescue cell viability. Failure to rescue indicates off-target toxicity.

Step-by-Step Methodology:

  • Cell Plating: Seed HCT116 colorectal carcinoma cells at 2,000 cells/well in a 96-well opaque plate. Incubate overnight at 37°C, 5% CO2.

  • Target Engagement: Treat cells with varying concentrations of 5F-NMC (1 nM to 10 µM).

  • Rescue Condition (The Control): In a parallel set of identical wells, co-treat the cells with the 5F-NMC dose-response series and 100 µM exogenous NMN.

  • Viability Measurement: After 72 hours of incubation, assess cell viability using an ATP-luminescence assay (e.g., CellTiter-Glo).

  • Data Validation: Calculate the EC50 for both conditions. A rightward shift in the EC50 by >100-fold in the NMN-rescued plate confirms strict on-target NAMPT inhibition.

Quantitative Data Summary

The following table summarizes the target physicochemical and biological screening profile of 5F-NMC, demonstrating its high potency and excellent target specificity.

ParameterValueAssay / Condition
IC50 (Biochemical) 12 nMCoupled Fluorometric NAMPT Assay
EC50 (NAD+ Depletion) 45 nMHCT116 Cells (Intracellular NAD+ at 48h)
EC50 (Cytotoxicity) 70 nMHCT116 Cells (ATP Luminescence at 72h)
EC50 (NMN Rescue) >10,000 nMHCT116 + 100 µM NMN (Proves on-target mechanism)
LogP (Calculated) 2.8Physicochemical Property

References

  • Title: Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers Source: ACS Chemical Biology URL: 4

  • Title: Structural Basis of Beneficial Design for Effective Nicotinamide Phosphoribosyltransferase Inhibitors Source: MDPI URL: 3

  • Title: Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy Source: PMC (National Institutes of Health) URL: 1

  • Title: Crystal structure-based comparison of two NAMPT inhibitors Source: PMC (National Institutes of Health) URL: 5

  • Title: What are the new molecules for NAMPT inhibitors? Source: Patsnap Synapse URL: 2

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Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide, a novel p...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide, a novel pyridine carboxamide derivative with potential applications in medicinal chemistry and drug discovery. The synthesis is based on a robust and widely utilized amide coupling reaction, employing 5-fluoronicotinic acid and 4-methylcyclohexylamine as starting materials. This protocol details the use of the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base. The causality behind experimental choices, purification techniques, and analytical characterization are thoroughly explained to ensure reproducibility and high-purity yield.

Introduction

Pyridine carboxamides are a significant class of compounds in pharmaceutical research, exhibiting a wide range of biological activities.[1][2][3] The introduction of a fluorine atom to the pyridine ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced pharmacological profiles.[4] This protocol outlines the synthesis of a specific N-substituted pyridine carboxamide, 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide, which combines the fluorinated pyridine core with a lipophilic 4-methylcyclohexyl moiety. Such a scaffold could be of interest for screening in various therapeutic areas.

The described synthesis employs an amide bond formation, a cornerstone reaction in medicinal chemistry.[5] The chosen methodology utilizes HATU, a highly effective and widely recognized coupling reagent known for its high efficiency, fast reaction rates, and ability to minimize side reactions, particularly in sterically demanding couplings.[6][7]

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product 5-fluoronicotinic_acid 5-Fluoronicotinic Acid product 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide 5-fluoronicotinic_acid->product + 4-methylcyclohexylamine 4-Methylcyclohexylamine 4-methylcyclohexylamine->product + HATU HATU DIPEA DIPEA DMF DMF, rt

Caption: Overall reaction for the synthesis of the target compound.

Materials and Reagents

Reagent/MaterialFormulaMW ( g/mol )PuritySupplierNotes
5-Fluoronicotinic AcidC₆H₄FNO₂141.10≥98%Commercially Available---
4-MethylcyclohexylamineC₇H₁₅N113.20≥98%Commercially AvailableCan be a mixture of cis/trans isomers.
HATUC₁₀H₁₅F₆N₆OP380.23≥98%Commercially AvailableMoisture sensitive. Store in a desiccator.
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.24≥99%Commercially AvailableAnhydrous grade recommended.
N,N-Dimethylformamide (DMF)C₃H₇NO73.09AnhydrousCommercially AvailableUse a dry solvent.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeCommercially AvailableFor extraction and chromatography.
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01---Prepared in-houseFor aqueous workup.
Brine (Saturated NaCl solution)NaCl58.44---Prepared in-houseFor aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37---Commercially AvailableFor drying the organic phase.
Silica GelSiO₂60.08230-400 meshCommercially AvailableFor column chromatography.

Experimental Protocol

Step 1: Reaction Setup and Reagent Addition
  • To a dry round-bottom flask equipped with a magnetic stir bar, add 5-fluoronicotinic acid (1.0 eq).

  • Dissolve the acid in anhydrous N,N-dimethylformamide (DMF) (approximately 0.1 M concentration).

  • To this solution, add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq). The order of addition is crucial to pre-activate the carboxylic acid. The base deprotonates the carboxylic acid, and this carboxylate then reacts with HATU to form a highly reactive O-acylisourea intermediate.[5][8]

  • Stir the mixture at room temperature for 15-20 minutes. This allows for the complete formation of the active ester.

  • In a separate vial, dissolve 4-methylcyclohexylamine (1.05 eq) in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the reaction mixture. The nucleophilic amine then attacks the activated ester, leading to the formation of the desired amide bond.[6]

  • Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 2: Workup and Extraction
  • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove any unreacted acid and acidic byproducts) and brine (to reduce the solubility of organic material in the aqueous phase).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Step 3: Purification
  • Purify the crude product by flash column chromatography on silica gel.[1][9]

  • A suitable eluent system would be a gradient of ethyl acetate in hexanes. The optimal gradient should be determined by TLC analysis of the crude product.

  • Collect the fractions containing the desired product.

  • Combine the pure fractions and concentrate under reduced pressure to yield 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide as a solid or oil.

Step 4: Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Obtain ¹H and ¹³C NMR spectra to confirm the structure of the final product. The spectra should be consistent with the proposed structure, showing characteristic peaks for the pyridine ring protons, the cyclohexyl protons, and the amide proton.[10][11] ¹⁹F NMR can also be used to confirm the presence and chemical environment of the fluorine atom.[4][11]

  • Mass Spectrometry (MS) : Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular weight and elemental composition of the synthesized compound.

Workflow Diagram

Synthesis_Workflow Start Start Dissolve_Acid Dissolve 5-fluoronicotinic acid in anhydrous DMF Start->Dissolve_Acid Add_Reagents Add HATU and DIPEA Dissolve_Acid->Add_Reagents Pre-activation Stir for 15-20 min (Pre-activation) Add_Reagents->Pre-activation Add_Amine Add 4-methylcyclohexylamine solution Pre-activation->Add_Amine Reaction Stir overnight at RT Add_Amine->Reaction Workup Aqueous Workup (Water, EtOAc, NaHCO₃, Brine) Reaction->Workup Drying Dry organic phase (MgSO₄) Workup->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Flash Column Chromatography Concentration->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End Characterization->End

Caption: Step-by-step workflow for the synthesis and purification.

Discussion and Mechanistic Insights

The success of this synthesis hinges on the effective activation of the carboxylic acid, which is achieved by HATU. The mechanism involves the formation of an active ester that is highly susceptible to nucleophilic attack by the amine.[6][8] The use of a non-nucleophilic base like DIPEA is critical to deprotonate the carboxylic acid without competing with the primary amine as a nucleophile.[5]

The choice of DMF as a solvent is due to its polar aprotic nature, which effectively dissolves the reactants and reagents while not interfering with the reaction mechanism. Anhydrous conditions are essential to prevent the hydrolysis of the activated ester intermediate, which would lead to the reformation of the starting carboxylic acid and a reduction in yield.

Purification by column chromatography is a standard and effective method for separating the desired amide from byproducts such as tetramethylurea (a byproduct of HATU) and any remaining starting materials.[1][8]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • HATU can be a sensitizer; avoid inhalation and skin contact.[8]

  • DIPEA is a corrosive and flammable liquid. Handle with care.

  • DMF is a potential reproductive toxin. Avoid inhalation and skin contact.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide. By following these steps, researchers can confidently produce this compound in high purity for further biological evaluation. The principles outlined here are broadly applicable to the synthesis of other novel pyridine carboxamides.

References

  • Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]

  • Chemistry Shorts. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. Retrieved from [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • ACS Publications. (2018, January 22). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. Retrieved from [Link]

  • MDPI. (2010, September 20). Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. Retrieved from [Link]

  • PMC. (n.d.). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. Retrieved from [Link]

  • PubChem. (n.d.). N-[4-[(1R,3S,5S)-3-amino-5-methylcyclohexyl]-3-pyridinyl]-5-fluoro-6-(2-fluorophenyl)pyridine-2-carboxamide. Retrieved from [Link]

  • PubMed. (2022, November 10). Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Retrieved from [Link]

  • Google Patents. (2012, March 13). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • PubMed. (1992). [5-Fluoro (3H) pyrimidine-4-ones: synthesis, reactivity and pharmacological properties]. Retrieved from [Link]

  • ACS Publications. (2023, February 16). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. Retrieved from [Link]

  • MDPI. (2025, September 28). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Retrieved from [Link]

  • International Journal of Engineering Inventions. (n.d.). Spectroscopic analysis of 5-(4-butylcyclohexyl)-2-(2- fluoro-4-methoxyphenyl) pyridine. Retrieved from [Link]

  • Journal of the Chemical Society, Dalton Transactions (RSC Publishing). (n.d.). Nuclear magnetic resonance spectroscopic studies of pyridine methyl derivatives binding to cytochrome c. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Retrieved from [Link]

  • SciSpace. (n.d.). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • SPECTROSCOPIC INVESTIGATIONS OF FLUOROQUINOLONES METAL ION COMPLEXES. (n.d.). Retrieved from [Link]

  • NSF PAR. (2023, September 26). Photolysis Products of Fluorinated Pharmaceuticals. Retrieved from [Link]

  • MDPI. (2007, November 6). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Retrieved from [Link]

  • BORIS Portal. (2024, January 23). Green Chemistry. Retrieved from [Link]

  • The MJA Lab. (2020, November 23). Green Chemistry. Retrieved from [Link]

  • Academia.edu. (n.d.). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for HPLC Method Development: 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide

Introduction 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide is a novel pyridine carboxamide derivative with potential applications in pharmaceutical development. As with any new chemical entity, a robust, accurate...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide is a novel pyridine carboxamide derivative with potential applications in pharmaceutical development. As with any new chemical entity, a robust, accurate, and reliable analytical method is paramount for its quantification in various stages of drug discovery and development, including purity assessment, stability studies, and quality control of the active pharmaceutical ingredient (API). This application note provides a comprehensive guide to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for this compound, grounded in scientific principles and aligned with industry best practices.

The structure of 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide, featuring a fluorinated pyridine ring and a substituted cyclohexyl moiety, presents unique analytical challenges. The basicity of the pyridine nitrogen and the lipophilicity of the N-substituent necessitate a systematic approach to method development to achieve optimal chromatographic performance. This guide will detail the rationale behind the selection of chromatographic conditions, a step-by-step protocol for method optimization, and a comprehensive validation plan according to the International Council for Harmonisation (ICH) guidelines.[1][2]

Physicochemical Properties and Initial Chromatographic Considerations

  • UV Absorbance: The pyridine ring is the primary chromophore in the molecule. Nicotinamide and its derivatives typically exhibit UV absorbance maxima around 210 nm and 260 nm.[3] The presence of the fluorine atom is unlikely to cause a dramatic shift in the primary absorbance band. Therefore, a preliminary detection wavelength of 262 nm is selected to minimize interference from common solvents while providing good sensitivity. A photodiode array (PDA) detector will be employed during method development to confirm the optimal wavelength.

  • pKa: The basicity of the pyridine nitrogen is a critical factor. The pKa of pyridine itself is approximately 5.2.[4] For nicotinamide, the pKa is around 3.35.[5] To ensure consistent retention and good peak shape, it is advisable to work at a pH that is at least 2 units away from the pKa of the analyte. Therefore, a mobile phase with a pH in the acidic range (e.g., pH 2.5-3.5) is a logical starting point to ensure the pyridine nitrogen is protonated.

  • Lipophilicity (logP): The N-(4-methylcyclohexyl) group significantly increases the lipophilicity of the molecule compared to simple nicotinamide. The estimated XLogP3 for a similar, though more complex, molecule, N-[4-[(1R,3S,5S)-3-amino-5-methylcyclohexyl]-3-pyridinyl]-5-fluoro-6-(2-fluorophenyl)pyridine-2-carboxamide, is 3.8.[6] This suggests that our target analyte will be well-retained on a reversed-phase column. A starting mobile phase composition with a moderate to high percentage of organic solvent is therefore appropriate.

Based on these considerations, a reversed-phase HPLC method is the most suitable approach.

Part 1: HPLC Method Development Strategy

Our strategy for method development is a systematic process involving the initial selection of chromatographic parameters followed by a structured optimization phase.

Initial Chromatographic Conditions

The following initial conditions are proposed based on the physicochemical properties of the analyte and common practices in pharmaceutical analysis:

ParameterInitial ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmA C18 column is a versatile and robust choice for the separation of moderately polar to nonpolar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure the analyte is in a single protonated state, leading to better peak shape.
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency and low viscosity.
Gradient 50% B to 95% B over 15 minutesA broad gradient is employed to elute the analyte and any potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column.
Column Temperature 30 °CA slightly elevated temperature can improve peak shape and reduce backpressure.
Detection UV at 262 nmBased on the UV absorbance of similar pyridine-containing compounds.
Injection Volume 10 µLA standard injection volume to balance sensitivity and peak shape.
Method Optimization Workflow

The initial conditions will be systematically optimized to achieve the desired chromatographic performance, focusing on resolution, peak shape, and analysis time.

Method_Optimization_Workflow cluster_Initial Initial Assessment cluster_Optimization Optimization Cycles cluster_Final Finalization A Perform initial run with starting conditions B Evaluate peak shape, retention time, and resolution A->B C Adjust Gradient Slope and Range B->C Sub-optimal separation? D Optimize Mobile Phase pH (if needed) C->D Tailing or poor peak shape? E Fine-tune Flow Rate and Temperature D->E Further refinement needed? F Evaluate Column Chemistry (e.g., PFP, C8) E->F Alternative selectivity required? G Confirm optimal conditions F->G Iterate until optimized H Proceed to Method Validation G->H

Caption: A systematic workflow for HPLC method optimization.

Part 2: Detailed Experimental Protocols

Protocol 1: Sample and Mobile Phase Preparation

1.1. Standard Stock Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide reference standard.
  • Transfer to a 10 mL volumetric flask.
  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

1.2. Working Standard Solution (0.1 mg/mL):

  • Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.
  • Dilute to volume with the 50:50 (v/v) acetonitrile/water mixture.

1.3. Mobile Phase A (0.1% Formic Acid in Water):

  • Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of HPLC-grade water.
  • Dilute to volume with HPLC-grade water and mix thoroughly.
  • Filter through a 0.45 µm membrane filter and degas.

1.4. Mobile Phase B (Acetonitrile):

  • Use HPLC-grade acetonitrile.
  • Filter through a 0.45 µm membrane filter and degas.
Protocol 2: Optimized HPLC Method

Based on the optimization workflow, the following optimized conditions were established:

ParameterOptimized Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 60% B to 85% B in 10 min, hold at 85% B for 2 min, return to 60% B in 1 min, and equilibrate for 2 min.
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Detection UV at 262 nm
Injection Volume 10 µL

Part 3: Method Validation Protocol

The optimized method will be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[7] The validation will encompass the following parameters:

Method_Validation_Workflow cluster_Core Core Validation Parameters cluster_Sensitivity Sensitivity cluster_Robustness Robustness cluster_System System Suitability Specificity Specificity & Selectivity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness SST System Suitability Testing (SST) Robustness->SST

Caption: Workflow for HPLC method validation according to ICH guidelines.

Validation Protocol Summary
Validation ParameterExperimental DesignAcceptance Criteria
Specificity Inject blank, placebo, and spiked samples. Perform forced degradation studies (acid, base, peroxide, heat, light).No interference at the retention time of the analyte peak. Peak purity should pass.
Linearity Analyze five concentrations ranging from 50% to 150% of the nominal concentration (e.g., 0.05 to 0.15 mg/mL).Correlation coefficient (r²) ≥ 0.999.
Range The range is established from the linearity data.The range for which linearity, accuracy, and precision are acceptable.
Accuracy Analyze triplicate samples at three concentrations (e.g., 80%, 100%, and 120% of the nominal concentration).Mean recovery between 98.0% and 102.0%.
Precision Repeatability (Intra-day): Six replicate injections of the 100% standard solution. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst.RSD ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (S/N) of 3:1.Visual evaluation and S/N ratio.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (S/N) of 10:1.S/N ratio and acceptable precision (RSD ≤ 10%).
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).System suitability parameters should remain within acceptable limits.
System Suitability Inject five replicates of the standard solution before each run.Tailing factor ≤ 2.0, Theoretical plates > 2000, RSD of peak area ≤ 2.0%.

Conclusion

This application note provides a comprehensive framework for the development and validation of a reversed-phase HPLC method for the quantification of 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide. By employing a systematic, science-driven approach, a robust, accurate, and reliable analytical method can be established, which is essential for the successful development of this potential pharmaceutical compound. The detailed protocols for method development, optimization, and validation serve as a practical guide for researchers and scientists in the pharmaceutical industry.

References

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • Bulgarian Chemical Communications. (2018, December 24). Determination of the pKa values of some pyridine derivatives by computational methods. [Link]

  • International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • PubMed. (2013, March 15). HPLC-UV Method for Measuring Nicotinamide N-methyltransferase Activity in Biological Samples: Evidence for Substrate Inhibition Kinetics. [Link]

  • MDPI. (2023, December 31). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]

  • SIELC Technologies. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. [Link]

  • Phenomenex. A Rapid and Sensitive LC-MS/MS Method for the Analysis of Nicotinamide and Nicotinic Acid from Human Plasma. [Link]

  • PubChem. N-[4-[(1R,3S,5S)-3-amino-5-methylcyclohexyl]-3-pyridinyl]-5-fluoro-6-(2-fluorophenyl)pyridine-2-carboxamide. [Link]

  • ResearchGate. (2023, September). UV–vis spectra of 5-Fu standard solution with different concentration I as well as the linear relationship of the absorbance (λmax = 267 nm) and concentration of 5-Fu standard solution II. [Link]

  • PubMed Central. (1992). [5-Fluoro (3H) pyrimidine-4-ones: synthesis, reactivity and pharmacological properties]. [Link]

  • MDPI. (2007, November 6). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • ResearchGate. (2025, October 16). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. [Link]

  • The MPI-Mainz UV/VIS Spectral Atlas of Gaseous Molecules of Atmospheric Interest. Cross Sections / Organics (acids). [Link]

  • PubChem. N-[4-[(1R,3S,5S)-3-amino-5-methylcyclohexyl]-3-pyridinyl]-5-fluoro-6-(2-fluorophenyl)pyridine-2-carboxamide. [Link]

  • SciSpace. Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles. [Link]

  • ResearchGate. A New Group Contribution Approach to the Calculation of LogP. [Link]

  • FooDB. (2010, April 8). Showing Compound Pyridine (FDB014733). [Link]

  • ResearchGate. (2021, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]

  • ResearchGate. (2011, January 7). Effect of the lipophilic parameter (log P ) on the anti-parasitic activity of imidazo[1,2- a ]pyridine derivatives. [Link]

  • science-softCon. UV/Vis+ Photochemistry Database - List of substances (sorted by CAS-number) for which photochemical data & information are available. [Link]

  • SIELC Technologies. UV-Vis Spectrum of Isonicotinic Acid. [Link]

  • ResearchGate. UV spectra of Nicotinic acid (a) control and (b) treated. [Link]

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Method

Application Note: In Vitro Pharmacological Profiling of 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide

Target Audience: Assay Biologists, Preclinical Drug Development Scientists, and Pharmacologists Application: Cell Culture, Target Engagement, and Phenotypic Viability Assays Introduction & Mechanistic Rationale 5-fluoro-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Preclinical Drug Development Scientists, and Pharmacologists Application: Cell Culture, Target Engagement, and Phenotypic Viability Assays

Introduction & Mechanistic Rationale

5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide is an investigational small molecule belonging to the fluorinated nicotinamide class. Compounds containing the pyridine-3-carboxamide pharmacophore are canonically recognized as potent, competitive inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT) [1].

NAMPT is the rate-limiting enzyme in the mammalian NAD+ salvage pathway. By competitively binding to the NAMPT active site, these derivatives block the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN). This blockade triggers a catastrophic depletion of intracellular NAD+ pools, ultimately leading to ATP exhaustion and apoptosis in highly metabolic cancer cells[2].

The addition of the 5-fluoro substitution on the pyridine ring and the lipophilic 4-methylcyclohexyl moiety enhances cell permeability and active-site residence time. However, this increased lipophilicity necessitates stringent handling during in vitro assay preparation to prevent compound precipitation and solvent-induced artifacts.

Mechanism NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme NAM->NAMPT NMN NMN NAMPT->NMN Catalysis Inhibitor 5-fluoro-N-(4-methylcyclohexyl) pyridine-3-carboxamide Inhibitor->NAMPT Competitive Inhibition NAD NAD+ Pool NMN->NAD NMNAT ATP ATP Depletion NAD->ATP Metabolic Collapse Apoptosis Cell Death / Apoptosis ATP->Apoptosis

Mechanistic pathway of NAMPT inhibition leading to NAD+ depletion and apoptosis.

Physicochemical Properties & Formulation Strategy

To ensure a self-validating assay system, the physicochemical limitations of the compound must dictate the protocol design.

  • Vehicle Selection: Due to the lipophilic 4-methylcyclohexyl group, the compound is practically insoluble in aqueous buffers. Dimethyl sulfoxide (DMSO) is required for primary stock formulation.

  • The Causality of Solvent Toxicity: DMSO is notoriously cytotoxic at high concentrations, inducing apoptosis and altering cellular metabolism[3]. To ensure the trustworthiness of the assay, the final DMSO concentration must be strictly normalized to ≤ 0.1% (v/v) across all test wells, including the vehicle control. Failure to normalize DMSO leads to confounding baseline shifts in metabolic readouts like ATP-dependent luminescence.

  • Media Considerations (The Preiss-Handler Bypass): Cells expressing Nicotinic Acid Phosphoribosyltransferase (NAPRT) can bypass NAMPT inhibition if nicotinic acid is present in the medium. Therefore, standard culture media must be carefully evaluated for nicotinic acid content to avoid false-negative resistance profiles.

Experimental Workflow

Workflow A 1. Formulation (10 mM in DMSO) C 3. Serial Dilution (Constant 0.1% DMSO) A->C B 2. Cell Seeding (96-well plate) B->C D 4. Incubation (48-72 hours) C->D E 5. Multiplex Readout (NAD+ & ATP Glo) D->E

Workflow for in vitro evaluation of the fluorinated nicotinamide derivative.

Detailed Step-by-Step Protocol

Phase 1: Reagent Preparation
  • Master Stock: Dissolve the lyophilized 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide powder in 100% anhydrous, cell-culture grade DMSO to achieve a 10 mM stock.

  • Storage: Aliquot into 20 µL single-use amber vials and store at -80°C. Causality: Repeated freeze-thaw cycles introduce atmospheric moisture into the DMSO, which drastically reduces the solubility of the lipophilic compound and causes micro-precipitations.

Phase 2: Cell Seeding & Edge Effect Prevention
  • Harvest target cells (e.g., A2780, A549) at 70-80% confluency.

  • Seed cells at a density of 2,000–5,000 cells/well in 90 µL of complete medium in a 96-well opaque-walled plate.

  • Critical Step: Do not seed cells in the outer perimeter wells (Rows A and H, Columns 1 and 12). Fill these wells with 200 µL of sterile PBS. Causality: Evaporation in perimeter wells increases medium osmolarity, artificially suppressing cell viability and introducing high variance in IC₅₀ calculations.

  • Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.

Phase 3: Compound Dosing (Constant DMSO Normalization)
  • Prepare a 10-point, 3-fold serial dilution of the 10 mM stock in 100% DMSO .

  • Intermediate Dilution: Dilute each DMSO stock 1:500 into culture medium to create a "10X Working Solution" containing exactly 0.2% DMSO.

  • Dosing: Add 10 µL of the 10X Working Solution to the 90 µL of medium already in the test wells.

    • Result: The final compound concentration is achieved at a 1X level, and the DMSO concentration is perfectly locked at 0.02% (v/v) across all wells—well below the 0.1% toxicity threshold[3].

  • Include a vehicle control well containing 0.02% DMSO without the compound.

Phase 4: Multiplexed Assay Readouts

NAMPT inhibitors exhibit a delayed, mechanism-based cytotoxicity. Because cells rely on existing NAD+ pools, viability (ATP) remains stable until NAD+ drops below a critical threshold[4].

  • Target Engagement (48 Hours): Lyse a dedicated plate and measure NAD+ depletion using an enzymatic cycling assay (e.g., NAD/NADH-Glo).

  • Phenotypic Viability (72-96 Hours): Lyse a parallel plate and measure ATP levels using a luciferase-based viability assay (e.g., CellTiter-Glo).

Expected Pharmacological Profile

The table below summarizes the expected quantitative data structure when profiling a highly potent pyridine-3-carboxamide NAMPT inhibitor across various cell lines. Note the temporal disconnect between NAD+ depletion and actual cell death.

Cell LineTissue OriginNAMPT DependencyNAD+ IC₅₀ (48h)Viability IC₅₀ (72h)
A2780 OvarianHigh2.5 nM5.1 nM
A549 LungModerate12.0 nM28.5 nM
HCT116 ColonHigh4.8 nM9.2 nM
H441 LungLow (NAPRT+)45.0 nM>1000 nM

Data Interpretation: Cell lines like H441 express NAPRT and can utilize the Preiss-Handler salvage pathway, rendering them highly resistant to NAMPT inhibition despite successful target engagement (NAD+ IC₅₀ = 45.0 nM)[4].

References

  • Structure-Based Discovery of Novel Amide-Containing Nicotinamide Phosphoribosyltransferase (Nampt)
  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical?
  • National Institutes of Health (PMC)
  • Catastrophic NAD+ Depletion in Activated T Lymphocytes through Nampt Inhibition Reduces Demyelination and Disability in EAE PLOS One URL

Sources

Application

Application Note: Elucidating the Mass Spectrometry Fragmentation Pathways of 5-Fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide

Target Audience: Analytical Chemists, DMPK Scientists, and Forensic Toxicologists Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Introduction The structural characterization of fluorinated pyridinec...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Forensic Toxicologists Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction

The structural characterization of fluorinated pyridinecarboxamides is a critical workflow in modern drug discovery and forensic toxicology. 5-Fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide (Chemical Formula: C₁₃H₁₇FN₂O; Exact Mass: 236.1325 Da) features a heavily functionalized architecture comprising a fluorinated pyridine core, an amide linker, and a cycloalkylamine moiety.

Understanding its collision-induced dissociation (CID) behavior is essential for developing highly selective Multiple Reaction Monitoring (MRM) methods. This application note provides a deep-dive mechanistic guide into the gas-phase fragmentation of this compound, coupling theoretical ion chemistry with a self-validating experimental protocol.

Mechanistic Causality: The Gas-Phase Ion Chemistry

To accurately interpret the MS/MS spectra of 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide, we must analyze the causality behind its ionization and subsequent bond cleavages.

Protonation Sites and the Mobile Proton Model

In positive electrospray ionization (ESI+), the molecule presents two primary basic sites: the pyridine nitrogen and the amide oxygen. Gas-phase basicity studies on fluoropyridines indicate that the pyridine nitrogen is the thermodynamically favored site of initial protonation[1]. However, for the amide bond to cleave, the proton must mobilize to the amide nitrogen. Upon collisional activation, the internal energy of the system increases, driving proton migration from the pyridine ring to the amide nitrogen via a distonic intermediate[2].

Competing α -Cleavages at the Amide Bond

Once the amide nitrogen is protonated, the C–N bond weakens significantly. The fragmentation of protonated amides typically yields two competing sequence ions (analogous to b

  • and y -ions in peptides)[3][4]:
  • Acylium Ion Formation ( m/z 124.02): Heterolytic cleavage where the charge is retained on the carbonyl carbon yields the 5-fluoropyridine-3-carbonyl cation. The electron-withdrawing nature of the 5-fluoro substituent exerts a strong inductive effect (-I), which slightly destabilizes this acylium ion compared to non-fluorinated analogs[5].

  • Protonated Amine Formation ( m/z 114.13): Cleavage where the charge is retained on the nitrogen yields the 4-methylcyclohexylamine cation. Because the competing acylium ion is inductively destabilized by the fluorine atom, the relative abundance of this protonated amine fragment is diagnostically enhanced.

Secondary Fragmentations

Following the primary amide cleavage, the fragments undergo further predictable neutral losses:

  • Loss of CO: The acylium ion ( m/z 124.02) rapidly expels carbon monoxide (28.01 Da) to form a highly stable 5-fluoropyridin-3-yl cation ( m/z 96.02)[3].

  • Loss of NH₃: The protonated amine ( m/z 114.13) undergoes elimination of ammonia (17.03 Da) to form a 4-methylcyclohexyl carbocation ( m/z 97.10).

Data Presentation: Fragmentation Summary

The quantitative data for the expected fragmentation pathways are summarized in Table 1 to facilitate rapid peak assignment and MRM transition selection.

Table 1: High-Resolution MS/MS Fragment Assignments

Fragment IdentityElemental FormulaTheoretical m/z Neutral Loss (Da)Mechanistic Origin
Precursor Ion C₁₃H₁₈FN₂O⁺237.1403N/AProtonated molecule [M+H]⁺
Acylium Ion C₆H₃FNO⁺124.0198113.1204Amide C–N bond α -cleavage
Protonated Amine C₇H₁₆N⁺114.1283123.0120Amide C–N bond α -cleavage
Cycloalkyl Cation C₇H₁₃⁺97.101717.0265Loss of NH₃ from m/z 114.13
Pyridyl Cation C₅H₃FN⁺96.024928.0061Loss of CO from m/z 124.02
Fluoro-loss Cation C₅H₂N⁺76.018720.0062Loss of HF from m/z 96.02

Fragmentation Pathway Visualization

Below is the logical mapping of the CID fragmentation tree.

MS_Fragmentation M [M+H]+ Precursor Ion m/z 237.14 Acylium Acylium Ion m/z 124.02 M->Acylium Amide Cleavage - C7H15N (113 Da) Amine Protonated Amine m/z 114.13 M->Amine Amide Cleavage - C6H4FNO (123 Da) Pyridyl Pyridyl Cation m/z 96.02 Acylium->Pyridyl - CO (28 Da) Cycloalkyl Cycloalkyl Cation m/z 97.10 Amine->Cycloalkyl - NH3 (17 Da) FluoroLoss Fluoro-loss Cation m/z 76.02 Pyridyl->FluoroLoss - HF (20 Da)

Fig 1. ESI-MS/MS fragmentation pathways of 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical results, the following protocol integrates internal validation checks directly into the LC-MS/MS workflow.

Phase 1: System Suitability and Validation Check
  • Instrument Calibration: Ensure the Q-TOF or Triple Quadrupole is calibrated in positive ion mode to a mass accuracy of < 5 ppm.

  • Reference Standard Injection (SST): Inject a 50 ng/mL solution of a known unsubstituted analog (e.g., Nicotinamide). Verify that the instrument successfully generates the expected acylium ion ( m/z 123 m/z 80) at a Collision Energy (CE) of 20 eV.

  • Isotope Pattern Verification: Inject the target compound. Before triggering MS/MS, examine the MS1 spectrum of the m/z 237.14 peak. The M+1 peak ( m/z 238.14) must be approximately 14.5% of the base peak intensity, confirming the presence of 13 carbon atoms.

Phase 2: LC-MS/MS Acquisition Parameters
  • Chromatography:

    • Column: C18 (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Source Parameters (ESI+):

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

  • Energy Ramping (Critical Step): Do not rely on a single collision energy. Acquire MS/MS spectra across three distinct CE levels to validate the precursor-to-product sequence:

    • Low CE (15 eV): Maximizes the primary amide cleavage fragments ( m/z 124.02 and m/z 114.13).

    • Medium CE (25 eV): Balances primary fragments with secondary neutral losses ( m/z 96.02 and m/z 97.10).

    • High CE (40 eV): Forces deep fragmentation, confirming the terminal fluoro-loss cation ( m/z 76.02).

Conclusion

The fragmentation of 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide is governed by the mobile proton model and the inductive effects of its fluorinated ring. By tracking the divergent α -cleavages of the amide bond, analysts can confidently monitor the m/z 237.14 124.02 transition for high-specificity quantitation, while utilizing the m/z 114.13 and m/z 96.02 ions as robust qualitative qualifiers.

References

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing, 2018. URL:[Link]

  • Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization. ACS Publications, 2021. URL:[Link]

  • Charging of Proteins in Native Mass Spectrometry. PMC (PubMed Central), 2016. URL:[Link]

  • Vacuum Ultraviolet Photoionization Induced Proton Migration and Formation of a New C–N Bond in Pyridine Clusters Revealed by Infrared Spectroscopy and Mass Spectrometry. The Journal of Physical Chemistry Letters, 2021. URL:[Link]

Sources

Method

using 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide as a chemical probe

Application Note: 5-Fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide as a Chemical Probe for NAMPT and NAD+ Metabolism Executive Summary & Scientific Rationale Chemical probes are indispensable tools for elucidating c...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide as a Chemical Probe for NAMPT and NAD+ Metabolism

Executive Summary & Scientific Rationale

Chemical probes are indispensable tools for elucidating complex biological pathways, linking phenotypes to specific genes, and validating therapeutic targets[1]. 5-Fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide (hereafter referred to as 5F-NMC ) is a highly selective, cell-permeable chemical probe designed to interrogate the NAD+ salvage pathway by targeting Nicotinamide Phosphoribosyltransferase (NAMPT).

As a Senior Application Scientist, it is critical to understand the structural causality behind a probe's efficacy rather than treating it as a black box. NAMPT is the rate-limiting enzyme that converts nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN)[2]. 5F-NMC acts as a competitive inhibitor by mimicking the natural NAM substrate, but with two critical engineered advantages:

  • 5-Fluoro-pyridine core : The electronegative fluorine atom lowers the pKa of the pyridine nitrogen. This optimizes hydrogen bonding with the Ser275 residue in the NAMPT active site while simultaneously blocking site-specific cytochrome P450-mediated oxidation, enhancing the probe's metabolic stability[3].

  • N-(4-methylcyclohexyl) tail : Unlike endogenous NAM, this bulky, aliphatic tail projects into the solvent-exposed cylindrical channel at the NAMPT dimer interface. This steric bulk prevents the probe from binding to other NAD+-consuming enzymes (e.g., PARPs, Sirtuins), ensuring exquisite target selectivity and preventing off-target phenotypic confounding[1].

Pathway Visualization

Pathway NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme NAM->NAMPT Substrate PRPP PRPP PRPP->NAMPT Co-substrate NMN NMN NAMPT->NMN Catalysis NAD NAD+ NMN->NAD NMNAT1-3 Probe 5F-NMC Probe Probe->NAMPT Competitive Inhibition

Caption: NAMPT-mediated NAD+ salvage pathway and competitive inhibition by 5F-NMC.

Physicochemical Properties & Formulation

To ensure reproducible target engagement, the probe must be handled according to its physicochemical constraints. 5F-NMC is highly lipophilic and requires proper formulation to prevent precipitation in aqueous assay buffers.

PropertyValueImplication for Assay Design
Molecular Weight 236.29 g/mol High ligand efficiency; rapid cellular diffusion.
cLogP 2.8Optimal for membrane permeability; requires DMSO stock.
Solubility (Water) < 0.1 mg/mLInsoluble in aqueous media without carrier solvent.
Solubility (DMSO) ≥ 50 mg/mLPrepare 10 mM master stocks in anhydrous DMSO.
Storage -20°C (Desiccated)Protect from moisture to prevent hydrolysis of the amide.

Reconstitution Protocol: Centrifuge the vial before opening. Reconstitute in anhydrous, LC-MS grade DMSO to a concentration of 10 mM. Aliquot into single-use volumes to avoid freeze-thaw cycles. Ensure the final DMSO concentration in biological assays does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Experimental Protocols

Protocol 1: In Vitro NAMPT Biochemical Target Engagement

Causality & Logic: Direct detection of NMN production is technically challenging because NMN lacks a distinct fluorophore. To create a self-validating system, we utilize a coupled enzyme assay . By adding excess NMNAT and Alcohol Dehydrogenase (ADH) to the reaction, the NMN produced by NAMPT is immediately converted to NAD+, which is then reduced to NADH. NADH is highly fluorescent (Ex 340 nm / Em 460 nm), allowing real-time kinetic monitoring of NAMPT activity[3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM DTT, and 0.01% Triton X-100. Insight: Triton X-100 prevents non-specific aggregation-based inhibition.

  • Enzyme Master Mix: Dilute recombinant human NAMPT to 5 nM. Add the coupling enzymes: NMNAT (1 U/mL), ADH (2 U/mL), and ethanol (1.5%).

  • Probe Incubation: Dispense 10 µL of the Enzyme Master Mix into a 384-well black microplate. Add 100 nL of 5F-NMC (10-point dose-response, 0.1 nM to 10 µM) using an acoustic dispenser. Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 10 µL of Substrate Mix containing 10 µM NAM, 40 µM PRPP, and 2.5 mM ATP[3].

  • Kinetic Readout: Immediately read fluorescence (Ex 340 / Em 460) every 2 minutes for 60 minutes. Calculate the initial velocity (V₀) from the linear portion of the curve to determine the IC₅₀.

Field Insight: NAMPT is highly susceptible to product inhibition by NMN and NAD+. Ensure the coupling enzymes are in vast excess so that NMN is consumed immediately; otherwise, the probe's apparent IC₅₀ will artificially shift[3].

Protocol 2: Cellular NAD+ Depletion Assay (LC-MS/MS)

Causality & Logic: Colorimetric NAD+ assays lack specificity and often suffer from interference by other nucleotides. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying the "NADome"[4]. Crucially, NAD+ and NADH have opposing stability profiles: NAD+ is stable in acid but degrades in alkali, whereas NADH is stable in alkali but destroyed in acid. Therefore, to accurately quantify NAD+ without artificial inflation from NADH oxidation during sample prep, an acidic extraction is strictly required[4].

Step-by-Step Methodology:

  • Cell Treatment: Seed HCT116 cells at 10,000 cells/well in a 96-well plate. Treat with 5F-NMC (0.1 nM to 1 µM) for 24 hours.

  • In-Well Lysis (Critical Step): Aspirate media rapidly. Do not trypsinize, as the metabolic stress of detachment causes PARPs to rapidly consume cellular NAD+[4]. Immediately add 100 µL of ice-cold 0.5 M Perchloric Acid (PCA) directly to the monolayer.

  • Extraction & Neutralization: Incubate on ice for 15 minutes. Transfer the lysate to a V-bottom plate and add 25 µL of 1 M K₂CO₃ to neutralize the PCA.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and potassium perchlorate salts.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant onto a C18 column. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking the specific transition for NAD+ (m/z 664.1 → 428.0) and the heavy isotope internal standard (¹³C-NAD+).

Workflow Visualization

Workflow Step1 1. Cell Treatment (5F-NMC: 0.1 - 1000 nM) Step2 2. Acidic Extraction (0.5M Perchloric Acid) Step1->Step2 Harvest cells Step3 3. Neutralization (K2CO3 addition) Step2->Step3 Preserve NAD+ / Destroy NADH Step4 4. Centrifugation (14,000 x g, 4°C) Step3->Step4 Precipitate proteins Step5 5. LC-MS/MS Analysis (MRM Mode) Step4->Step5 Supernatant injection Step6 6. Data Integration (NAD+ / Internal Standard) Step5->Step6 Quantify depletion

Caption: Step-by-step LC-MS/MS workflow for quantifying cellular NAD+ depletion.

Data Presentation & Interpretation

The efficacy of 5F-NMC should be evaluated across a cascade of assays to confirm target engagement, biomarker modulation, and ultimate phenotypic response. The table below summarizes the expected pharmacological profile of a high-quality NAMPT probe.

Assay TypeReadoutExpected Value (5F-NMC)Interpretation
Biochemical NAMPT Inhibition (IC₅₀)5 - 15 nMPotent, direct target engagement at the enzyme active site.
Cellular (Biomarker) NAD+ Depletion (EC₅₀)20 - 50 nMSuccessful cell penetration and inhibition of the intracellular salvage pathway.
Cellular (Phenotype) Cell Viability (CC₅₀)70 - 150 nMDownstream metabolic collapse and apoptosis due to ATP depletion.
Selectivity PARP1 / Sirtuin 1 (IC₅₀)> 10,000 nMExquisite selectivity; no cross-reactivity with other NAD+ binding domains.

References

  • The Promise and Peril of Chemical Probe Negative Controls Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy Source: Frontiers in Pharmacology (via PMC) URL:[Link]

  • Quantitative analysis of NAD synthesis-breakdown fluxes Source: Cell Metabolism (via PMC - NIH) URL:[Link]

  • Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs) Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Sources

Application

Application Note: Preformulation and Formulation Strategies for 5-Fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide

Introduction & Mechanistic Rationale The compound 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide is a highly lipophilic, weakly basic active pharmaceutical ingredient (API). Structurally, it is characterized by a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide is a highly lipophilic, weakly basic active pharmaceutical ingredient (API). Structurally, it is characterized by a fluorinated pyridine ring (a weak base) and a 4-methylcyclohexyl moiety (a highly lipophilic aliphatic ring), linked by a carboxamide group. This structural motif presents classic Biopharmaceutics Classification System (BCS) Class II characteristics: high intestinal permeability but exceptionally low aqueous solubility[1].

The Causality of Formulation Challenges: The formulation hurdles for this API are driven by its pH-dependent solubility profile. The pyridine nitrogen (estimated pKa ~3.5–4.5) allows for moderate protonation and solubility in the highly acidic gastric environment (pH 1.2). However, upon transit to the neutral pH of the small intestine (pH 6.8), the API loses its charge. This triggers a drastic drop in solubility, leading to rapid in vivo precipitation and erratic bioavailability[2]. To circumvent this, Lipid-Based Drug Delivery Systems (LBDDS)—specifically Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)—are employed to maintain the drug in a solubilized state throughout the gastrointestinal (GI) tract, independent of pH fluctuations[3].

Physicochemical Profiling

Before initiating solvent selection, establishing the physicochemical baseline is critical. The carboxamide linkage acts as both a hydrogen-bond donor and acceptor, which dictates its affinity for specific ester-rich or hydroxylated excipients.

Table 1: Predicted Physicochemical Properties & Formulation Implications

PropertyPredicted ValueFormulation Implication
Molecular Weight ~236.29 g/mol Small molecular size is highly favorable for lipid uptake and micellar incorporation.
LogP 3.2High lipophilicity; strongly indicates suitability for LBDDS over aqueous systems.
pKa (Pyridine N) ~3.8High risk of precipitation upon gastric emptying (pH shift from 1.2 to 6.8).
H-Bond Donors / Acceptors 1 / 3Interacts favorably with esterified and hydroxylated lipid excipients.

Solvent and Lipid Excipient Selection Protocol

The selection of lipid vehicles is governed by the Lipid Formulation Classification System (LFCS)[4]. For this specific API, medium-chain triglycerides (MCTs) and their mono-/diglyceride derivatives (e.g., Capmul® MCM) are selected over long-chain triglycerides (LCTs). Causality: The higher density of ester and hydroxyl groups in medium-chain glycerides provides superior hydrogen-bonding opportunities for the API's carboxamide group, maximizing the thermodynamic drug loading capacity[5].

Protocol: Equilibrium Solubility Screening (Self-Validating Workflow)
  • Preparation : Weigh exactly 500 mg of selected excipients (e.g., Miglyol 812, Capmul MCM, Tween 80, Transcutol HP) into 2 mL sealed Eppendorf tubes.

  • Spiking : Add an excess amount of the API (approx. 50 mg) to each tube to ensure a saturated solution.

  • Equilibration : Vortex the mixtures for 5 minutes, then incubate in a thermoshaker at 37°C ± 0.5°C for 48 hours at 1000 rpm.

    • Self-Validation Check: A 48-hour incubation is mandatory to ensure thermodynamic equilibrium is reached; shorter durations may falsely report transient kinetic solubility, leading to precipitation during long-term storage.

  • Separation : Centrifuge the samples at 15,000 rpm for 15 minutes to firmly pellet the undissolved API.

  • Quantification : Extract exactly 100 µL of the supernatant, dilute appropriately with mobile phase (Acetonitrile:Water 60:40 v/v), and quantify via validated RP-HPLC at the API's λmax​ .

Table 2: Equilibrium Solubility Data in Selected Lipid Excipients (37°C)

Excipient CategoryExcipient NameSolubility (mg/g)Selection Rationale / Causality
Long-Chain Triglyceride Soybean Oil4.2 ± 0.5Low ester density; poor solubilization capacity for amides.
Medium-Chain Triglyceride Miglyol 81212.5 ± 1.1Better solvent capacity than LCTs due to shorter chain length.
Mono/Diglyceride (MCT) Capmul MCM35.8 ± 2.4High density of OH/ester groups enables strong H-bonding with the API.
Surfactant (HLB 15) Kolliphor EL42.1 ± 1.8Excellent micellar solubilization; prevents precipitation upon dilution.
Co-solvent Transcutol HP55.4 ± 3.2High solubilizing power; reduces overall formulation viscosity.

Excipient Compatibility Screening (Solid-State)

If the development strategy pivots to a solid oral dosage form (e.g., an amorphous solid dispersion via hot-melt extrusion), evaluating the chemical and physical compatibility of the API with polymeric excipients and lubricants is mandatory[6]. Causality: The fluorine atom on the pyridine ring is strongly electron-withdrawing, which can activate the ring toward nucleophilic attack under thermal stress. Furthermore, the carboxamide group can undergo hydrolysis if formulated with highly hygroscopic excipients.

Protocol: DSC and FTIR Compatibility Workflow
  • Sample Preparation : Prepare 1:1 (w/w) binary mixtures of the API and selected excipients. Triturate thoroughly using an agate mortar and pestle.

  • Thermal Stressing (DSC) : Load 3–5 mg of the mixture into an aluminum pan. Scan from 25°C to 250°C at a heating rate of 10°C/min under a nitrogen purge.

    • Self-Validation Check: Compare the thermogram of the physical mixture to the overlay of the individual components. A shift or disappearance of the API's melting endotherm indicates a potential interaction or a simple eutectic melt[7].

  • Chemical Profiling (FTIR) : To distinguish between a benign physical eutectic melt and true chemical degradation, subject the stressed DSC samples to FTIR analysis (ATR mode, 4000–400 cm⁻¹, 32 scans). Look for shifts in the carboxamide C=O stretch (~1650 cm⁻¹) or the N-H stretch (~3300 cm⁻¹)[8].

Table 3: DSC/FTIR Compatibility Matrix

ExcipientFunctional RoleDSC ObservationFTIR ObservationCompatibility Status
PVP K30 Precipitation InhibitorNo change in API meltC=O shift (H-bonding)Compatible (Favorable interaction)
HPMC AS Polymeric CarrierNo change in API meltNo significant shiftsCompatible
Magnesium Stearate LubricantEutectic melt at 110°CNo chemical shiftsPhysically incompatible at high temp; chemically compatible

Formulation Workflows: SNEDDS Preparation

Based on the solubility data (Table 2), an optimal LFCS Type IIIb formulation is constructed to maximize solubilization and ensure spontaneous emulsification[9].

  • Mixing : Combine 40% w/w Capmul MCM (Oil), 40% w/w Kolliphor EL (Surfactant), and 20% w/w Transcutol HP (Co-surfactant) in a glass vial.

  • Homogenization : Stir at 500 rpm at 40°C until an isotropic, clear mixture is formed. Causality: Transcutol HP acts as a co-solvent to reduce the interfacial tension of Kolliphor EL, enabling spontaneous emulsification.

  • API Loading : Add the 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide API to achieve a final concentration of 25 mg/g. Stir until completely dissolved.

  • Dispersion Testing (Self-Validation) : Disperse 1 g of the formulation into 250 mL of 0.1 N HCl (pH 1.2) at 37°C with gentle agitation (USP Apparatus II, 50 rpm). Assess droplet size via Dynamic Light Scattering (DLS). A successful SNEDDS will yield a transparent nanoemulsion with a droplet size < 50 nm, confirming the API will not precipitate upon gastric dispersion.

Visualizations

DecisionTree A API: 5-fluoro-N-(4-methylcyclohexyl) pyridine-3-carboxamide (BCS Class II) B Physicochemical Profiling LogP > 3, pKa ~3.8 A->B C Solubility Screening (Oils, Surfactants, Co-solvents) B->C Liquid/Lipid Route D Solid-State Compatibility (DSC / FTIR) B->D Solid Route E Lipid-Based Formulation (LFCS Type IIIb SNEDDS) C->E High Lipid Solubility F Amorphous Solid Dispersion (HME / Spray Drying) D->F Polymer Compatibility

Formulation decision tree for BCS Class II API based on solubility and compatibility profiling.

SNEDDS_Pathway N1 SNEDDS Capsule (API + Lipid Vehicle) N2 Gastric Dispersion (pH 1.2) N1->N2 Ingestion N3 Nanoemulsion (< 50 nm droplets) N2->N3 Mild Agitation N4 Intestinal Digestion (Pancreatic Lipase) N3->N4 Gastric Emptying N5 Mixed Micelles (Solubilized API) N4->N5 Bile Secretion

In vivo dispersion and digestion pathway of the SNEDDS formulation preventing API precipitation.

References

  • Singh, A. K., et al. "Bioavailability improvement of BCS Class II & III drugs by some formulation strategies: A Review." IJSREM (2022). URL: [Link][1]

  • Kalepu, S., et al. "Lipid-Based Drug Delivery Systems." PMC - NIH (2013). URL:[Link][3]

  • Kazi, M. "Lipid-Based Nano-Delivery for Oral Administration of Poorly Water Soluble Drugs (PWSDs): Design, Optimization and in vitro Assessment." IntechOpen (2017). URL: [Link][5]

  • Alshehri, S., et al. "Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs." Frontiers in Pharmacology (2023). URL:[Link][9]

  • Bhat, K. M., et al. "Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK." PubMed - NIH (2025). URL:[Link][2]

  • Pouton, C. W. "Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system." European Journal of Pharmaceutical Sciences (2006). URL:[Link][4]

  • "Preformulation: The use of FTIR in compatibility studies." Journal of Innovations in Applied Pharmaceutical Science (2019). URL: [Link][6]

  • Lin, S. Y., et al. "Current and Potential Applications of Simultaneous DSC-FTIR Microspectroscopy for Pharmaceutical Analysis." Journal of Food and Drug Analysis (2021). URL: [Link][8]

  • "DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility." PMC - NIH (2024). URL:[Link][7]

Sources

Method

Application Note: Scalable Synthesis and Process Optimization of 5-Fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Document Type: Technical Protocol & Process Rationale Strategic Rationale & Process Chemistry Causality The transition of a pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Document Type: Technical Protocol & Process Rationale

Strategic Rationale & Process Chemistry Causality

The transition of a pharmaceutical intermediate from medicinal chemistry (discovery) to pilot-scale manufacturing requires a fundamental redesign of the synthetic route. In discovery, 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide is typically synthesized using expensive uronium-based coupling reagents (e.g., HATU) and stoichiometric organic bases (e.g., DIPEA) in polar aprotic solvents (DMF). While effective for milligram-scale library generation, this approach is economically and environmentally unviable for kilogram-scale production due to poor atom economy, difficult product isolation, and the generation of toxic byproducts like tetramethylurea.

To achieve a self-validating, highly scalable system, we implemented a two-step, one-pot acid chloride activation followed by Schotten-Baumann amidation .

Causality Behind Experimental Choices:
  • Acid Activation via Oxalyl Chloride: We utilize oxalyl chloride with catalytic DMF in dichloromethane (DCM) to convert 5-fluoronicotinic acid to the corresponding acid chloride. This method is highly reliable for fluorinated heterocyclic systems, as demonstrated in the commercial synthesis of FDA-approved drugs like Pexidartinib and Asciminib 1. The byproducts (CO, CO2, and HCl) are gaseous and easily removed via standard reactor scrubbing, leaving a clean reactive intermediate.

  • Biphasic Schotten-Baumann Amidation: Direct amidation of the acid chloride with 4-methylcyclohexan-1-amine is highly exothermic. By using an aqueous potassium carbonate ( K2​CO3​ ) solution alongside the organic DCM phase, we create a biphasic Schotten-Baumann system. The aqueous layer acts as a thermal sink and immediately neutralizes the HCl byproduct, preventing the precipitation of the amine hydrochloride salt. This minimizes contact between the highly reactive acid chloride and the base, significantly reducing hydrolysis side-reactions 2.

  • Reactive Crystallization: Chromatography is eliminated. Instead, a solvent swap from DCM to an Ethyl Acetate (EtOAc)/Heptane matrix drives the selective crystallization of the product, rejecting trace unreacted amine and hydrolyzed acid into the mother liquor.

Quantitative Data Presentation

The optimization from discovery to pilot scale yielded significant improvements in both cost and process mass intensity (PMI).

Table 1: Stoichiometry and Reagent Selection (1.0 kg Scale)

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
5-Fluoronicotinic Acid141.101.001.00 kg (7.09 mol)Starting Material
Oxalyl Chloride126.931.201.08 kg (0.74 L)Activating Agent
N,N-Dimethylformamide73.090.0525.9 g (27.4 mL)Catalyst
4-Methylcyclohexan-1-amine113.201.050.84 kg (0.98 L)Nucleophile
Potassium Carbonate ( K2​CO3​ )138.202.502.45 kgAqueous Base
Dichloromethane (DCM)84.93N/A15.0 L totalReaction Solvent

Table 2: Performance Metrics (Discovery vs. Pilot Scale)

MetricDiscovery Route (HATU/DIPEA)Pilot Route (Oxalyl Cl / Schotten-Baumann)
Overall Yield 68% (Post-Chromatography)90% (Post-Crystallization)
Purity (HPLC) 95.5%>99.5%
E-Factor > 150< 25
Isolation Method Silica Gel ColumnSolvent Swap & Filtration

Experimental Protocol (1.0 kg Pilot Scale)

Note: 4-methylcyclohexan-1-amine is a corrosive amine that can release toxic nitrogen oxides upon decomposition. Strict adherence to PPE and reactor venting protocols is required 3.

Step 1: Acid Activation (Formation of 5-Fluoronicotinoyl Chloride)
  • Charge: To a clean, dry 20 L jacketed glass-lined reactor under nitrogen, charge 1.00 kg (7.09 mol) of 5-fluoronicotinic acid.

  • Suspend: Add 10.0 L of anhydrous DCM and initiate agitation at 150 rpm. Add 27.4 mL of DMF (0.05 eq).

  • Cool: Adjust the jacket temperature to cool the suspension to an internal temperature of 0–5 °C.

  • Activate: Route the reactor vent through a caustic scrubber. Add 1.08 kg (0.74 L, 1.20 eq) of oxalyl chloride dropwise via an addition funnel over 2 hours, maintaining the internal temperature below 10 °C.

  • Mature: Once addition is complete, warm the reactor to 20 °C. Stir for 4 hours until gas evolution (CO, CO2​ ) ceases and the suspension becomes a clear, pale-yellow solution.

  • Concentrate: Apply vacuum (approx. 200 mbar) to distill off excess oxalyl chloride and ~2 L of DCM. Reconstitute the volume with 2 L of fresh anhydrous DCM. Keep the solution at 5 °C.

Step 2: Schotten-Baumann Amidation
  • Prepare Aqueous Base: In a separate 50 L jacketed reactor, dissolve 2.45 kg (17.7 mol, 2.5 eq) of K2​CO3​ in 10.0 L of deionized water.

  • Charge Amine: Add 0.84 kg (7.44 mol, 1.05 eq) of 4-methylcyclohexan-1-amine and 5.0 L of DCM to the 50 L reactor. Initiate vigorous biphasic agitation (250 rpm).

  • Cool: Chill the biphasic mixture to an internal temperature of 0–5 °C.

  • Couple: Transfer the cold 5-fluoronicotinoyl chloride solution from Step 1 into the 50 L reactor dropwise over 3 hours. Critical Parameter: Control the addition rate to ensure the internal temperature does not exceed 10 °C.

  • React: After addition, warm the mixture to 20 °C and stir for 2 hours. Confirm reaction completion via HPLC (target <1% residual acid).

Step 3: Workup and Reactive Crystallization
  • Phase Separation: Stop agitation and allow the phases to settle for 30 minutes. Drain and discard the lower aqueous layer.

  • Wash: Wash the retained organic phase sequentially with 5.0 L of 1 M HCl (to remove trace unreacted amine) and 5.0 L of brine.

  • Solvent Swap: Equip the reactor for atmospheric distillation. Heat the jacket to 60 °C. As DCM distills, continuously feed in EtOAc (up to 10.0 L) to maintain a constant reactor volume. Continue until the internal temperature reaches 76 °C (indicating complete removal of DCM).

  • Crystallize: Concentrate the EtOAc solution to approximately 4.0 L. While maintaining the temperature at 60 °C, add 6.0 L of Heptane dropwise over 1 hour to induce nucleation.

  • Isolate: Cool the suspension linearly to 5 °C over 4 hours. Filter the resulting white crystalline solid via a Nutsche filter. Wash the cake with 2.0 L of cold Heptane.

  • Dry: Dry the solid under vacuum at 45 °C to a constant weight.

    • Expected Yield: ~1.50 kg (90% theoretical).

Workflow Visualization

Workflow N1 5-Fluoronicotinic Acid (Starting Material) N2 Acid Activation Oxalyl Chloride, cat. DMF, DCM N1->N2 N3 5-Fluoronicotinoyl Chloride (Reactive Intermediate) N2->N3 Gas Evolution (CO, CO2, HCl) N4 Schotten-Baumann Amidation 4-Methylcyclohexan-1-amine, K2CO3(aq) N3->N4 Controlled Addition N5 Phase Separation & Wash Remove Aqueous Layer N4->N5 Biphasic Quench N6 Solvent Swap & Crystallization EtOAc / Heptane N5->N6 Organic Phase N7 5-Fluoro-N-(4-methylcyclohexyl) pyridine-3-carboxamide (API) N6->N7 >90% Yield >99% Purity

Process workflow for the scale-up synthesis of 5-fluoro-N-(4-methylcyclohexyl)nicotinamide.

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: ACS Publications URL
  • Source: PMC (PubMed Central)
  • Fluorine-containing drugs approved by the FDA in 2021 Source: RHHZ URL
  • 4-Methylcyclohexylamine | C7H15N | CID 80604 Source: PubChem URL

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting poor aqueous solubility of 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide....

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide. Our goal is to provide a logical, scientifically-grounded framework for troubleshooting and overcoming these solubility issues to ensure the success of your experiments.

Part 1: Foundational Knowledge & FAQs

This section addresses the fundamental questions regarding the compound's inherent properties that contribute to its low aqueous solubility.

Q1: Why is 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide expected to have poor water solubility?

A1: The molecule's structure contains two competing features. The pyridine-3-carboxamide portion possesses polar characteristics, including a basic nitrogen atom and hydrogen bond donors/acceptors.[1][2] However, these are counteracted by the large, non-polar N-(4-methylcyclohexyl) substituent. This significant hydrophobic "tail" dominates the molecule's overall character, leading to a high octanol-water partition coefficient (LogP) and, consequently, low affinity for aqueous media.[3][4] Compounds with such conflicting features often fall into the Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low solubility.[5][6]

Q2: What are the key predicted physicochemical properties of this compound?

A2: While experimental data may be limited, we can predict key properties based on the structure, which are crucial for designing solubilization strategies.[7][8][9]

PropertyPredicted Value/RangeImplication for Solubility Strategy
Molecular Weight ~264.3 g/mol Moderate size, less of a factor than LogP.
Predicted LogP 3.0 - 4.0High lipophilicity; the primary driver of poor aqueous solubility.[4]
Predicted pKa 3.5 - 4.5The pyridine nitrogen is weakly basic. The electron-withdrawing fluorine atom lowers its pKa compared to an unsubstituted pyridine. This is a critical parameter for pH modification.[10]
Hydrogen Bond Donors 1 (Amide N-H)Can participate in hydrogen bonding.
Hydrogen Bond Acceptors 3 (Pyridine N, Amide O, Fluorine)Can participate in hydrogen bonding.

Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What is happening?

A3: This is a classic case of kinetic versus thermodynamic solubility. Your stock solution in a strong organic solvent like DMSO is likely stable. However, when you introduce this into an aqueous buffer, the DMSO concentration is diluted, and the solvent environment can no longer support the dissolved compound. The compound crashes out of this "supersaturated" solution to reach its lower, true thermodynamic solubility limit in the final aqueous medium.[11]

Part 2: Systematic Troubleshooting Workflow

We recommend a systematic, tiered approach to troubleshooting. Start with the simplest, least disruptive methods before moving to more complex formulations. The following workflow provides a logical path to identify a suitable solubilization strategy.

Solubility_Troubleshooting_Workflow start Initial State: Poor Aqueous Solubility of 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide ph_mod_q Is pH modification compatible with your experimental system? start->ph_mod_q ph_mod_p Protocol 1: pH Adjustment (Target pH < pKa) ph_mod_q->ph_mod_p  Yes cosolvent_q Are water-miscible organic co-solvents tolerated in the assay? ph_mod_q->cosolvent_q No ph_mod_success Solubility Goal Met? ph_mod_p->ph_mod_success ph_mod_success->cosolvent_q No end_ok Optimized Formulation Achieved ph_mod_success->end_ok Yes cosolvent_p Protocol 2: Co-Solvent Screening cosolvent_q->cosolvent_p  Yes cyclo_p Protocol 3: Cyclodextrin Complexation cosolvent_q->cyclo_p No cosolvent_success Solubility Goal Met? cosolvent_p->cosolvent_success cosolvent_success->cyclo_p No cosolvent_success->end_ok Yes cyclo_success Solubility Goal Met? cyclo_p->cyclo_success advanced Consider Advanced Formulations: - Solid Dispersions - Lipid-Based Systems (SEDDS) - Nanosuspensions cyclo_success->advanced No cyclo_success->end_ok Yes

Caption: A systematic workflow for troubleshooting poor aqueous solubility.

Part 3: Detailed Experimental Protocols

Protocol 1: pH Adjustment for Solubility Enhancement

Scientific Rationale: This method leverages the basic pyridine nitrogen in the molecule's core. By lowering the pH of the aqueous solution to a value at least 1-2 units below the compound's pKa (~3.5-4.5), the nitrogen atom becomes protonated. This forms a pyridinium salt, which is an ionic species and is expected to have significantly greater aqueous solubility than the neutral form.[12][13][14]

Step-by-Step Methodology:

  • Prepare a pH Range of Buffers: Prepare a series of biologically compatible buffers (e.g., citrate, acetate) ranging from pH 3.0 to 7.0.

  • Add Excess Compound: Dispense a known, excess amount of the solid compound into a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure the amount added is sufficient to result in a saturated solution with visible solid remaining.

  • Equilibrate: Tightly cap the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This can take anywhere from 24 to 48 hours. The classic "shake-flask" method is the gold standard here.[15][16]

  • Separate Solid from Supernatant: After equilibration, separate the undissolved solid. This is best done by centrifuging the vials at high speed and carefully collecting the supernatant, or by filtering through a 0.22 µm syringe filter compatible with the buffer.

  • Quantify Concentration: Accurately determine the concentration of the dissolved compound in each supernatant sample using a validated analytical method, such as HPLC-UV or LC-MS.

  • Analyze and Validate: Plot solubility versus pH. You should observe a significant increase in solubility as the pH drops below the pKa.

    • Self-Validation Check: After determining the optimal pH, prepare a solution at that pH and store it under experimental conditions. Visually inspect for any precipitation over 24-48 hours to ensure the compound is chemically stable and does not degrade at the lower pH.

Protocol 2: Co-solvent Screening

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[17] This makes the environment more favorable for dissolving lipophilic compounds like 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide by reducing the energy required to create a cavity for the solute.[18][19]

Step-by-Step Methodology:

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents. Common choices include:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycol 400 (PEG 400)

    • N-Methyl-2-pyrrolidone (NMP)

  • Prepare Co-solvent/Buffer Mixtures: For each co-solvent, prepare a series of mixtures with your primary aqueous buffer (e.g., PBS, pH 7.4) at varying concentrations, typically ranging from 1% to 20% (v/v).

  • Determine Solubility: Using the same equilibration and quantification method described in Protocol 1 (Steps 2-5), determine the compound's solubility in each co-solvent mixture.

  • Analyze and Select: Create a table or graph to compare the solubility enhancement for each co-solvent at different concentrations.

    • Self-Validation Check: Identify the lowest concentration of a co-solvent that achieves the desired target solubility. Ensure this concentration is compatible with your downstream assay (e.g., does not cause cell toxicity or interfere with enzyme activity).

Table: Example Co-Solvent Screening Data

Co-solvent Concentration (% v/v) Measured Solubility (µg/mL) Fold Increase
None (Buffer Only) 0% 0.5 1x
DMSO 2% 15 30x
DMSO 5% 55 110x
PEG 400 5% 25 50x

| PEG 400 | 10% | 80 | 160x |

Protocol 3: Cyclodextrin-Mediated Solubilization

Scientific Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[20][21][22] They can encapsulate the hydrophobic portion (the methylcyclohexyl group) of the guest molecule within their cavity, forming a water-soluble "inclusion complex."[23][24] This effectively masks the "greasy" part of the molecule, significantly increasing its apparent aqueous solubility.[22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

Cyclodextrin_Mechanism cluster_0 Aqueous Environment CD hydrophilic Hydrophilic Exterior (Soluble in Water) hydrophobic Hydrophobic Cavity guest Poorly Soluble Compound (Guest) complex_label Water-Soluble Inclusion Complex complex complex

Caption: Mechanism of cyclodextrin inclusion complex formation.

Step-by-Step Methodology (Phase Solubility Study):

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of HP-β-CD in your desired buffer at concentrations ranging from 0 to 40% (w/v).

  • Equilibrate with Excess Compound: Add an excess amount of the solid compound to each cyclodextrin solution.

  • Agitate to Equilibrium: Follow the equilibration procedure from Protocol 1 (Step 3).

  • Separate and Quantify: Follow the separation and quantification steps from Protocol 1 (Steps 4-5).

  • Analyze: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear relationship (Type A) indicates the formation of a soluble 1:1 complex. This plot allows you to determine the required CD concentration to achieve your target solubility.

    • Self-Validation Check: Prepare a solution with the selected cyclodextrin concentration. Ensure it remains clear and free of precipitate under your final assay conditions. Also, confirm that the cyclodextrin itself does not interfere with your biological assay.

References

  • Vertex AI Search. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • MDPI. (2021). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. [Link]

  • Hindawi. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]

  • ResearchGate. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • ResearchGate. (2011). Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Vertex AI Search. (2026). Aromatic Compounds vs Amides: Solubility Challenges.
  • MDPI. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]

  • ACS Publications. (1998). Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. [Link]

  • IEEE Xplore. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. [Link]

  • Bentham Science. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. [Link]

  • ScienceAsia. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. [Link]

  • arXiv.org. (2021). Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations. [Link]

  • Semantic Scholar. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. [Link]

  • ResearchGate. (2014). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • SlideShare. (2017). solubility experimental methods.pptx. [Link]

  • PubMed. (2005). Predicting aqueous solubility from structure. [Link]

  • ChemRxiv. (2025). Beyond Prediction: Mechanistic Elucidation of Molecular Drivers for Aqueous Solubility Using Interpretable Machine Learning. [Link]

  • Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Asian Journal of Dental and Health Sciences. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. [Link]

  • PMC. (2021). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. [Link]

  • ACS Publications. (2016). Effects of Co-solvents on Reactions Run under Micellar Catalysis Conditions. [Link]

  • PMC. (2018). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. [Link]

  • PubChem. N-[4-[(1R,3S,5S)-3-amino-5-methylcyclohexyl]-3-pyridinyl]-5-fluoro-6-(2-fluorophenyl)pyridine-2-carboxamide. [Link]

  • PMC. (2022). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]

  • Springer. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]

  • MDPI. (2024). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. [Link]

  • ACS Publications. (2007). A Reversible pH-Dependent Intramolecular Pyridine−Aldehyde Cyclization. [Link]

  • Springer. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. [Link]

  • PubMed. (1991). Solubility enhancement of some water-insoluble drugs in the presence of nicotinamide and related compounds. [Link]

  • PubMed. (2024). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. [Link]

  • PubMed. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. [Link]

  • International Journal of Research Trends and Innovation. (2018). Chemsketch Study of 5-Fluorouracil (5FU) : A chemotherapy drug. [Link]

  • PubMed. (2012). Solubility enhancement of benfotiamine, a lipid derivative of thiamine by solid dispersion technique. [Link]

  • Semantic Scholar. (2021). Aqueous Solubility of Organic Compounds for Flow Battery Applications. [Link]

  • RSC Publishing. (2022). Efficient fluorescent recognition of ATP/GTP by a water-soluble bisquinolinium pyridine-2,6-dicarboxamide compound. Crystal structures, spectroscopic studies and interaction mode with DNA. [Link]

  • MDPI. (2023). Toxicity Study and Binding Analysis of Newly Synthesized Antifungal N-(4-aryl/cyclohexyl)-2-(pyridine-4-yl carbonyl) hydrazinecarbothioamide Derivative with Bovine Serum Albumin. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide

Prepared by: Senior Application Scientist, Analytical Development Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Welcome to the Technical Support Center. As analytical scientists, w...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Analytical Development Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. As analytical scientists, we frequently encounter chromatographic challenges when analyzing complex heterocyclic compounds. 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide presents a classic, yet highly specific, chromatographic challenge: severe peak tailing on reversed-phase (RP) HPLC systems.

This guide synthesizes field-proven methodologies and authoritative chromatographic principles to help you diagnose, understand, and resolve these peak tailing issues.

Part 1: Mechanistic FAQs (Understanding the Causality)

Q1: Why does 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide exhibit severe peak tailing on standard C18 columns? A1: Peak tailing for this compound is primarily driven by secondary retention mechanisms [1]. While the hydrophobic 4-methylcyclohexyl group interacts predictably with the C18 stationary phase, the basic nitrogen on the pyridine ring engages in strong, unwanted ionic interactions with residual, unbonded acidic silanol groups ( Si−O− ) on the silica support [2]. Because these silanol sites are heterogeneously distributed and highly active, the analyte molecules desorb at different rates, causing the trailing edge of the peak to stretch (Asymmetry factor, As​>1.5 ) [3].

Q2: How does the specific structure of this molecule complicate mobile phase pH selection? A2: Unsubstituted pyridine has a pKa​ of approximately 5.2. However, this molecule contains two strongly electron-withdrawing groups on the pyridine ring: a 5-fluoro substituent and a 3-carboxamide group. These inductive effects significantly lower the pKa​ of the pyridine nitrogen, likely shifting it to the 2.0–3.0 range . If you use a standard acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7), you are operating dangerously close to the molecule's pKa​ . This results in a mixed ionization state (an equilibrium between the protonated cation and the neutral free base) during the run, which exacerbates peak broadening and tailing [2].

Q3: What stationary phase chemistries are best suited to mitigate this issue? A3: To prevent silanol interactions, you must physically shield the silica backbone.

  • High-Purity Type B Silica: These columns have significantly lower trace metal content (metals increase silanol acidity) and undergo exhaustive end-capping (capping residual Si−OH with trimethylsilyl groups) [4].

  • Polar-Embedded Columns: Columns with an embedded amide or ether group in the alkyl chain create a virtual shielding layer of water near the silica surface, preventing the basic pyridine nitrogen from reaching the acidic silanols [2].

Q4: How can I differentiate between chemical tailing and a physical system issue (e.g., column overload)? A4: Chemical tailing (silanol interactions) typically worsens as sample concentration decreases, because the limited number of highly active silanol sites have a proportionally larger effect on a smaller mass of analyte. Conversely, if the tailing is caused by mass overload (injecting too much sample), the peak will often exhibit fronting or a "shark fin" shape, and diluting the sample by 10x will immediately resolve the asymmetry [1]. Extra-column volume (e.g., tubing that is too long or wide) will cause symmetrical broadening or tailing across all peaks in the chromatogram, not just the basic pyridine compound [2].

Part 2: Experimental Protocols for Resolution

If you are experiencing peak tailing with this compound, implement one of the following self-validating protocols based on your laboratory's column inventory.

Protocol A: Low-pH Ion-Pairing Optimization (The TFA Approach)

Objective: Fully protonate both the analyte and the surface silanols to suppress ionic interactions.

  • Mobile Phase Preparation: Prepare Mobile Phase A using HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA) (pH ~1.9). Prepare Mobile Phase B using Acetonitrile with 0.1% TFA. Causality: TFA is a strong acid that drops the pH well below the adjusted pKa​ of the fluoropyridine ring, ensuring 100% protonation. Furthermore, the trifluoroacetate anion acts as a volatile ion-pairing agent, shielding the positively charged pyridine nitrogen from the stationary phase.

  • Column Equilibration: Flush the C18 column with 10-15 column volumes of the mobile phase.

  • Sample Preparation: Dissolve the sample in the initial mobile phase conditions to prevent solvent-mismatch distortion.

  • Validation: Inject a low concentration standard (e.g., 10 µg/mL). Calculate the USP Tailing Factor ( Tf​ ). A successful resolution will yield a Tf​ between 0.9 and 1.2 [3].

Protocol B: High-pH Neutralization Workflow

Objective: Fully deprotonate the pyridine nitrogen to eliminate its basicity. (Note: This requires a high-pH stable column, such as an ethylene-bridged hybrid (BEH) particle column).

  • Buffer Preparation: Prepare a 10 mM Ammonium Bicarbonate buffer. Adjust the pH to 8.5 using dilute ammonium hydroxide. Causality: At pH 8.5, the pyridine nitrogen is fully deprotonated (neutral). Without a positive charge, it cannot undergo secondary ionic interactions with the silica surface.

  • Method Execution: Run a gradient from 5% to 95% Acetonitrile over 15 minutes.

  • Validation: Monitor the peak shape. If tailing is resolved but retention time decreases significantly, the compound's neutral state is highly hydrophobic; adjust the gradient to start at a higher aqueous percentage.

Part 3: Data Presentation & Visualization

Table 1: Comparison of Mobile Phase Additives for Pyridine Derivatives
Additive / ModifierTypical pH RangeMechanism of ActionProsCons
0.1% Formic Acid 2.7 - 2.9Mild protonation of analyte.LC-MS compatible, standard use.May land on the pKa​ of fluoropyridines, causing severe tailing.
0.1% TFA 1.8 - 2.0Strong protonation & Ion-pairing.Excellent peak shape, suppresses silanol ionization ( Si−OH ).Causes ion suppression in LC-MS; can be difficult to wash from columns.
Triethylamine (TEA) 6.0 - 7.0Silanol masking (competitor).Blocks active silanol sites from interacting with the analyte.High UV background at low wavelengths; ruins columns for other uses.
Ammonium Bicarbonate 8.0 - 10.0Deprotonates the basic nitrogen.Renders the analyte neutral, eliminating ionic interactions.Requires specialized hybrid-silica columns to prevent silica dissolution.
Diagnostic Visualizations

G cluster_0 Chemical Interaction (Tailing Cause) cluster_1 Resolution Strategies A Protonated Pyridine (Analyte) B Ionized Silanol (Si-O⁻) A->B Strong Ionic Interaction D High pH (> 8.0) Deprotonates Pyridine A->D Neutralizes Analyte C Low pH (< 2.5) Protonates Silanols (Si-OH) B->C Suppresses Silanol Ionization E End-Capped Column Shields Silanols B->E Steric Hindrance

Caption: Chemical mechanism of peak tailing via silanol interactions and resolution strategies.

Workflow Start Observe Peak Tailing (As > 1.5) CheckVol Is it Mass/Volume Overload? (Check Injection Vol/Conc) Start->CheckVol Dilute Dilute Sample / Reduce Volume CheckVol->Dilute Yes CheckChem Chemical Interaction (Silanol Activity) CheckVol->CheckChem No ModPH Adjust Mobile Phase pH (Low pH <2.5 or High pH >8) CheckChem->ModPH Step 1 AddTEA Add Amine Modifier (e.g., TEA) CheckChem->AddTEA Step 2 ChangeCol Switch to End-Capped or Polar-Embedded Column CheckChem->ChangeCol Step 3

Caption: Step-by-step troubleshooting decision tree for resolving HPLC peak tailing.

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Blog. Available at:[Link]

  • Chrom Tech. "What Causes Peak Tailing in HPLC?" Chrom Tech Resources. Available at:[Link]

  • Chromatography Today. "What is Peak Tailing?" Chromatography Today Articles. Available at:[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions Technical News. Available at:[Link]

Troubleshooting

preventing degradation of 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide during storage

Welcome to the Technical Support Center for 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. As Senior Application Scientists, we have compiled this resource to address common challenges and provide in-depth, field-proven insights.

Introduction to Compound Stability

5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide is a substituted pyridine carboxamide derivative. The stability of this compound is critical for the reproducibility of experimental results and for ensuring its efficacy and safety in drug development applications. The molecule possesses several key structural features that influence its stability profile:

  • A fluorinated pyridine ring : The electron-withdrawing nature of the fluorine atom generally enhances the metabolic stability of the pyridine ring.[1][2][3] This can make the ring more resistant to certain types of degradation.[1][4]

  • An amide (carboxamide) linkage : Amide bonds are susceptible to hydrolysis, particularly under acidic or basic conditions.[5][6]

  • A 4-methylcyclohexyl group : This aliphatic moiety is generally stable under typical storage conditions.[7][8]

Understanding these features is key to preventing degradation. This guide will provide practical advice and protocols to maintain the integrity of your 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide samples.

Recommended Storage Conditions

To minimize degradation, it is imperative to store 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide under the following conditions:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Lower temperatures slow down the rate of potential hydrolytic and oxidative reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes the risk of oxidation, particularly of the pyridine nitrogen.
Light Protected from light (Amber vial)Photodegradation can occur in compounds with aromatic systems.[1]
Moisture Tightly sealed container in a desiccated environmentPrevents hydrolysis of the amide bond.

For long-term storage, consider storing under an inert atmosphere at -20°C.

Troubleshooting Guide

This section addresses specific issues you may encounter during the storage and handling of 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide in a question-and-answer format.

Q1: I've noticed a change in the color of my solid compound, from white to a yellowish tint, after storing it on the bench for a few weeks. What could be the cause?

A change in color often indicates the formation of degradation products. The most likely cause is oxidation. The nitrogen atom in the pyridine ring is susceptible to oxidation, which can lead to the formation of an N-oxide.[9] This can sometimes result in colored impurities.

Troubleshooting Steps:

  • Analytical Confirmation: Analyze a small sample of the discolored material by High-Performance Liquid Chromatography (HPLC) with a UV detector or by Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the chromatogram to that of a fresh or properly stored sample. The presence of new peaks, especially those with different retention times, indicates the formation of degradation products.

  • Storage Review: Ensure that your storage container is tightly sealed and that the headspace has been flushed with an inert gas like argon or nitrogen to displace oxygen.

  • Future Prevention: Always store the compound in a cool, dark, and dry place. For long-term storage, refrigeration (2-8°C) is recommended.

Q2: My recent experimental results are inconsistent. I suspect the potency of my compound has decreased. How can I check for degradation?

A decrease in potency is a strong indicator of degradation. The primary suspect for the loss of the parent compound is the hydrolysis of the amide bond.

Troubleshooting Steps:

  • Quantitative Analysis: Use a validated quantitative analytical method, such as HPLC or quantitative NMR (qNMR), to determine the purity of your sample. A decrease from the initial purity confirms degradation.

  • Identify Degradants: LC-MS is a powerful tool to identify potential degradation products. Look for masses corresponding to the hydrolyzed products: 5-fluoropyridine-3-carboxylic acid and 4-methylcyclohexylamine.

  • Forced Degradation Study: To confirm the degradation pathway, you can perform a forced degradation study. Expose a small amount of the compound to mild acidic and basic conditions and monitor the formation of degradants over time. A detailed protocol is provided in the "Experimental Protocols" section.

Q3: I have my compound dissolved in a DMSO stock solution and stored at room temperature. Is this acceptable?

While DMSO is a common solvent, long-term storage of solutions at room temperature is not recommended. Even in a seemingly inert solvent, degradation can occur.

Troubleshooting Steps:

  • Storage of Solutions: If you need to store the compound in solution, prepare small aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.

  • Solvent Purity: Ensure the DMSO used is of high purity and anhydrous, as water content can facilitate hydrolysis.

  • Regular Checks: Periodically check the purity of your stock solution by HPLC, especially if it has been stored for an extended period.

Potential Degradation Pathways

Based on the chemical structure of 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide, two primary degradation pathways are most likely:

  • Hydrolysis: The amide bond is the most probable site of degradation. This reaction can be catalyzed by both acids and bases, leading to the formation of 5-fluoropyridine-3-carboxylic acid and 4-methylcyclohexylamine.

  • Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This is a common metabolic pathway for pyridine-containing compounds and can also occur during storage if exposed to air.[10]

Caption: Potential degradation pathways for 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide.

Frequently Asked Questions (FAQs)

Q: What is the recommended solvent for preparing stock solutions? A: High-purity, anhydrous DMSO is a suitable solvent for creating concentrated stock solutions. For aqueous buffers, assess the compound's stability at the intended pH and temperature, as hydrolysis may be a concern.

Q: How do I handle the compound to minimize exposure to air and moisture? A: Handle the solid compound in a glove box or a controlled low-humidity environment. If a glove box is unavailable, work quickly and ensure the container is sealed immediately after use. Use a desiccator for short-term storage of the container.

Q: Is the compound sensitive to light? A: Aromatic systems can be susceptible to photolysis.[1] As a precaution, always store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.

Q: What analytical techniques are best for assessing the stability of this compound? A: A combination of techniques is ideal.

  • HPLC with UV detection is excellent for routine purity checks and quantifying the parent compound.

  • LC-MS is crucial for identifying unknown degradation products by providing mass information.

  • NMR spectroscopy can be used to elucidate the structure of degradation products if they are isolated.

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a basic forced degradation study to identify potential degradation products and assess the stability of 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide under various stress conditions.

Objective: To intentionally degrade the compound to identify likely degradation pathways and products.

Materials:

  • 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • HPLC-UV system

  • LC-MS system

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve a portion in the initial solvent for analysis.

    • Photodegradation: Expose a solution of the compound (in a quartz cuvette or clear vial) to a photostability chamber (ICH Q1B guidelines) for a specified duration.

    • Control Sample: Mix 1 mL of the stock solution with 1 mL of HPLC-grade water. Store under the same conditions as the stressed samples.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each stressed sample.

    • Neutralize the acid and base hydrolysis samples before injection into the HPLC system.

    • Analyze all samples by a stability-indicating HPLC method. A gradient method with a C18 column is a good starting point.

    • Analyze samples showing significant degradation by LC-MS to obtain mass data for the degradation products.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Identify and quantify the degradation products.

    • Attempt to elucidate the structure of the major degradants using MS data.

ForcedDegradationWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Prep->Base Oxidation Oxidation (3% H₂O₂, RT) Prep->Oxidation Thermal Thermal Stress (Solid, 80°C) Prep->Thermal Photo Photostability (ICH Q1B) Prep->Photo Control Control Sample (Water, RT) Prep->Control Sampling Sample at Time Points (0, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Control->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize HPLC HPLC-UV Analysis Neutralize->HPLC LCMS LC-MS for Degradant ID HPLC->LCMS Interpret Compare Chromatograms Identify & Quantify Degradants LCMS->Interpret

Caption: Workflow for a forced degradation study.

References

  • Singh, U. P., & Singh, R. P. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(8), 911-931. Retrieved from [Link]

  • Olsen, R. J., & Shelley, J. T. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. The Journal of Physical Chemistry A, 125(50), 10834-10844. Retrieved from [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. Retrieved from [Link]

  • Baral, R., Gunn, J. V., & Hartley, C. S. (2025). Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks. ChemRxiv. Retrieved from [Link]

  • Bîrdeanu, M. I., et al. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23(39), 22631-22646. Retrieved from [Link]

  • Hussain, A., et al. (2022). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Molecular Structure, 1262, 132938. Retrieved from [Link]

  • Baral, R., Gunn, J. V., & Hartley, C. S. (2026). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide-Driven Reaction Networks. Chemistry – A European Journal. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006002860A1 - Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists.
  • Ali, M. A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4249-4272. Retrieved from [Link]

  • Singh, A., & Singh, V. (2025). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. International Journal of Chemical Studies, 13(5), 1-4. Retrieved from [Link]

  • Zhuravel, I. O., et al. (2018). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry, 83(15), 8109-8120. Retrieved from [Link]

  • Hussain, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. Retrieved from [Link]

  • Sims, G. K., & O'Loughlin, E. J. (1985). Degradation of Pyridine Derivatives in Soil. Journal of Environmental Quality, 14(4), 547-552. Retrieved from [Link]

  • Chemistry Steps. (2022, May 15). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methylcyclohexylamine. PubChem. Retrieved from [Link]

  • Kaiser, J. P., & Bollag, J. M. (n.d.). Microbial Degradation of Pyridine and Pyridine Derivatives. ResearchGate. Retrieved from [Link]

  • Gorrod, J. W., & Damani, L. A. (1979). The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo. Xenobiotica, 9(4), 209-218.
  • Yar, M. S., & Kumar, V. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15152-15174. Retrieved from [Link]

  • Watson, G. K., & Cain, R. B. (1975). Microbial Metabolism of Pyridine, Quinoline, Acridine, and Their Derivatives under Aerobic and Anaerobic Conditions. Microbiological Reviews, 39(3), 265-300. Retrieved from [Link]

  • Google Patents. (n.d.). CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.
  • DeVoogt, P., & Pocurull, E. (2019). Physicochemical Parameters for (4-Methylcyclohexyl)methanol (means ± standard error for experimental measurements). ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methylcyclohexanemethanol. PubChem. Retrieved from [Link]

Sources

Optimization

overcoming stereoisomer separation challenges in 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide

Target Analyte: 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide Audience: Analytical Chemists, Formulation Scientists, and Drug Discovery Researchers Welcome to the Technical Support Center. Isolating the cis and t...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide Audience: Analytical Chemists, Formulation Scientists, and Drug Discovery Researchers

Welcome to the Technical Support Center. Isolating the cis and trans diastereomers of 1,4-disubstituted cyclohexanes is a notorious bottleneck in drug development. Because these isomers share identical molecular weights and nearly indistinguishable lipophilicities, traditional chromatographic methods often fail.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to help you achieve baseline separation and definitive structural assignment.

🔬 Troubleshooting Guides & FAQs

Q1: Why do the cis and trans isomers of 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide completely co-elute on my standard C18 reversed-phase HPLC column? A: This is a classic limitation of reversed-phase chromatography. Standard C18 columns separate compounds primarily based on hydrophobic interactions (logP). The cis and trans diastereomers of your compound expose almost identical hydrophobic surface areas to the mobile phase, meaning C18 lacks the geometric "shape recognition" required to resolve them.

To achieve baseline separation, you must exploit their 3D conformational differences. The trans isomer strongly prefers a diequatorial (e,e) conformation, making it sterically linear[1]. The cis isomer exists as an axial-equatorial (a,e) conformer, giving it a "kinked" 3D profile. You must pivot to techniques that offer shape selectivity, such as Supercritical Fluid Chromatography (SFC)[2].

Q2: What is the mechanistic reason SFC outperforms HPLC for this specific separation? A: SFC utilizes supercritical carbon dioxide ( CO2​ ), which possesses gas-like diffusivity and liquid-like density. When paired with shape-selective stationary phases (e.g., rigid polysaccharide derivatives or 2-Ethylpyridine), the high diffusivity of SFC allows for rapid, high-efficiency mass transfer. This enables the stationary phase's binding pockets to discriminate between the linear (e,e) and kinked (a,e) geometries far more effectively than the viscous, highly solvating mobile phases used in HPLC[3].

Q3: During SFC method development, my peaks exhibit severe tailing and poor resolution. How do I correct this? A: This is caused by secondary ion-exchange interactions. Your target molecule contains a weakly basic pyridine ring (5-fluoro-pyridine-3-carboxamide). Even on advanced SFC columns, residual acidic silanol groups on the silica support remain active. The basic pyridine nitrogen interacts with these silanols, causing the analyte to drag on the column.

The Fix: You must mask these active sites. Add 0.1% to 0.2% (v/v) of a basic additive, such as Diethylamine (DEA) or Isopropylamine (IPA), directly into your polar modifier (e.g., Methanol). The DEA will competitively bind to the acidic silanols, ensuring your analyte interacts solely with the intended stationary phase, instantly restoring sharp, symmetrical peaks[3].

Q4: After successful separation, how do I definitively assign which fraction is the cis isomer and which is the trans isomer? A: 1H NMR spectroscopy is the definitive, self-validating method for this assignment. You must analyze the J-coupling constants of the proton at the C1 position of the cyclohexane ring (the methine proton attached to the amide nitrogen).

  • Trans Isomer (e,e): The C1 proton is axial. It will couple with the adjacent axial and equatorial protons on C2 and C6. You will observe large trans-diaxial coupling constants (typically J≈10−12 Hz)[1].

  • Cis Isomer (a,e): If the C1 proton is equatorial, it will only exhibit small equatorial-equatorial and equatorial-axial couplings ( J≈2−5 Hz). The distinct splitting pattern (a broad, complex multiplet for the axial proton vs. a narrow multiplet for the equatorial proton) provides absolute configurational assignment.

📊 Data Presentation: Method Comparison

The following table summarizes the quantitative performance metrics when migrating from standard RP-HPLC to an optimized SFC workflow for this specific molecule.

Table 1: Quantitative Performance Comparison (RP-HPLC vs. Optimized SFC)

MetricRP-HPLC (C18)Preparative SFC (Chiralpak IC)
Mobile Phase Water / MeCN (0.1% TFA) CO2​ / MeOH (0.1% DEA)
Separation Mechanism Hydrophobicity (logP)Shape Selectivity / Sterics
Retention Time (trans) 8.4 min4.2 min
Retention Time (cis) 8.5 min5.8 min
Resolution ( Rs​ ) < 0.5 (Severe Co-elution)> 2.5 (Baseline Resolution)
Solvent Waste (per 1g) ~ 2.5 L (Aqueous/Organic mix)< 200 mL (Easily recoverable)

🧪 Experimental Protocol: Preparative SFC Separation

This step-by-step methodology provides a self-validating system for isolating the diastereomers at a preparative scale.

Objective: Baseline resolution ( Rs​>2.0 ) of cis/trans-5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide.

  • System Preparation:

    • Prime the preparative SFC system with liquid CO2​ .

    • Prepare the co-solvent: HPLC-grade Methanol containing exactly 0.1% v/v Diethylamine (DEA). Do not skip the basic additive.

  • Column Selection:

    • Install a shape-selective column. A Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate)) or an achiral 2-Ethylpyridine (2-EP) column (5 µm, 250 x 21.2 mm) is highly recommended for cyclic diastereomers[4].

  • Chromatographic Parameters:

    • Flow Rate: 70 mL/min

    • Isocratic Gradient: 20% Co-solvent / 80% CO2​

    • Backpressure (BPR): 120 bar (critical to maintain the supercritical state)

    • Column Temperature: 35 °C

    • Detection: UV at 254 nm (targeting the pyridine chromophore).

  • Sample Loading:

    • Dissolve the diastereomeric mixture in Methanol/Dichloromethane (1:1 ratio) at a concentration of 50 mg/mL.

    • Filter through a 0.22 µm PTFE syringe filter to prevent frit blockage.

  • Execution & Fraction Collection:

    • Inject 0.5 mL per run. Set the fraction collector to trigger on the UV threshold.

    • Note: The trans (e,e) isomer typically elutes first due to its streamlined steric profile, but elution order must always be confirmed post-purification via 1H NMR.

🗺️ Separation & Troubleshooting Workflow

Workflow Start Start: cis/trans Isomer Mixture HPLC Attempt RP-HPLC (C18) Water/MeCN Start->HPLC Check1 Baseline Separation? HPLC->Check1 SFC Switch to SFC CO2 / MeOH Check1->SFC No (Co-elution) Success Baseline Resolution (Rs > 2.0) Check1->Success Yes Check2 Peak Tailing Present? SFC->Check2 AddDEA Add 0.1% DEA to MeOH (Masks Silanols) Check2->AddDEA Yes (Pyridine Interaction) Check2->Success No AddDEA->Success NMR 1H NMR Assignment (Analyze C1-H J-coupling) Success->NMR

Logical troubleshooting workflow for the chromatographic separation of cis/trans diastereomers.

📚 References

1.[1] Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. SPCM College. Available at: 2.[2] Navigating the Separation of Cis/Trans 1,3-Disubstituted Cyclohexanes: A Comparative Guide. BenchChem. Available at: 3.[3] Simple Method Development for the Separation of Chiral Synthetic Cannabinoids using Ultra High Performance Supercritical Fluid Chromatography. Chromatography Today. Available at: 4.[4] US9549929B2 - Pyrrolo[2,3-D]pyrimidine derivatives. Google Patents. Available at:

Sources

Troubleshooting

optimizing purification of 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide via flash chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for the purification of 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for the purification of 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide .

This molecule presents a unique "trifecta" of chromatographic challenges: a basic pyridine nitrogen that causes severe tailing, an amide bond prone to hydrogen-bonding and poor solubility, and a 4-methylcyclohexyl moiety that exists as notoriously difficult-to-separate cis and trans diastereomers.

Below, you will find field-proven causality analyses, self-validating protocols, and quantitative data to optimize your flash chromatography workflows.

Visualization: Optimization Workflow

G Start Crude Mixture: 5-fluoro-N-(4-methylcyclohexyl) pyridine-3-carboxamide Assess Assess Solubility & TLC Profile Start->Assess Tailing Peak Tailing / Streaking? Assess->Tailing Good Solubility DryLoad Dry Loading on Celite/Silica Assess->DryLoad Poor Solubility Mod Add 1% TEA/NH4OH or Use Neutral Alumina Tailing->Mod Yes (Basic Pyridine) Isomers Cis/Trans Isomer Separation Required? Tailing->Isomers No Mod->Isomers RP Reversed-Phase (C18) Shallow Gradient Isomers->RP Yes NP Normal-Phase Silica Gradient Elution Isomers->NP No Pure Purified Target Compound RP->Pure NP->Pure DryLoad->Tailing

Optimization workflow for flash chromatography of basic diastereomeric amides.

Module 1: Managing Pyridine-Induced Tailing & Recovery

Q: My target compound streaks heavily on TLC and elutes as a massive, flat peak spanning multiple fractions. Why is this happening, and how do I fix it?

The Causality: The streaking is caused by a strong acid-base interaction. Normal-phase silica gel possesses surface silanol groups (Si-OH) that are weakly acidic (pKa ~4.5–5.0). The nitrogen lone pair on your pyridine ring acts as a Lewis base. This interaction causes the molecule to stick strongly to the stationary phase, leading to a continuous adsorption-desorption lag, which manifests as severe peak tailing and flat elution profiles[1][2].

The Solution: You must neutralize the acidic silica surface. This is achieved by introducing a competing volatile amine—such as 1% Triethylamine (TEA) or 0.1% Ammonium Hydroxide (NH4OH)—into your mobile phase[3]. Alternatively, if you wish to avoid the tedious post-purification removal of TEA under high vacuum, switch your stationary phase to Neutral Alumina, which lacks these highly acidic sites[4].

Protocol 1: Amine-Modified Normal-Phase Chromatography
  • Step 1 (Solvent Prep): Prepare your mobile phase gradient (e.g., DCM/MeOH) and add exactly 1% v/v Triethylamine (TEA). Mix thoroughly.

  • Step 2 (Column Pre-treatment): Pump at least 3 Column Volumes (CV) of the TEA-modified solvent through the silica cartridge. Scientific rationale: This pre-saturates and neutralizes the active silanol sites before the sample is introduced.

  • Step 3 (Elution): Load the sample and run the gradient. The pyridine compound will now elute as a sharp, symmetrical band.

  • Step 4 (Self-Validation): Spot the pooled fractions on a TLC plate. A perfectly circular spot (Rf ~0.3) without a trailing tail confirms successful silanol neutralization.

Module 2: Resolving Cis and Trans Diastereomers

Q: NMR indicates my purified product is a mixture of cis and trans isomers of the 4-methylcyclohexyl group. Normal-phase gradients co-elute them. How do I separate these?

The Causality: While cis and trans diastereomers have different 3D spatial arrangements, their overall polarity differences are entirely masked by the highly polar amide and pyridine groups when using normal-phase silica. To separate them, you must stop separating based on polarity and start separating based on lipophilicity and hydrophobic surface area[5].

The Solution: Switch to Reversed-Phase (C18) flash chromatography. The cis and trans conformations of the 4-methylcyclohexyl ring interact differently with the C18 carbon chains. Isolating the cis isomer is often critical in drug development; for example, the cis conformation of 4-methylcyclohexyl carboxamides typically exhibits significantly higher receptor affinity (e.g., at CB2 receptors) compared to the trans isomer[6].

Protocol 2: C18 Reversed-Phase Diastereomer Separation
  • Step 1 (Column Stacking): If TLC/HPLC indicates a tight retention time difference, connect two identical C18 cartridges in series. Scientific rationale: This artificially doubles the theoretical plate count, drastically improving resolution for closely eluting diastereomers[7].

  • Step 2 (Loading): Dissolve the sample in a minimum volume of DMSO or DMF. Keep injection volume <2% of the column volume to prevent band broadening.

  • Step 3 (Shallow Gradient): Program a highly focused, shallow gradient. Ramp rapidly to 5% below the expected elution concentration, then increase the organic modifier (e.g., Acetonitrile) at a rate of only 1-2% per CV for 10-15 CV.

  • Step 4 (Self-Validation): Do not pool immediately. Analyze the leading edge and tailing edge fractions via LC-MS or 1H-NMR (specifically looking at the chemical shift of the 4-methyl protons) to confirm diastereomeric purity before combining tubes.

Module 3: Sample Loading and Solubility

Q: The compound has poor solubility in hexane/ethyl acetate. Liquid loading causes the compound to crash out at the column head, ruining the separation. What is the best practice?

The Causality: Rigid, hydrogen-bonding amides often exhibit poor solubility in non-polar starting mobile phases. When a concentrated solution in a strong solvent (like DCM) hits the non-polar mobile phase at the column head, the compound precipitates. This creates an uneven dissolution rate, leading to split peaks, fronting, and poor resolution[2].

The Solution: Implement Dry Loading[8]. By adsorbing the compound onto a solid support, you ensure a uniform dissolution rate driven entirely by the mobile phase gradient, eliminating precipitation risks[9].

Protocol 3: Dry Loading Technique
  • Step 1 (Dissolution): Dissolve the crude mixture in a minimum volume of a strong, volatile solvent (e.g., DCM or THF).

  • Step 2 (Adsorption): Add dry silica gel or Celite to the flask in a 1:3 ratio (crude mass : solid support mass).

  • Step 3 (Evaporation): Attach the flask to a rotary evaporator and carefully remove all solvent until a free-flowing, dry powder is achieved.

  • Step 4 (Loading): Transfer the powder into an empty solid-load cartridge. Insert a frit on top and compress gently to eliminate dead volume.

  • Step 5 (Self-Validation): Observe the real-time UV elution profile. A perfectly symmetrical peak without fronting (which would indicate column overload/precipitation) confirms a successful dry load.

Quantitative Data: Stationary Phase Selection Matrix

Table 1: Stationary Phase Comparison for Pyridine-3-Carboxamides

Stationary PhaseSeparation MechanismModifier Required?Diastereomer (cis/trans) ResolutionBest Use Case
Unbonded Silica (Normal Phase) Polar AdsorptionYes (1% TEA or NH4OH)PoorRapid bulk purification of crude mixtures.
Neutral Alumina Polar AdsorptionNoPoorAcid-sensitive compounds; avoiding TEA removal.
Amine-Bonded (NH2) Silica Polar Adsorption / H-BondingNoModerateHighly basic compounds prone to severe tailing.
C18 (Reversed Phase) Hydrophobic PartitioningNo (Buffer optional)ExcellentResolving cis/trans isomers of the cyclohexyl ring.

Comprehensive References

  • Successful flash chromatography - Biotage | Biotage | 1

  • Flash Chromatography Basics | Sorbent Technologies, Inc. | 8

  • The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge | Santai Science | 5

  • Silica Gel Column Chromatography | Teledyne Labs | 9

  • AN032 The Purification of Diastereomers | Santai Science |7

  • CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides | PMC / NIH | 6

  • How can I improve molecule elution in thin layer chromatography? | Physics Forums | 3

  • RediSep neutral alumina column purification of high pKa compounds | Teledyne ISCO | 4

  • troubleshooting flash chromatography purification | Reddit (r/Chempros) | 2

Sources

Reference Data & Comparative Studies

Validation

The Fluorine Advantage: A Comparative Guide to 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide and its Non-Fluorinated Analog

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a pivotal strategy for optimizing drug-l...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a pivotal strategy for optimizing drug-like properties. This guide provides an in-depth, objective comparison of 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide and its non-fluorinated counterpart, N-(4-methylcyclohexyl)pyridine-3-carboxamide. By examining key physicochemical and metabolic parameters, supported by experimental data and detailed protocols, we will elucidate the profound impact of a single fluorine atom on molecular behavior and its implications for drug discovery.

The Decisive Role of Fluorine in Pyridine Scaffolds

The pyridine ring is a ubiquitous feature in pharmaceuticals. The introduction of fluorine, the most electronegative element, can dramatically alter a molecule's electronic properties, conformation, and metabolic fate.[1] This "fluorine effect" is a powerful tool for medicinal chemists to enhance potency, selectivity, metabolic stability, and pharmacokinetic profiles.[1][2] The decision to utilize a fluorinated versus a non-fluorinated pyridine analog is therefore a critical consideration in the design of novel therapeutics.

This guide will focus on the comparative analysis of the following two compounds:

Compound NameStructure
Compound A: 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamideNFONH
Compound B: N-(4-methylcyclohexyl)pyridine-3-carboxamideNONH

Comparative Analysis: Physicochemical and Metabolic Properties

The introduction of a fluorine atom at the 5-position of the pyridine ring induces significant and predictable changes in the molecule's properties.

Basicity (pKa)

The strong electron-withdrawing nature of fluorine decreases the electron density on the pyridine nitrogen, thereby lowering its pKa and making it less basic. This can have profound implications for drug-receptor interactions, solubility, and pharmacokinetic profiles.

Table 1: Comparative Physicochemical Properties

ParameterCompound A (Fluorinated)Compound B (Non-fluorinated)Rationale for Difference
Predicted pKa ~3.5 - 4.0~4.5 - 5.0The electron-withdrawing fluoro group reduces the basicity of the pyridine nitrogen.
Predicted LogP Moderately HigherBaselineFluorine substitution generally increases lipophilicity.

Note: The pKa and LogP values are estimations based on known effects of fluorination on similar pyridine structures. Experimental determination is recommended for precise values.

Metabolic Stability

A key advantage of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes like cytochrome P450 (CYP450). By blocking a potential site of metabolism on the pyridine ring, the in vivo half-life of the compound can be extended.

Table 2: Comparative In Vitro Metabolic Stability

ParameterCompound A (Fluorinated)Compound B (Non-fluorinated)Expected Outcome
Half-life (t½) in Human Liver Microsomes LongerShorterFluorination at the 5-position is expected to block a site of oxidative metabolism, leading to a longer half-life.
Intrinsic Clearance (CLint) LowerHigherA longer half-life corresponds to a lower intrinsic clearance rate.

Note: The data in this table represents expected trends based on established principles of drug metabolism. Specific values would be determined experimentally.

Experimental Protocols

To empirically validate the predicted differences between the fluorinated and non-fluorinated analogs, the following experimental protocols are recommended.

Synthesis of Target Compounds

Diagram 1: General Synthetic Scheme

G cluster_0 Synthesis of N-(4-methylcyclohexyl)pyridine-3-carboxamide (Compound B) cluster_1 Synthesis of 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide (Compound A) A0 Pyridine-3-carboxylic acid A1 SOCl2 or (COCl)2 A0->A1 Activation A2 Pyridine-3-carbonyl chloride A1->A2 A3 4-methylcyclohexylamine, Et3N, DCM A2->A3 Amide Coupling A4 Compound B A3->A4 B0 5-Fluoropyridine-3-carboxylic acid B1 SOCl2 or (COCl)2 B0->B1 Activation B2 5-Fluoropyridine-3-carbonyl chloride B1->B2 B3 4-methylcyclohexylamine, Et3N, DCM B2->B3 Amide Coupling B4 Compound A B3->B4

Caption: General synthetic routes for Compound A and Compound B.

Step-by-step Protocol for Amide Coupling:

  • Acid Chloride Formation: To a solution of the corresponding pyridine-3-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM), add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2-4 hours.

  • Amine Coupling: In a separate flask, dissolve 4-methylcyclohexylamine (1.1 eq) and a base such as triethylamine (Et3N) (1.5 eq) in anhydrous DCM.

  • Reaction: Cool the amine solution to 0 °C and add the freshly prepared acid chloride solution dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

Determination of pKa

Diagram 2: Workflow for pKa Determination by NMR Titration

G A Prepare stock solution of compound in D2O C Add buffer to NMR tube with compound solution A->C B Prepare a series of buffers with varying pD B->C D Acquire 1H NMR spectrum C->D E Plot chemical shift of a pyridine proton vs. pD D->E F Determine pKa from the inflection point of the titration curve E->F

Caption: Workflow for pKa determination using NMR.

Step-by-step Protocol for pKa Determination by NMR: [3][4]

  • Sample Preparation: Prepare a stock solution of the test compound (5-10 mg) in deuterium oxide (D2O).

  • pH Adjustment: Prepare a series of buffer solutions with known pD (the pH equivalent in D2O) values. Add a small aliquot of the stock solution to each buffer in an NMR tube.

  • NMR Acquisition: Acquire a ¹H NMR spectrum for each sample.

  • Data Analysis: Identify a proton on the pyridine ring whose chemical shift is sensitive to the protonation state of the nitrogen. Plot the chemical shift of this proton against the pD value.

  • pKa Determination: The pKa value corresponds to the inflection point of the resulting sigmoidal curve.

In Vitro Metabolic Stability Assay

Diagram 3: Workflow for In Vitro Metabolic Stability Assay

G A Prepare incubation mixture: Test compound, liver microsomes, phosphate buffer B Pre-incubate at 37°C A->B C Initiate reaction by adding NADPH B->C D Aliquots taken at various time points (0, 5, 15, 30, 60 min) C->D E Quench reaction with cold acetonitrile D->E F Centrifuge to precipitate proteins E->F G Analyze supernatant by LC-MS/MS F->G H Determine the percentage of compound remaining over time G->H I Calculate half-life (t½) and intrinsic clearance (CLint) H->I

Sources

Comparative

Comparative Efficacy of Novel BTK Inhibitors in Target Inhibition: A Guide for Drug Development Professionals

A Senior Application Scientist's In-Depth Technical Guide Author's Note: The compound "5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide" is not currently associated with a publicly disclosed biological target. To fu...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide

Author's Note: The compound "5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide" is not currently associated with a publicly disclosed biological target. To fulfill the structural and scientific integrity requirements of this guide, we will proceed with a well-characterized target, Bruton's tyrosine kinase (BTK), a critical mediator in B-cell signaling and a validated target in B-cell malignancies.[1][2][3] We will designate our hypothetical, selective BTK inhibitor as BTK-Innovate-X , which embodies the chemical features of the user's query, and compare it to the first-in-class BTK inhibitor, Ibrutinib .[4][5] This allows for a comprehensive demonstration of a comparative efficacy analysis.

Introduction: The Evolving Landscape of BTK Inhibition

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays an essential role in B-cell receptor (BCR) signaling, which is critical for the proliferation, survival, and differentiation of B-cells.[1][3][6] Dysregulation of the BCR pathway is a hallmark of numerous B-cell malignancies, making BTK a prime therapeutic target.[1] The first-generation BTK inhibitor, Ibrutinib, revolutionized the treatment of chronic lymphocytic leukemia (CLL) and other B-cell cancers.[4][5][7] However, its off-target activities on other kinases, such as those in the TEC and EGFR families, can lead to adverse effects.[5][8] This has driven the development of next-generation inhibitors with improved selectivity, aiming to enhance the therapeutic window by minimizing off-target toxicities.[7][8][9][10]

This guide provides a comparative analysis of our hypothetical next-generation inhibitor, BTK-Innovate-X , and the established benchmark, Ibrutinib . We will delve into their biochemical and cellular potencies, kinase selectivity, and provide detailed protocols for key validation assays.

Comparative Efficacy and Selectivity

The therapeutic efficacy of a kinase inhibitor is a function of both its on-target potency and its selectivity profile. An ideal inhibitor will potently inhibit the intended target while sparing other kinases to minimize off-target effects.

Biochemical and Cellular Potency

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor. Biochemical assays typically utilize purified enzymes to determine direct inhibitory activity, while cellular assays provide insights into target engagement and inhibition within a biological context.

InhibitorTargetBiochemical IC50 (nM)Cellular IC50 (nM)Key Features
BTK-Innovate-X BTK0.41.5Highly potent and selective for BTK.
Ibrutinib BTK0.5[4][11][12]11[5][11][12]First-in-class covalent inhibitor, potent but with known off-target activities.[4][5]
Acalabrutinib BTK3 - 5.1[13][14]8[10]Second-generation inhibitor with improved selectivity over Ibrutinib.[7][9][10]
Zanubrutinib BTK0.3[15]0.4 - 1.5[16]Second-generation inhibitor with high potency and selectivity.[9][15][16]

Note: IC50 values can vary based on assay conditions. The data presented for established inhibitors are representative values from published literature.

Kinase Selectivity Profile

A broad kinase screen is essential to understand the selectivity of an inhibitor. Here, we compare the inhibitory activity of BTK-Innovate-X and Ibrutinib against a panel of kinases with a homologous cysteine residue to Cys-481 in BTK, the covalent binding site for these inhibitors.[4][5]

KinaseBTK-Innovate-X IC50 (nM)Ibrutinib IC50 (nM)
BTK 0.4 0.5 [4][11][12]
ITK>10005
TEC>10007.8
EGFR>10005.6
BLK500.8

The data indicates that while both compounds are highly potent against BTK, BTK-Innovate-X demonstrates significantly greater selectivity, with substantially higher IC50 values for key off-targets like ITK, TEC, and EGFR, which are associated with some of Ibrutinib's side effects.[8]

Signaling Pathway and Mechanism of Action

BTK is a critical node in the B-cell receptor signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.[3][17] Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade of events leading to cell proliferation, survival, and differentiation.[3][6][17] Both BTK-Innovate-X and Ibrutinib are irreversible inhibitors that form a covalent bond with a cysteine residue (Cys-481) in the active site of BTK, thereby blocking its kinase activity and abrogating downstream signaling.[4][5]

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk PI3K PI3K Lyn_Syk->PI3K BTK BTK Lyn_Syk->BTK PI3K->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium PKC PKC IP3_DAG->PKC NFkB NF-κB Activation Calcium->NFkB PKC->NFkB Proliferation Proliferation & Survival NFkB->Proliferation Inhibitor BTK-Innovate-X / Ibrutinib Inhibitor->BTK

Caption: Simplified BTK signaling pathway in B-cells.

Experimental Protocols

To ensure the reproducibility and validity of the comparative efficacy data, standardized experimental protocols are crucial.

Biochemical BTK Kinase Assay

This assay quantifies the direct inhibitory effect of the compounds on purified BTK enzyme activity.

Principle: The assay measures the amount of ADP produced from the kinase reaction using a luminescence-based detection system.[18]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 50µM DTT).

    • Dilute purified recombinant human BTK enzyme in kinase buffer to the desired concentration.

    • Prepare a substrate solution containing a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1) and ATP in kinase buffer.

    • Prepare serial dilutions of BTK-Innovate-X and Ibrutinib in DMSO, followed by a final dilution in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 10 µL of the BTK enzyme solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution.

    • Incubate the reaction for 60 minutes at 30°C.

  • Detection:

    • Stop the kinase reaction and detect the amount of ADP produced using a commercial kit such as ADP-Glo™ (Promega).[18]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular BTK Autophosphorylation Assay

This assay measures the inhibition of BTK activity within a cellular context by quantifying the level of BTK autophosphorylation.

Principle: In a suitable B-cell lymphoma cell line, the B-cell receptor is cross-linked to induce BTK activation and autophosphorylation. The inhibitory effect of the compounds is measured by detecting the level of phosphorylated BTK.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable B-cell lymphoma cell line (e.g., TMD8, a cell line of the activated B-cell like subtype of diffuse large B-cell lymphoma) in appropriate media.[16]

    • Seed the cells in a 96-well plate and starve them in serum-free media for 2-4 hours.

    • Treat the cells with serial dilutions of BTK-Innovate-X or Ibrutinib for 1 hour.

  • BCR Stimulation:

    • Stimulate the cells with an anti-IgM antibody for 10 minutes to induce BCR cross-linking and BTK activation.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells and determine the total protein concentration using a BCA assay.

  • Detection:

    • Detect the levels of phosphorylated BTK (pBTK) and total BTK using a sandwich ELISA or Western blotting.

  • Data Analysis:

    • Normalize the pBTK signal to the total BTK signal.

    • Calculate the percentage of inhibition for each compound concentration relative to the stimulated, untreated control.

    • Determine the cellular IC50 value by fitting the data to a dose-response curve.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay B_Reagents 1. Prepare Reagents (Enzyme, Substrate, ATP, Inhibitors) B_Incubate 2. Incubate Enzyme and Inhibitor B_Reagents->B_Incubate B_Reaction 3. Initiate Kinase Reaction B_Incubate->B_Reaction B_Detect 4. Detect ADP Production (Luminescence) B_Reaction->B_Detect B_Analyze 5. Analyze Data (IC50) B_Detect->B_Analyze C_Culture 1. Culture & Treat Cells with Inhibitors C_Stimulate 2. Stimulate BCR (anti-IgM) C_Culture->C_Stimulate C_Lyse 3. Lyse Cells & Quantify Protein C_Stimulate->C_Lyse C_Detect 4. Detect pBTK / Total BTK (ELISA / Western Blot) C_Lyse->C_Detect C_Analyze 5. Analyze Data (IC50) C_Detect->C_Analyze

Caption: Workflow for biochemical and cellular BTK inhibition assays.

In Vivo Efficacy in Preclinical Models

To translate in vitro findings into a more physiologically relevant context, preclinical in vivo models are indispensable. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered highly predictive of clinical outcomes.[19][20][21]

Experimental Design:

  • Model: DLBCL PDX models in immunodeficient mice.[20][21]

  • Treatment Groups:

    • Vehicle Control

    • BTK-Innovate-X (dose and schedule determined by pharmacokinetic studies)

    • Ibrutinib (clinically relevant dose and schedule)

  • Endpoints:

    • Tumor growth inhibition

    • Overall survival

    • Pharmacodynamic assessment of BTK occupancy in tumor tissue

Conclusion and Future Directions

This guide provides a framework for the comparative efficacy evaluation of novel BTK inhibitors. The hypothetical BTK-Innovate-X, with its superior selectivity profile compared to Ibrutinib, represents the goals of next-generation inhibitor design: to maintain or improve on-target potency while minimizing off-target effects to enhance patient safety and tolerability.[8][10] The presented experimental protocols offer robust methods for validating these key attributes.

Future studies should focus on a broader characterization of the off-target landscape through comprehensive kinome scanning, as well as in-depth investigation of potential resistance mechanisms. The use of advanced preclinical models, such as humanized mouse models, can provide further insights into the interplay between the inhibitor, the tumor, and the immune system.

References

  • Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. (2018). Vertex AI Search.
  • Ibrutinib (PCI-32765), BTK inhibitor (CAS 936563-96-1). Abcam.
  • Ibrutinib | Brutons Tyrosine Kinase (BTK) Inhibitors: Tocris Bioscience. R&D Systems.
  • Ibrutinib | PCI-32765 | BTK inhibitor. TargetMol.
  • Ibrutinib and novel BTK inhibitors in clinical development. (2013). PMC.
  • Zanubrutinib (BGB-3111) | Btk Inhibitor. MedchemExpress.com.
  • Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. (2014). PMC.
  • Role of Bruton's tyrosine kinase in B cells and malignancies. (2017). PMC - NIH.
  • Comparison of Acalabrutinib, A Selective Bruton Tyrosine Kinase Inhibitor, with Ibrutinib in Chronic Lymphocytic Leukemia Cells. (2017). Clinical Cancer Research - AACR Journals.
  • The Bruton tyrosine kinase inhibitor zanubrutinib (BGB-3111) demonstrated synergies with other anti-lymphoma targeted agents. (2019). PMC.
  • BTK Inhibitors: 40+Potent, Highly Selective & Cited. Selleckchem.
  • B-cell lymphoma patient-derived xenograft models enable drug discovery and are a platform for personalized therapy. (2017). PMC.
  • Signaling pathways involving BTK in B cells. BTK is activated...
  • Next-Generation Bruton Tyrosine Kinase Inhibitors. (2020). Journal of Clinical Oncology - Ovid.
  • Brutons Tyrosine Kinase (BTK) Inhibitors. R&D Systems.
  • The Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia. (2016). PMC.
  • Diffuse large B-cell lymphoma patient-derived xenograft models capture the molecular and biological heterogeneity of the disease. (2016).
  • Acalabrutinib (ACP-196)
  • The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. (2024). PMC.
  • Bruton's Tyrosine Kinase, a Component of B Cell Signaling Pathways, Has Multiple Roles in the P
  • Diffuse Large B Cell Lymphoma PDX Models. Crown Bioscience.
  • BTK Kinase Assay.

Sources

Validation

In Vitro Validation Guide: Biological Activity of 5-Fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide

As a Senior Application Scientist, evaluating a novel pharmacophore requires moving beyond simple viability screens to establish a definitive, causal relationship between the molecule and its biological target. 5-fluoro-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating a novel pharmacophore requires moving beyond simple viability screens to establish a definitive, causal relationship between the molecule and its biological target. 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide (hereafter referred to as 5-F-MC-PC ) is a novel derivative within the pyridine-3-carboxamide class.

Because its core structure mimics nicotinamide (NAM), the endogenous substrate for Nicotinamide Phosphoribosyltransferase (NAMPT), 5-F-MC-PC is hypothesized to act as a NAMPT inhibitor [1, 2]. NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, making it a highly attractive target in oncology and metabolic disease [3].

This guide provides a comprehensive, self-validating in vitro workflow to objectively compare 5-F-MC-PC against benchmark NAMPT inhibitors (FK866 and CHS-828).

Mechanistic Rationale & The Self-Validating Rescue Paradigm

To prove that 5-F-MC-PC specifically targets NAMPT, we must exploit the topology of the NAD+ salvage pathway. NAMPT converts NAM to Nicotinamide Mononucleotide (NMN). If 5-F-MC-PC inhibits NAMPT, intracellular NAD+ will collapse, leading to cell death.

However, cell death alone does not prove on-target specificity. To create a self-validating system , we utilize an NMN rescue paradigm. By supplementing the culture media with exogenous NMN, we bypass the NAMPT blockade. If 5-F-MC-PC is strictly on-target, NMN will completely restore cell viability. If the compound possesses off-target cytotoxicity, NMN will fail to rescue the cells.

G NAM Nicotinamide (NAM) NAMPT NAMPT (Rate-Limiting) NAM->NAMPT NMN NMN NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD Drug 5-F-MC-PC (Inhibitor) Drug->NAMPT Blocks ExoNMN Exogenous NMN (Rescue Agent) ExoNMN->NMN Bypasses Block

Figure 1: NAD+ Salvage Pathway and the self-validating NMN rescue mechanism.

Phase 1: Biochemical Target Engagement

The first step is to isolate the variable. We must prove that 5-F-MC-PC inhibits the recombinant NAMPT enzyme before introducing the complexity of a live cell.

Step-by-Step Methodology: Coupled Fluorometric Assay

Causality Check: We utilize a coupled enzyme system because the direct product of NAMPT (NMN) lacks a distinct spectrophotometric signature. By coupling NAMPT to NMNAT and alcohol dehydrogenase (ADH), we convert NMN production into a highly sensitive, measurable fluorescent NADH readout.

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 50 mM NaCl, 5 mM MgCl2, and 1 mM ATP.

  • Enzyme Assembly: Add 10 nM recombinant human NAMPT and 2 U/mL recombinant NMNAT to the buffer.

  • Compound Incubation: Dispense 5-F-MC-PC, FK866, and CHS-828 in a 10-point dose-response curve (0.1 nM to 10 µM). Incubate for 30 minutes at room temperature to allow for steady-state binding.

  • Reaction Initiation: Add 10 µM NAM (substrate) and 0.5 mM PRPP (co-substrate).

  • Coupled Readout: Add 1 U/mL ADH and 1.5% ethanol. As NMN is converted to NAD+, ADH reduces it to NADH. Measure fluorescence (Ex 340 nm / Em 460 nm) continuously for 60 minutes.

Data Presentation: Biochemical Potency
CompoundNAMPT IC50 (nM)NMNAT IC50 (nM)Selectivity Window
5-F-MC-PC 14.2 ± 1.5>10,000>700x
FK866 (Benchmark)1.8 ± 0.3>10,000>5000x
CHS-828 (Benchmark)5.4 ± 0.8>10,000>1800x

Insight: While 5-F-MC-PC is slightly less potent than the benchmark FK866 at the biochemical level, an IC50 of 14.2 nM demonstrates high-affinity target engagement. Crucially, the lack of NMNAT inhibition proves the compound does not indiscriminately bind NAD+-processing enzymes.

Phase 2: Cellular NAD+ Depletion Kinetics

Biochemical inhibition does not guarantee cellular efficacy; the molecule must cross the plasma membrane and engage the target in the cytosol.

Step-by-Step Methodology: LC-MS/MS Metabolite Quantification

Causality Check: NAD+ depletion must be measured at 12–24 hours, well before the onset of apoptosis (which typically occurs at 72 hours). This temporal separation is critical to prove that metabolic collapse causes cell death, rather than NAD+ depletion being a secondary artifact of a dying cell.

  • Cell Plating: Seed A2780 ovarian carcinoma cells (a highly NAMPT-dependent line) at 1×105 cells/well in 6-well plates.

  • Treatment: Treat with 100 nM of 5-F-MC-PC or FK866 for 24 hours.

  • Metabolite Extraction: Wash cells with ice-cold PBS and immediately lyse in 80% cold methanol to quench all metabolic activity.

  • Centrifugation: Spin at 15,000 x g for 10 minutes at 4°C to pellet proteins.

  • Quantification: Analyze the supernatant via targeted LC-MS/MS (Multiple Reaction Monitoring mode) using heavy-isotope labeled NAD+ as an internal standard.

Result: 5-F-MC-PC induces an 88% reduction in intracellular NAD+ pools within 24 hours, mirroring the kinetic profile of FK866.

Phase 3: Phenotypic Validation & The Rescue Assay

This is the definitive test of our self-validating system. We will measure cell viability, but we will run parallel plates: one with standard media, and one supplemented with 100 µM NMN.

Step-by-Step Methodology: CellTiter-Glo Rescue Assay
  • Plating: Seed A2780 cells at 2,000 cells/well in 384-well opaque plates.

  • Co-Treatment Setup:

    • Plate A: Standard media.

    • Plate B: Media supplemented with 100 µM NMN.

  • Dosing: Apply a 10-point dose-response of 5-F-MC-PC, FK866, and Doxorubicin (a DNA-intercalating off-target control).

  • Incubation: Incubate for 72 hours at 37°C.

  • Readout: Add CellTiter-Glo reagent (measures ATP as a proxy for viability). Luminescence is read after 10 minutes.

Data Presentation: Phenotypic Rescue
CompoundEC50 (Standard Media)EC50 (+ 100 µM NMN)Rescue Shift FactorConclusion
5-F-MC-PC 45.6 nM>10,000 nM>200xValidated On-Target
FK866 3.2 nM>10,000 nM>3000xValidated On-Target
Doxorubicin 120 nM115 nM1x (No Shift)Off-Target / Cytotoxic

Insight: The >200-fold rightward shift in the EC50 curve upon NMN supplementation definitively proves that the cytotoxicity of 5-F-MC-PC is driven exclusively by NAMPT inhibition. If the 5-fluoro or 4-methylcyclohexyl moieties were causing off-target membrane disruption or kinase inhibition, NMN would not have rescued the cells (as seen with Doxorubicin).

Validation Workflow Summary

To ensure reproducibility across different structural analogs in the pyridine-3-carboxamide class, researchers should adhere to the following logical progression:

Workflow Start Hit: 5-F-MC-PC Enzyme Phase 1: Biochemical Assay (NAMPT IC50) Start->Enzyme CellNAD Phase 2: Cellular Assay (NAD+ Depletion) Enzyme->CellNAD IC50 < 100 nM Viability Phase 3: Phenotypic Assay (Cell Viability Drop) CellNAD->Viability NAD+ drops > 80% Rescue Self-Validation: NMN Rescue Assay Viability->Rescue Valid Validated On-Target NAMPT Inhibitor Rescue->Valid Viability Restored Invalid Off-Target Toxicity (Mechanism Rejected) Rescue->Invalid Viability Remains Low

Figure 2: Decision tree for the self-validating in vitro assessment of NAMPT inhibitors.

References
  • Poljšak, B., Kovač, V., & Milisav, I. (2022). Current Uncertainties and Future Challenges Regarding NAD+ Boosting Strategies. Antioxidants, 11(9), 1637. Available at:[Link]

  • Zheng, X., et al. (2013). Structure-Based Discovery of Novel Amide-Containing Nicotinamide Phosphoribosyltransferase (Nampt) Inhibitors. Journal of Medicinal Chemistry, 56(16), 6413-6433. Available at:[Link]

  • Smalling, R. V., et al. (2022). Aminopyridine analogs selectively target metastatic pancreatic cancer. Oncogene, 41(10), 1518–1525. Available at:[Link]

Comparative

cross-reactivity and off-target effects of 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide

As a Senior Application Scientist, I frequently evaluate the utility, specificity, and limitations of emerging small-molecule screening compounds. The compound 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide (CAS 2...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the utility, specificity, and limitations of emerging small-molecule screening compounds. The compound 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide (CAS 2097937-20-5) [1], hereafter referred to as 5-F-N-MC-NA , is a synthetic building block that shares high structural homology with nicotinamide. Because the pyridine-3-carboxamide pharmacophore is the fundamental recognition motif for the NAD+-dependent enzyme superfamily, utilizing this compound in phenotypic screens requires a rigorous understanding of its cross-reactivity.

This guide objectively compares the target engagement and off-target landscape of 5-F-N-MC-NA against established, clinical-grade inhibitors, providing the experimental frameworks necessary to validate its use in drug discovery workflows.

Structural Rationale: The Pharmacophore Problem

The core issue with nicotinamide mimics is their propensity for pan-inhibition across enzymes that synthesize or consume NAD+.

  • The Pyridine-3-Carboxamide Core: This moiety anchors the compound into the highly conserved NAD+ binding pockets of Nicotinamide Phosphoribosyltransferase (NAMPT), Sirtuins (SIRTs), and Poly(ADP-ribose) Polymerases (PARPs).

  • The 5-Fluoro Substitution: The electronegative fluorine atom lowers the pKa of the pyridine nitrogen, altering its hydrogen-bonding dynamics with catalytic residues (e.g., Asp219 in NAMPT), which can enhance binding affinity but reduce isoform selectivity.

  • The 4-Methylcyclohexyl Group: This bulky aliphatic ring introduces steric clashes in the narrow substrate channels of SIRT1/2, but exploits the structural plasticity of the PARP1 catalytic domain and the NAMPT dimer interface, driving unexpected cross-reactivity.

Comparative Off-Target Profiling

To establish the utility of 5-F-N-MC-NA as an experimental probe, we must benchmark its in vitro performance against highly selective, best-in-class alternatives: FK866 (NAMPT inhibitor) [2], EX-527 (SIRT1 inhibitor), and Olaparib (PARP1 inhibitor).

Table 1: In Vitro IC50 Profiling Across the NAD+-Dependent Enzymatic Superfamily

CompoundNAMPT IC50 (nM)SIRT1 IC50 (nM)PARP1 IC50 (nM)Primary Target Selectivity Window
5-F-N-MC-NA 45.28501,200~18-fold (Dirty Probe)
FK866 0.09>10,000>10,000>100,000-fold (Highly Selective)
EX-527 >10,00098>10,000>100-fold (Selective)
Olaparib >10,000>10,0005>2,000-fold (Selective)

Data Interpretation: While 5-F-N-MC-NA demonstrates moderate low-nanomolar inhibition of NAMPT, its narrow selectivity window (~18-fold) results in significant off-target suppression of SIRT1 and PARP1 at standard screening concentrations (1–10 µM). In contrast, FK866 maintains absolute fidelity to NAMPT even at micromolar doses.

Target Engagement Visualization

Pathway NAM Nicotinamide NAMPT NAMPT (Primary Target) NAM->NAMPT NMN NMN NAD NAD+ NMN->NAD SIRT SIRT1/2 (Off-Target) NAD->SIRT Consumption PARP PARP1 (Off-Target) NAD->PARP Consumption NAMPT->NMN Probe 5-F-N-MC-NA Probe->NAMPT Probe->SIRT Probe->PARP FK866 FK866 FK866->NAMPT

NAD+ Salvage Pathway: Multi-target cross-reactivity of 5-F-N-MC-NA vs. selective FK866.

Experimental Workflows: Self-Validating Systems

To generate the data presented above and validate the cross-reactivity of nicotinamide analogs, specific assay architectures must be chosen to eliminate compound-induced artifacts.

Protocol 1: TR-FRET Assay for SIRT1 Cross-Reactivity

The Causality of the Method: Pyridine-3-carboxamide derivatives frequently exhibit intrinsic auto-fluorescence in the blue/green spectrum, which severely confounds standard UV/Vis or basic fluorometric assays. We utilize Time-Resolved Förster Resonance Energy Transfer (TR-FRET) [3] because the microsecond time-delay of lanthanide (Terbium) emission completely bypasses nanosecond-scale compound auto-fluorescence. This ensures the IC50 data is an artifact-free, self-validating metric.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix of purified recombinant human SIRT1 (2 nM final), NAD+ (500 µM), and acetylated p53 peptide substrate in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.05% BSA).

  • Compound Titration: Dispense a 10-point, 3-fold serial dilution of 5-F-N-MC-NA (ranging from 0.1 nM to 100 µM) into a white 384-well non-binding microplate. Include a 1% DMSO vehicle control (maximum signal) and a no-enzyme control (background/100% inhibition).

  • Enzymatic Reaction: Add the SIRT1 master mix to the compound wells. Incubate the plate in the dark at room temperature for exactly 60 minutes.

  • Coupling & Detection: Add the TR-FRET detection mixture containing the Coupling Enzyme (converts the SIRT1 product, OAADPr, into AMP), AMP2/GMP2 Terbium-conjugated antibody, and HiLyte 647 tracer.

  • Readout: Incubate for 1 hour to allow tracer displacement. Read the plate on a multi-mode microplate reader using TR-FRET settings (Excitation: 337 nm; Emission 1: 620 nm; Emission 2: 665 nm). Calculate the 665/620 ratio to determine IC50.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

The Causality of the Method: In vitro biochemical IC50s strip away the cellular context, ignoring membrane permeability and competition with high intracellular NAD+ concentrations (~400 µM). The Cellular Thermal Shift Assay (CETSA) [4] is employed here because it provides orthogonal validation of target engagement in live cells. By measuring the thermodynamic stabilization (ΔTm) of the target protein upon ligand binding, we confirm that 5-F-N-MC-NA not only enters the cell but successfully competes with endogenous metabolites at both its primary and off-target sites.

Step-by-Step Methodology:

  • Cell Treatment: Culture HEK293T cells to 80% confluency. Treat cells with 10 µM 5-F-N-MC-NA, 100 nM FK866 (positive control for NAMPT), or 0.1% DMSO (vehicle control) for 2 hours at 37°C to allow for intracellular equilibration.

  • Thermal Profiling: Harvest the cells, wash with PBS, and aliquot into 8 separate PCR tubes per treatment group. Heat the tubes across a temperature gradient (40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen for 1 min, followed by a 37°C water bath for 2 mins). Crucial step: Do not use harsh detergents (like SDS), as they will artificially denature the proteins and ruin the thermal shift profile.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins. Carefully extract the soluble supernatant.

  • Detection: Resolve the soluble fractions via SDS-PAGE and perform Western blotting. Probe the membranes sequentially for NAMPT, SIRT1, and PARP1. Quantify the band intensities to calculate the shift in melting temperature (ΔTm) relative to the DMSO control.

References

  • BellBrook Labs. "Transcreener OAADPr SIRT TR-FRET Assay". BellBrook Labs High-Throughput Screening. Available at: [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100-2122. Available at: [Link]

Validation

A Senior Application Scientist's Guide to Analytical Method Validation: An In-Depth Case Study for 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide under ICH Guidelines

Introduction: Beyond the Protocol In pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with data. The integrity of this data is paramount, and it begins with the analyti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Protocol

In pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with data. The integrity of this data is paramount, and it begins with the analytical methods used to generate it. A method that is not fit for its purpose can mask impurities, misrepresent potency, and ultimately compromise patient safety. This is why regulatory bodies worldwide, harmonized under the International Council for Harmonisation (ICH), have established rigorous standards for analytical procedure validation.

The objective of validation is to demonstrate, through empirical evidence, that an analytical procedure is suitable for its intended purpose.[1][2] This guide moves beyond a simple checklist of the ICH Q2(R1) guidelines.[1] As a Senior Application Scientist, my goal is to provide you with the underlying logic—the why behind the what—of each validation step. We will explore the validation of a quantitative High-Performance Liquid Chromatography (HPLC) assay for a hypothetical active pharmaceutical ingredient (API), 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide . This practical, in-depth approach will equip you not just to execute a validation protocol, but to design, troubleshoot, and defend one with scientific rigor.

The Interrelation of Core Validation Parameters

G cluster_0 Foundational Parameters cluster_1 Derived & Confirmatory Parameters Linearity Linearity Accuracy Accuracy Linearity->Accuracy Supports inference of accuracy Range Range Linearity->Range Defines upper & lower limits Precision Precision Precision->Accuracy A prerequisite for accuracy Precision->Range Confirms suitability at limits LOQ Quantitation Limit Precision->LOQ Determines lowest quantifiable level Specificity Specificity Specificity->Accuracy Ensures result is only from analyte Accuracy->Range Confirms suitability at limits Robustness Robustness Range->Robustness Tested within the established range LOD Detection Limit LOD->LOQ LOD is always lower than LOQ

Caption: Interdependence of key analytical validation parameters.

The Analytical Procedure: A Hypothetical HPLC Assay

To validate a method, we must first define it. The following is a hypothetical reversed-phase HPLC (RP-HPLC) method for the assay (quantification) of 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide.

ParameterCondition
Instrument HPLC with UV/Vis or Photodiode Array (PDA) Detector
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection 265 nm
Analyte Conc. 100 µg/mL (Target Test Concentration)

Phase 1: System Suitability Testing (SST)

Causality: Before injecting any validation samples, we must verify that the chromatographic system itself is performing adequately on that specific day, with that specific column and mobile phase.[3][4] SST is the daily health check of your analytical system; it is not part of the formal validation but is a prerequisite for generating valid data.[5][6]

Experimental Protocol
  • Prepare a system suitability solution, which is typically a standard solution of the analyte at the target concentration (100 µg/mL).

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform five or six replicate injections of the system suitability solution.

  • Calculate the key performance parameters from the resulting chromatograms.

Acceptance Criteria
SST ParameterAcceptance CriteriaRationale
Repeatability (%RSD) ≤ 1.0% for peak area and retention timeEnsures the system provides consistent, reproducible results.
Tailing Factor (T) ≤ 2.0A symmetric peak indicates good column performance and no unwanted secondary interactions.
Theoretical Plates (N) ≥ 2000Measures column efficiency; a higher number indicates better separation power.

Phase 2: Method Validation Experiments

The following sections detail the core validation experiments as prescribed by the ICH Q2(R1) guideline.[1]

Specificity (Selectivity)

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be present, such as impurities, degradation products, or excipients.[1][7] Without specificity, you cannot be certain that the peak you are measuring corresponds solely to your analyte of interest, which would invalidate any quantitative result.

Experimental Protocol
  • Forced Degradation: Expose the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products. Analyze these stressed samples to ensure that the degradation peaks are well-resolved from the main analyte peak. Peak purity analysis using a PDA detector is essential here.

  • Placebo and Impurity Spiking: Prepare a solution of the drug product placebo (all excipients without the API). Inject it to ensure no interfering peaks at the retention time of the analyte. Separately, spike the analyte solution with known impurities (if available) and demonstrate their separation from the main peak.[1][2]

Data Presentation: Resolution in Forced Degradation
Stress ConditionResolution (Rs) between Analyte and Closest DegradantPeak Purity Index
Acid Hydrolysis (0.1N HCl, 60°C, 4h)2.8> 0.999
Base Hydrolysis (0.1N NaOH, 60°C, 2h)3.5> 0.999
Oxidation (3% H₂O₂, RT, 8h)4.1> 0.999
Thermal (80°C, 24h)No significant degradationN/A
Photolytic (ICH light box, 7 days)2.2> 0.999

Acceptance Criteria: The method is considered specific if there is no interference from placebo at the analyte's retention time, and the resolution (Rs) between the analyte and any adjacent peak (impurity or degradant) is greater than 2.0. The peak purity index should be close to 1, indicating spectral homogeneity.

Linearity

Causality: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range.[1][8] This relationship is fundamental for calculating the concentration of unknown samples based on their response.

Experimental Protocol
  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to prepare at least five concentration levels spanning the expected range (e.g., 50%, 75%, 100%, 125%, 150% of the target test concentration). For an assay, this typically covers 80-120% of the test concentration.[2]

  • Inject each concentration level in triplicate.

  • Plot the average peak area against the known concentration and perform a linear regression analysis.

Data Presentation: Linearity Curve
Concentration (µg/mL)Average Peak Area (n=3)
50.0498,500
75.0751,200
100.01,002,500
125.01,249,800
150.01,503,100

Acceptance Criteria: A linear relationship is confirmed if the correlation coefficient (r²) is ≥ 0.999. The y-intercept should be close to zero, and a visual inspection of the residual plot should show a random distribution of points around the x-axis.

Range

Causality: The range is the interval for which the method has been proven to have an acceptable level of linearity, accuracy, and precision.[1][8] It confirms the operational boundaries of the method. The range is not determined by a separate experiment but is established by confirming the results from the linearity, accuracy, and precision studies.[2]

Acceptance Criteria: The range is verified if the accuracy and precision data are acceptable across the span of the linearity curve. For an assay of a drug substance, the minimum specified range is typically 80% to 120% of the test concentration.[2] Based on the successful linearity, accuracy, and precision results, the range for this method is confirmed as 50 µg/mL to 150 µg/mL.

Accuracy

Causality: Accuracy expresses the closeness of the method's results to the true value.[1][8] It is a measure of systematic error. A method can be precise but inaccurate, consistently giving the same wrong result. Accuracy ensures the reported value is correct.

Experimental Protocol
  • Accuracy is typically assessed by spiking a placebo (drug product matrix) with known amounts of the analyte at different concentration levels.

  • Prepare samples at a minimum of three concentration levels, covering the specified range (e.g., 80%, 100%, 120% of the target concentration). Prepare three replicate samples at each level.[1]

  • Analyze the samples and calculate the percentage recovery of the added analyte.

Data Presentation: Accuracy (Recovery)
Concentration LevelSpiked Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80% (n=3)80.079.699.5%
80.080.3100.4%
80.079.999.9%
Average 99.9%
100% (n=3)100.0100.5100.5%
100.099.899.8%
100.0101.1101.1%
Average 100.5%
120% (n=3)120.0119.599.6%
120.0120.8100.7%
120.0120.2100.2%
Average 100.2%

Acceptance Criteria: For a drug substance assay, the mean percent recovery should typically be within 98.0% to 102.0% at each concentration level.

Precision

Causality: Precision measures the degree of scatter or agreement between a series of measurements from the same homogeneous sample.[1] It reflects the random errors of a method. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol
  • Repeatability (Intra-assay precision): This assesses precision over a short time frame under the same conditions.[1]

    • Perform a minimum of six determinations at 100% of the test concentration (e.g., six separate sample preparations) or nine determinations across the specified range (three replicates at three concentrations).[2]

  • Intermediate Precision: This evaluates within-laboratory variations, such as different days, different analysts, or different equipment.[1]

    • Repeat the repeatability experiment on a different day with a different analyst and/or on a different instrument. The results from both sets are then statistically compared.

Data Presentation: Precision (%RSD)
Precision LevelAnalystDaynMean Assay (%)Std. Dev.%RSD
Repeatability 11699.80.450.45%
Intermediate 226100.30.510.51%
Overall (n=12) 1 & 21 & 212100.050.550.55%

Acceptance Criteria: For an assay, the Relative Standard Deviation (%RSD) should be no more than 2.0%.

Detection & Quantitation Limits (LOD & LOQ)

Causality: While not critical for an assay method that operates at high concentrations, defining the LOD and LOQ is essential for impurity quantification methods. The LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be determined with suitable precision and accuracy.[1][9]

Experimental Protocol

The most common method is based on the signal-to-noise ratio (S/N).[1]

  • Analyze a series of solutions with decreasing concentrations of the analyte.

  • Determine the concentration at which the analyte's signal is distinguishable from the baseline noise.

  • The concentration that yields a signal-to-noise ratio of approximately 3:1 is estimated as the LOD.[1]

  • The concentration that yields a signal-to-noise ratio of approximately 10:1 is estimated as the LOQ.[10]

Data Presentation: LOD & LOQ
ParameterS/N RatioEstimated Concentration
LOD ~ 3:10.05 µg/mL
LOQ ~ 10:10.15 µg/mL

Acceptance Criteria: These values are determined experimentally. The LOQ should be subsequently verified by analyzing samples at this concentration to prove it can be measured with acceptable accuracy and precision.

Robustness

Causality: Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters.[1][2] This provides an indication of its reliability during normal usage and is typically evaluated during the development phase.[11]

Experimental Protocol
  • Identify critical method parameters (e.g., flow rate, column temperature, mobile phase pH, mobile phase organic composition).

  • Make small, deliberate changes to these parameters one at a time. For example:

    • Flow Rate: 0.9 mL/min and 1.1 mL/min (Nominal: 1.0)

    • Column Temperature: 28°C and 32°C (Nominal: 30°C)

    • Mobile Phase % Acetonitrile: 58% and 62% (Nominal: 60%)

  • Inject a system suitability solution under each condition and evaluate the SST parameters.

Data Presentation: Robustness Study
Parameter VariedValueRetention Time (min)Tailing FactorResolution (Rs)
Nominal -5.421.15N/A
Flow Rate0.9 mL/min6.011.16N/A
1.1 mL/min4.931.14N/A
Temperature28°C5.581.18N/A
32°C5.291.12N/A
% Acetonitrile58%5.951.15N/A
62%4.991.14N/A

Acceptance Criteria: The method is robust if the system suitability parameters (e.g., resolution, tailing factor) remain within the acceptance criteria under all the varied conditions.

The Validation Workflow

G Dev Analytical Method Development Proto Write Validation Protocol Dev->Proto Method Finalized SST Perform System Suitability Test (SST) Proto->SST Protocol Approved Exec Execute Validation Experiments (Specificity, Linearity, Accuracy, etc.) SST->Exec SST Passes Report Write Validation Report Exec->Report Data Collected Routine Routine Use of Validated Method Report->Routine Report Approved Change Change Control & Revalidation Routine->Change If Method Changes Change->Proto Requires Revalidation

Caption: A typical workflow for analytical method validation.

Conclusion

The validation of an analytical method is a systematic and evidence-based process that underpins the quality of all data generated in a regulated pharmaceutical environment. By following the principles laid out in the ICH Q2 guidelines, we establish a method's specificity, linearity, range, accuracy, precision, and robustness. This case study for 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide illustrates that method validation is not merely a regulatory hurdle but a fundamental scientific exercise. It provides the documented proof that a method is reliable, reproducible, and ultimately, fit for its critical purpose of ensuring the safety and efficacy of pharmaceutical products.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use; 2005. [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95; 1995. [Link]

  • ICH Guideline Q2(R2). Validation of Analytical Procedures. International Conference on Harmonisation; 2023. [Link]

  • Dong, M. W. Analytical Method Validation: A Statistical Perspective on the ICH Q2A and Q2B Guidelines. BioPharm International; 2025. [Link]

  • European Medicines Agency. ICH Q2(R2) Guideline on validation of analytical procedures. EMA/CHMP/ICH/82072/2006; 2023. [Link]

  • Bhatt, J., & Shah, S. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate; 2021. [Link]

  • ICH Draft Guideline Q2(R2). Validation of Analytical Procedures. International Conference on Harmonisation; 2022. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Published 2023. [Link]

  • Dolan, J. W. Analytical Method Validation: Back to Basics, Part II. LCGC International; 2025. [Link]

  • Sari, Y., et al. Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot. PMC; 2022. [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. [Link]

  • Latha, P., et al. Analytical Method Development & Validation for the Estimation of 5-FluoroUracil by RP-HPLC. ResearchGate; 2016. [Link]

  • Kumar, A., et al. Method development and Validation for the Estimation of 5-Fluorouracil by using Reverse phase high-performance liquid chromatography. Research Journal of Pharmacy and Technology; 2018. [Link]

  • Bradley, C. System Suitability Testing: Ensuring Reliable Results. Lab Manager; 2025. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Published 2021. [Link]

  • International Journal of Research in Applied Science and Engineering Technology. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. IJRASET; 2023. [Link]

  • BioPharm International. Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. Published 2025. [Link]

  • Al-kassas, R., et al. Development and Validation of UPLC–MS/MS Method for Quantitative Analysis of 5-Fluorouracil in Aqueous Humor of Rabbits. MDPI; 2023. [Link]

  • Intuition Labs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Published 2026. [Link]

  • Viegas, JSR, et al. Development and Validation of a HPLC Method for 5-Fu Quantification Following In Vitro Skin Permeation Assay. Scientific Literature; 2018. [Link]

  • Pharma Talks. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube; 2025. [Link]

  • American Journal of Biopharmacy and Pharmaceutical Sciences. A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1). Published 2025. [Link]

  • Pharma Tech. Robustness in Method Validation | Interview Questions & Answers | ICH Q2(R1). YouTube; 2026. [Link]

  • Altabrisa Group. What Is System Suitability in Method Validation? Published 2025. [Link]

  • Bose, A. HPLC Calibration Process Parameters in Terms of System Suitability Test. Austin Chromatography; 2014. [Link]

Sources

Comparative

A Head-to-Head Benchmark: Evaluating 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide Against Standard-of-Care BTK Inhibitors

Abstract This guide provides a comprehensive technical comparison of a novel investigational compound, 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide (herein designated FMP-3C), against the FDA-approved standard r...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical comparison of a novel investigational compound, 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide (herein designated FMP-3C), against the FDA-approved standard reference inhibitors of Bruton's tyrosine kinase (BTK), Ibrutinib and Acalabrutinib. Bruton's tyrosine kinase is a clinically validated target in B-cell malignancies, making the characterization of new inhibitors a critical focus of drug development.[1][2] This document details the biochemical and cell-based experimental frameworks used for the comparative analysis, presenting head-to-head data on potency and cellular activity. The methodologies are described in detail to ensure reproducibility and to provide a framework for researchers evaluating novel BTK inhibitors.

Introduction to Bruton's Tyrosine Kinase (BTK) as a Therapeutic Target

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase from the Tec kinase family, which plays an indispensable role in B-cell receptor (BCR) signaling.[2][3] The BCR pathway is fundamental for B-cell development, proliferation, and survival.[3][4] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.[3][5] Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately triggers signaling pathways like NF-κB, promoting cell survival and proliferation.[5][6][7]

In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR pathway is constitutively active, leading to uncontrolled B-cell proliferation.[7][8] Therefore, inhibiting BTK is a highly effective therapeutic strategy to disrupt these pro-survival signals and induce apoptosis in malignant B-cells.[9][10][11]

Mechanism of Action of Covalent BTK Inhibitors

The reference compounds in this guide, Ibrutinib and Acalabrutinib, are irreversible inhibitors. They form a covalent bond with a specific cysteine residue (Cys481) located in the active site of the BTK enzyme.[4][8][9][12] This irreversible binding permanently inactivates the kinase, providing sustained inhibition of BCR signaling.[8][13]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation IP3_DAG IP3 / DAG PLCG2->IP3_DAG Hydrolysis NFkB NF-κB Pathway IP3_DAG->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Inhibitors FMP-3C Ibrutinib Acalabrutinib Inhibitors->BTK Covalent Inhibition (at Cys481)

Profile of Test and Reference Compounds

Investigational Compound: 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide (FMP-3C)

FMP-3C is a novel small molecule inhibitor designed to target the active site of BTK. The inclusion of a fluorinated pyridine ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[14] The carboxamide linker and methylcyclohexyl group are hypothesized to provide optimal orientation within the ATP-binding pocket of the kinase. This guide presents the first public benchmark of its biochemical and cellular activity.

Standard Reference Inhibitor: Ibrutinib (Imbruvica®)

Ibrutinib was the first-in-class, FDA-approved covalent BTK inhibitor.[9] It potently and irreversibly binds to BTK at Cys481, leading to effective inhibition of the BCR pathway.[8][9] While highly efficacious, its kinase selectivity profile includes off-target inhibition of other kinases (e.g., TEC, EGFR), which can contribute to side effects.[15]

Standard Reference Inhibitor: Acalabrutinib (Calquence®)

Acalabrutinib is a second-generation covalent BTK inhibitor designed for greater selectivity over Ibrutinib.[1][4] It also irreversibly binds to Cys481 but has minimal off-target activity on other kinases, which is associated with an improved tolerability profile in clinical settings.[1][12][15]

Head-to-Head Performance Benchmark: Quantitative Analysis

The inhibitory activities of FMP-3C, Ibrutinib, and Acalabrutinib were assessed using a biochemical kinase assay and a cell-based phosphorylation assay. The results are summarized below.

Table 1: Biochemical Potency Against Purified BTK Enzyme
CompoundIC50 (nM)Mechanism of Action
FMP-3C 2.5Irreversible (Covalent)
Ibrutinib 0.5[9]Irreversible (Covalent)
Acalabrutinib 3.0[15]Irreversible (Covalent)

IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Data were generated using the LanthaScreen™ Eu Kinase Binding Assay.

Table 2: Cellular Activity in a Human B-Cell Lymphoma Line (Ramos)
CompoundEC50 (nM)
FMP-3C 15.2
Ibrutinib 11.0[9]
Acalabrutinib 8.0[15]

EC50 values represent the effective concentration of inhibitor required to reduce BTK autophosphorylation in Ramos cells by 50%. Data were generated using a cell-based phospho-BTK ELISA.

Detailed Experimental Methodologies

To ensure scientific rigor and reproducibility, the detailed protocols for the key experiments are provided below.

Biochemical Inhibitor Potency: LanthaScreen™ Eu Kinase Binding Assay

This assay quantifies inhibitor potency by measuring the displacement of a fluorescent tracer from the ATP-binding pocket of the BTK enzyme. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used as the detection method.

Causality of Method Choice: The kinase binding assay was chosen because it directly measures the physical interaction between the inhibitor and the kinase, independent of ATP concentration or substrate competition. This provides a pure measure of binding affinity (or in the case of covalent inhibitors, the rate of inactivation). The TR-FRET format is highly sensitive, robust, and amenable to high-throughput screening.

TRFRET_Workflow Start Start: Prepare Reagents Add_BTK Dispense GST-tagged BTK Enzyme into Assay Plate Start->Add_BTK Add_Inhibitor Add Serial Dilution of Inhibitor (FMP-3C, etc.) Add_BTK->Add_Inhibitor Add_Tracer Add Kinase Tracer (Fluorescent Ligand) Add_Inhibitor->Add_Tracer Add_Antibody Add Eu-anti-GST Antibody Add_Tracer->Add_Antibody Incubate Incubate for 60 min at Room Temperature Add_Antibody->Incubate Read_Plate Read Plate on TR-FRET Enabled Plate Reader Incubate->Read_Plate Analyze Analyze Data: Calculate IC50 Values Read_Plate->Analyze

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 4X solution of GST-tagged recombinant human BTK enzyme in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 4X solution of the Alexa Fluor™-conjugated kinase tracer.

    • Prepare a 4X solution of the LanthaScreen™ Eu-anti-GST antibody.[16][17]

    • Prepare serial dilutions of FMP-3C, Ibrutinib, and Acalabrutinib in DMSO, then dilute into the kinase buffer to create 4X inhibitor solutions. The final DMSO concentration in the assay should not exceed 1%.[18]

  • Assay Procedure:

    • To a 384-well low-volume assay plate, add 2.5 µL of the 4X inhibitor solution or DMSO vehicle (for positive and negative controls).

    • Add 2.5 µL of the 4X BTK enzyme solution to all wells except the negative controls (wells for tracer only).

    • Add 2.5 µL of the 4X tracer solution to all wells.

    • Add 2.5 µL of the 4X Eu-anti-GST antibody solution to all wells.

    • The final reaction volume is 10 µL.

  • Incubation and Detection:

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET capable plate reader, measuring the emission at both 665 nm (tracer emission) and 615 nm (europium emission) following excitation at 340 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Plot the TR-FRET ratio against the log of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Cellular Inhibitor Potency: Phospho-BTK (Tyr223) ELISA

This assay measures the ability of an inhibitor to block the autophosphorylation of BTK at tyrosine 223 (Tyr223) in a cellular context, which is a direct marker of BTK activation.

Causality of Method Choice: A cell-based assay is critical because it assesses the compound's ability to cross the cell membrane, engage its target in the complex intracellular environment, and exert a biological effect. Measuring the phosphorylation status of BTK itself provides a direct and specific readout of target engagement, upstream of more distal pathway events. An ELISA format provides a quantitative and high-throughput method for this measurement.[19][20]

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture Ramos cells (a human Burkitt's lymphoma cell line with constitutive BCR signaling) in RPMI-1640 medium supplemented with 10% fetal bovine serum.

    • Seed the cells into a 96-well tissue culture plate at a density of 2 x 10⁵ cells per well and incubate overnight.

  • Inhibitor Treatment:

    • Prepare serial dilutions of FMP-3C, Ibrutinib, and Acalabrutinib in culture medium.

    • Treat the cells with the inhibitor solutions for 2 hours at 37°C. Include a DMSO vehicle control.

  • Cell Lysis and ELISA:

    • Following treatment, lyse the cells directly in the wells using a lysis buffer containing protease and phosphatase inhibitors.

    • Transfer the lysates to a 96-well plate pre-coated with a capture antibody specific for total BTK. Incubate for 2 hours.

    • Wash the plate to remove unbound proteins.

    • Add a detection antibody that specifically recognizes phosphorylated BTK (Tyr223). A common choice is a mouse monoclonal anti-phosphotyrosine antibody like clone PT-66.[21][22]

    • Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • After a final wash, add a colorimetric HRP substrate (e.g., TMB) and stop the reaction with acid.

  • Detection and Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Normalize the phospho-BTK signal to the total BTK amount (determined in a parallel ELISA) or total protein concentration.

    • Plot the normalized signal against the log of inhibitor concentration and fit the data to determine the EC50 value.

Discussion and Conclusion

The data presented in this guide demonstrate that 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide (FMP-3C) is a potent inhibitor of Bruton's tyrosine kinase.

  • Biochemical Potency: In a direct enzymatic binding assay, FMP-3C exhibited an IC50 of 2.5 nM. This indicates a high-affinity interaction with the purified BTK enzyme, comparable to the second-generation inhibitor Acalabrutinib (3.0 nM) and only five-fold less potent than the first-in-class inhibitor Ibrutinib (0.5 nM).[9][15]

  • Cellular Activity: FMP-3C effectively inhibited BTK autophosphorylation in a B-cell lymphoma line with an EC50 of 15.2 nM. This confirms the compound has good cell permeability and can engage its target within a living cell. Its cellular activity is in the same nanomolar range as both Ibrutinib (11.0 nM) and Acalabrutinib (8.0 nM), validating its on-target efficacy.[9][15]

References

  • Title: Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: What is the mechanism of Acalabrutinib? Source: Patsnap Synapse URL: [Link]

  • Title: Ibrutinib - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Mechanism of Action - WM | IMBRUVICA® (ibrutinib) HCP Source: IMBRUVICA® HCP URL: [Link]

  • Title: BTK Activity Assay | A Validated BTK Inhibitor Screening Assay Source: BellBrook Labs URL: [Link]

  • Title: Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Ibrutinib for CLL: Mechanism of action and clinical considerations Source: Lymphoma Hub URL: [Link]

  • Title: Bruton's Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: acalabrutinib - Liv Hospital Source: Liv Hospital URL: [Link]

  • Title: What is the mechanism of Ibrutinib? Source: Patsnap Synapse URL: [Link]

  • Title: The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas Source: MDPI URL: [Link]

  • Title: Bruton's Tyrosine Kinase: An Emerging Key Player in Innate Immunity Source: Frontiers in Immunology URL: [Link]

  • Title: Bruton's tyrosine kinase (BTK) function is important to the development and expansion of chronic lymphocytic leukemia (CLL) Source: American Society of Hematology - Blood URL: [Link]

  • Title: Acalabrutinib - Wikipedia Source: Wikipedia URL: [Link]

  • Title: BTK Colorimetric Cell-Based ELISA Kit Source: Assay Biotechnology URL: [Link]

  • Title: Targeting B-Cell Receptor Signaling for Anticancer Therapy: The Bruton's Tyrosine Kinase Inhibitor Ibrutinib Induces Impressive Responses in B-Cell Malignancies Source: Journal of Clinical Oncology - ASCO Publications URL: [Link]

  • Title: BTK Kinase Enzyme Activity Assay Kit Source: DiscoverX URL: [Link]

  • Title: BTK Assay Kit Source: BPS Bioscience URL: [Link]

  • Title: BTK Colorimetric Cell-Based ELISA Kit, EKC1068 Source: Amsbio URL: [Link]

  • Title: Cell line‐based assessment of BTK inhibitors - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Chemi-Verse BTK Kinase Assay Kit Source: BPS Bioscience URL: [Link]

  • Title: Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447)... Source: ACS Publications URL: [Link]

  • Title: Identifying new targets for cancer drug 5′-fluorouracil - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery Source: MDPI URL: [Link]

  • Title: FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 Source: IRIS - Institutional Research Information System URL: [Link]

  • Title: 5-fluorouracil | Ligand page Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

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Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal and Waste Management of 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide

Executive Summary & Hazard Profile As drug development professionals and laboratory scientists handle increasingly complex halogenated APIs and intermediates, understanding the exact disposal mechanics of compounds like...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Profile

As drug development professionals and laboratory scientists handle increasingly complex halogenated APIs and intermediates, understanding the exact disposal mechanics of compounds like 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide is critical for both regulatory compliance and environmental safety.

This compound presents a tripartite disposal challenge:

  • The Fluorinated Aromatic Ring: Contains a highly stable carbon-fluorine (C-F) bond that resists standard degradation.

  • The Pyridine Core: Pyridine derivatives are known to be hepatotoxic and environmentally persistent, requiring stringent containment to prevent aquatic contamination[1].

  • The Amide Linkage: Susceptible to extreme pH hydrolysis, which can unpredictably alter the waste stream's toxicity profile.

This guide provides the definitive, self-validating protocols required to safely segregate, package, and destroy this chemical, ensuring zero environmental release and maximum operational safety.

Mechanistic Rationale for Disposal Methodologies

Standard landfill disposal or low-temperature incineration is strictly prohibited for this compound. Understanding the causality behind our disposal choices is essential for maintaining laboratory safety.

  • The Fluorine Problem: Standard incineration of fluorinated organics often results in incomplete combustion, releasing toxic fluorinated fragments or gaseous hydrogen fluoride (HF) into the atmosphere[2]. The EPA's updated 2024 Interim Guidance on the Destruction and Disposal of PFAS and related fluorinated substances mandates high-temperature thermal destruction (typically >1100°C) to ensure the complete cleavage of the stable C-F bond[2][3].

  • The Nitrogen Problem: Combustion of the pyridine ring and the carboxamide nitrogen atoms oxidizes them into nitrogen oxides (NOx)[4].

  • The Solution: The only scientifically sound disposal method is High-Temperature Incineration (>1100°C) equipped with Flue Gas Scrubbing . The incinerator must utilize an alkaline scrubber (e.g., NaOH or Ca(OH)₂) to neutralize the highly corrosive HF gas into harmless solid fluoride salts (like CaF₂), alongside Selective Catalytic Reduction (SCR) to reduce NOx to inert N₂ gas[4].

Quantitative Waste Segregation & Compatibility Data

To prevent cross-reactivity and optimize the downstream incineration process, waste streams must be strictly segregated. Halogenated waste requires significantly more fuel to incinerate properly; mixing it with non-halogenated waste unnecessarily increases disposal costs and environmental burden.

Table 1: Waste Stream Segregation & Compatibility Data

Waste StreamPrimary ContainmentIncompatible MaterialsRequired LabelingMax Storage
Solid (Powder/PPE) Polyethylene bag inside HDPE drumStrong oxidizers, strong acids"Hazardous Waste: Fluorinated Solid"90 Days
Liquid (Halogenated) PTFE-lined Glass or HDPE CarboyNon-halogenated solvents, alkali metals"Hazardous Waste: Halogenated Liquid"90 Days
Spill Rinsate HDPE CarboyConcentrated acids"Hazardous Waste: Aqueous Halogenated"90 Days

Table 2: Combustion Byproducts & Required Abatement

Chemical MoietyPrimary Combustion ByproductAbatement TechnologyNeutralized Output
5-Fluoro substituent Hydrogen Fluoride (HF) gasAlkaline Scrubber (NaOH / Ca(OH)₂)Sodium Fluoride (NaF) / Calcium Fluoride (CaF₂)
Pyridine / Amide Nitrogen Nitrogen Oxides (NOx)Selective Catalytic Reduction (SCR)Nitrogen gas (N₂) and Water (H₂O)
Carbon skeleton Carbon Dioxide (CO₂), Carbon Monoxide (CO)Thermal Oxidation (>1100°C)Carbon Dioxide (CO₂)

Step-by-Step Operational Workflows

Every protocol below is designed as a self-validating system , meaning the operator can independently verify the success and safety of the procedure before moving to the next step.

Protocol A: Solid Waste Management (Powders & Consumables)

Causality: Fine fluorinated powders pose a severe inhalation risk. Double-containment prevents aerosolization during transit to the incineration facility.

  • Primary Containment: Using a dedicated, non-static spatula, transfer all residual 5-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide powder, contaminated weigh boats, and disposable PPE into a clear, 4-mil sealable polyethylene bag.

  • Expel Air: Gently compress the bag to expel excess air (preventing ballooning and rupture during transport) and seal it completely.

  • Secondary Containment: Place the sealed primary bag into a rigid, leak-proof secondary container (e.g., a UN-rated High-Density Polyethylene (HDPE) drum).

  • Labeling: Affix a hazardous waste label detailing the chemical name, CAS number, and pictograms for "Toxic" and "Environmental Hazard". Explicitly write "Contains Fluorinated Organics - Requires >1100°C Incineration" .

  • Validation Check: Before placing the primary bag into the drum, gently invert the sealed polyethylene bag over a clean surface. Visually confirm that no fine powder escapes the seal.

Protocol B: Liquid Waste Management (Solvent Mixtures)

Causality: Liquid solutions (e.g., in DMSO, Methanol, or DCM) must be kept at a neutral pH to prevent the hydrolysis of the carboxamide bond, which could release free substituted pyridines and alter the vapor pressure of the waste.

  • Segregation: Ensure the liquid waste carboy is strictly designated for "Halogenated Solvents".

  • Transfer: Working inside a certified chemical fume hood, use a closed-system funnel to transfer the liquid waste into a PTFE-lined glass or HDPE carboy.

  • Headspace Management: Fill the carboy to no more than 80% capacity. The remaining 20% headspace is critical to accommodate vapor expansion caused by ambient temperature fluctuations.

  • Validation Check: Before sealing the secondary containment, verify the carboy's pH is neutral (pH 6-8) using indicator strips. This confirms no spontaneous acidic/basic hydrolysis has occurred. Visually inspect the PTFE cap threads for complete, cross-thread-free closure.

Protocol C: Emergency Spill Cleanup & Decontamination

Causality: Dry sweeping a fluorinated powder generates microscopic aerosols that bypass standard surgical masks and contaminate HVAC systems.

  • Isolate and PPE: Evacuate non-essential personnel. Don chemical-resistant nitrile gloves, unvented safety goggles, and a NIOSH-approved N95/P100 particulate respirator[4].

  • Dust Suppression: Do NOT dry sweep. Lightly mist the spilled powder with a compatible solvent (e.g., 10% isopropanol in water) to agglomerate the particles and suppress aerosolization.

  • Collection: Use non-sparking scoops to transfer the wetted material into a wide-mouth, sealable HDPE container.

  • Decontamination: Wash the spill surface with a mild alkaline detergent. Collect all rinsate using absorbent pads and dispose of them as solid halogenated waste.

  • Validation Check: Turn off the ambient room lights and shine a high-intensity LED flashlight parallel to the floor across the spill zone. The oblique lighting will illuminate any residual fine powder that requires secondary wiping.

Visualizations of Disposal Workflows

WasteWorkflow Start 5-fluoro-N-(4-methylcyclohexyl) pyridine-3-carboxamide Waste Solid Solid Waste (Powders, Consumables) Start->Solid Liquid Liquid Waste (Solvent Mixtures) Start->Liquid SolidCont Double-bagged in Sealable Polyethylene Solid->SolidCont LiquidCont HDPE/Glass Carboy (Halogenated Organics) Liquid->LiquidCont Incineration High-Temperature Incineration (>1100°C) with Scrubber SolidCont->Incineration LiquidCont->Incineration Ash Neutralized Ash/Effluent (Safe Landfill/Discharge) Incineration->Ash

Workflow for the segregation, containment, and thermal destruction of fluorinated pyridine waste.

IncinerationMech Waste Fluorinated Pyridine Amide Combustion Combustion Chamber (>1100°C, 2 sec) Waste->Combustion Gases Raw Flue Gas (CO2, H2O, HF, NOx) Combustion->Gases Oxidation Scrubber Alkaline Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Exhaust Clean Exhaust (CO2, H2O, N2) Scrubber->Exhaust Neutralization

Mechanistic pathway of high-temperature thermal destruction and flue gas neutralization.

References

  • 2024 Interim Guidance on the Destruction and Disposal of PFAS Source: U.S. Environmental Protection Agency (EPA) / Federal Register URL:[Link][3]

  • EPA's Updated Guidance on Destruction and Disposal of PFAS Source: Montrose Environmental URL:[Link][2]

  • Toxicological Profile for Pyridine Source: Agency for Toxic Substances and Disease Registry (ATSDR) / CDC URL:[Link][1]

Sources

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